molecular formula C50H54N7O8P B12390495 2'-O-Propargyl A(Bz)-3'-phosphoramidite

2'-O-Propargyl A(Bz)-3'-phosphoramidite

货号: B12390495
分子量: 912.0 g/mol
InChI 键: ZNKFQCJEZKZIPC-YSHWXYEMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2'-O-Propargyl A(Bz)-3'-phosphoramidite is a useful research compound. Its molecular formula is C50H54N7O8P and its molecular weight is 912.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C50H54N7O8P

分子量

912.0 g/mol

IUPAC 名称

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C50H54N7O8P/c1-8-29-61-45-44(65-66(63-30-15-28-51)57(34(2)3)35(4)5)42(64-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-16-11-9-12-17-36)31-62-50(37-18-13-10-14-19-37,38-20-24-40(59-6)25-21-38)39-22-26-41(60-7)27-23-39/h1,9-14,16-27,32-35,42,44-45,49H,15,29-31H2,2-7H3,(H,52,53,55,58)/t42-,44?,45+,49-,66?/m1/s1

InChI 键

ZNKFQCJEZKZIPC-YSHWXYEMSA-N

手性 SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

规范 SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a key reagent in the synthesis of modified oligonucleotides. Its unique propargyl group serves as a versatile handle for post-synthetic modifications via "click chemistry," enabling a wide range of applications in research, diagnostics, and therapeutics.

Chemical Structure and Properties

This compound is a protected adenosine (B11128) phosphoramidite (B1245037) building block designed for use in automated solid-phase oligonucleotide synthesis. The key structural features include:

  • A propargyl group at the 2'-position of the ribose sugar, which provides a terminal alkyne for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

  • A benzoyl (Bz) protecting group on the exocyclic amine of the adenine (B156593) base to prevent side reactions during synthesis.

  • A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group, which is cleaved at the beginning of each coupling cycle.

  • A 3'-phosphoramidite moiety with a cyanoethyl protecting group, enabling the coupling reaction to the 5'-hydroxyl of the growing oligonucleotide chain.

The detailed chemical structure is as follows:

IUPAC Name: N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C50H54N7O8P[1][2]
Molecular Weight 911.98 g/mol [1]
CAS Number 171486-59-2[1][2]
Appearance White, off-white to faint yellow powder[1]
Purity ≥95%[1]
Storage Conditions -20 °C[1][2]

Experimental Protocols

The incorporation of this compound into an oligonucleotide and its subsequent modification involves a multi-step process. Below are detailed protocols for each key stage.

Solid-Phase Oligonucleotide Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

Materials:

  • This compound (0.1 M in anhydrous acetonitrile)

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., Controlled Pore Glass - CPG)

  • Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: 1-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% trichloroacetic acid or dichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Protocol:

The synthesis follows a standard cycle for each nucleotide addition:

  • Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.

  • Coupling: The this compound solution and the activator solution are delivered to the synthesis column. A coupling time of 120 seconds is recommended for this modified phosphoramidite to ensure high coupling efficiency (typically 98.5-99.5%).

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

These four steps are repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

Cleavage and Deprotection

Due to the presence of the base-labile benzoyl protecting group, a mild deprotection strategy is recommended.

Materials:

  • Ammonium hydroxide (B78521) solution (30%)

  • Methylamine solution (40%)

  • Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)

Protocol:

  • Cleavage from Support and Base Deprotection: The solid support is treated with the AMA solution at 65°C for 10-15 minutes. This cleaves the oligonucleotide from the support and removes the benzoyl and cyanoethyl protecting groups.

  • Evaporation: The resulting solution is cooled, and the solvent is removed by vacuum centrifugation.

Note: For oligonucleotides containing other sensitive modifications, alternative deprotection schemes such as the use of potassium carbonate in methanol (B129727) may be necessary.

Purification of the Propargyl-Modified Oligonucleotide

Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.

Materials:

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5

  • Mobile Phase B: 0.1 M TEAA, 50% Acetonitrile

  • Desalting columns (e.g., NAP-10)

Protocol:

  • Sample Preparation: The dried oligonucleotide pellet is redissolved in sterile, nuclease-free water.

  • HPLC Purification: The sample is injected onto the C18 column. A linear gradient of Mobile Phase B is used to elute the oligonucleotide. The full-length, DMT-on oligonucleotide (if the final detritylation step was omitted on the synthesizer) will have a longer retention time than the truncated, DMT-off failure sequences.

  • Fraction Collection and Detritylation (if applicable): The peak corresponding to the desired product is collected. If DMT-on purification was performed, the collected fraction is treated with 80% acetic acid to remove the DMT group.

  • Desalting: The purified oligonucleotide is desalted using a desalting column to remove the HPLC buffer salts.

  • Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction

This protocol describes the conjugation of an azide-containing molecule to the propargyl-modified oligonucleotide.

Materials:

  • Purified propargyl-modified oligonucleotide

  • Azide-containing molecule of interest (e.g., fluorescent dye, biotin (B1667282), peptide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Nuclease-free water

  • DMSO (if the azide (B81097) molecule is not water-soluble)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Nuclease-free water

    • Propargyl-modified oligonucleotide (to a final concentration of ~100 µM)

    • A solution of the azide-containing molecule (typically 1.5-10 equivalents relative to the oligonucleotide)

    • A pre-mixed solution of CuSO4 and THPTA (final concentration of CuSO4 is typically 50-100 µM)

  • Initiation: Add freshly prepared sodium ascorbate solution to a final concentration of ~1 mM to initiate the reaction by reducing Cu(II) to the catalytic Cu(I) species.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

  • Purification of the "Clicked" Oligonucleotide: The final conjugated oligonucleotide is purified from excess reagents using RP-HPLC or other suitable chromatographic methods, followed by desalting.

Visualization of the Experimental Workflow

The entire process from synthesis to the final labeled oligonucleotide can be visualized as a streamlined workflow.

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling with This compound deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat for each nucleotide oxidation->repeat repeat->deblocking Next cycle cleavage_deprotection Cleavage and Deprotection (AMA) repeat->cleavage_deprotection Synthesis Complete purification1 RP-HPLC Purification of Propargyl-Oligo cleavage_deprotection->purification1 click_reaction Click Reaction (CuAAC) with Azide Molecule purification1->click_reaction purification2 RP-HPLC Purification of Labeled Oligo click_reaction->purification2 final_product Final Labeled Oligonucleotide purification2->final_product

Caption: Experimental workflow for the synthesis and labeling of a propargyl-modified oligonucleotide.

Applications

The ability to introduce a propargyl group into an oligonucleotide opens up a vast array of applications, including:

  • Fluorescent Labeling: Attachment of fluorescent dyes for applications in fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule imaging.

  • Bioconjugation: Conjugation to biotin for affinity purification and detection, or to peptides and proteins for targeted delivery and functional studies.

  • Drug Delivery: Attachment to delivery vehicles such as lipids or polymers to improve the pharmacokinetic properties of therapeutic oligonucleotides.[1]

  • Nanotechnology: Use as a building block for the construction of DNA- and RNA-based nanostructures and materials for biosensing and controlled release systems.[1]

  • Crosslinking: Creation of cross-linked oligonucleotides for structural studies and therapeutic applications.

References

A Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the mechanism, application, and technical protocols associated with 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a key reagent for the site-specific modification of oligonucleotides. Its primary utility lies in the introduction of a terminal alkyne group at the 2'-position of an adenosine (B11128) residue, enabling post-synthetic conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

The Role and Structure of this compound

This compound is a modified nucleoside building block designed for use in automated, solid-phase oligonucleotide synthesis.[] Its structure is tailored for the standard phosphoramidite (B1245037) chemistry cycle, with several key functional groups[][2]:

  • A 3'-Phosphoramidite Moiety: This is the reactive group that, upon activation, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. The Diisopropylamino ((iPr)₂N) group is an excellent leaving group in the presence of an acidic activator, and the 2-cyanoethyl (CE) group protects the phosphite (B83602) triester during synthesis and is easily removed during the final deprotection step.[2]

  • A 5'-Dimethoxytrityl (DMT) Group: This acid-labile protecting group caps (B75204) the 5'-hydroxyl of the phosphoramidite. Its removal at the beginning of each synthesis cycle provides the reactive hydroxyl group necessary for chain elongation.[3]

  • An N⁶-Benzoyl (Bz) Group: This base-labile group protects the exocyclic amine of the adenine (B156593) base, preventing unwanted side reactions during the synthesis cycle.[4]

  • A 2'-O-Propargyl Group: This is the key modification. The propargyl group (–CH₂C≡CH) introduces a terminal alkyne, a bio-orthogonal handle that does not interfere with the standard synthesis chemistry but is readily available for post-synthetic modification via click chemistry.[][5] This modification has been shown to be compatible with automated synthesis and can increase the thermal stability (Tₘ) of oligonucleotide duplexes with complementary RNA.[6]

Mechanism in Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound follows the well-established, cyclical four-step phosphoramidite method.[4][7] The process occurs on a solid support, typically controlled pore glass (CPG), within an automated synthesizer.

The Synthesis Cycle:
  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide bound to the solid support. This is achieved by treating the support with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane.[8] This step exposes a free 5'-hydroxyl group, which is the nucleophile for the subsequent coupling reaction.

  • Coupling (Activation & Condensation): The this compound is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT).[8] The activator protonates the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[3] The activated phosphoramidite is then delivered to the synthesis column, where the exposed 5'-hydroxyl group of the support-bound oligonucleotide attacks the phosphorus center, forming a phosphite triester linkage and elongating the oligonucleotide chain.[9]

  • Capping: To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked. This is accomplished by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[3][8] This "capping" step ensures that only the correctly elongated chains can participate in the subsequent synthesis cycles.

  • Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a more stable pentavalent phosphotriester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[3][8] This step stabilizes the oligonucleotide backbone for the remainder of the synthesis.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle node_deblock 1. Deblocking (Acid Treatment) node_coupling 2. Coupling (Activated Amidite) node_deblock->node_coupling Exposes 5'-OH node_capping 3. Capping (Acetic Anhydride) node_coupling->node_capping Forms P(III) Linkage node_oxidation 4. Oxidation (Iodine) node_capping->node_oxidation Blocks Failures node_oxidation->node_deblock Stabilizes Backbone (P(V) Linkage) Next Cycle -> end Elongated Oligonucleotide (5'-DMT on) node_oxidation->end start Oligonucleotide on Solid Support (5'-DMT on) start->node_deblock

Figure 1. The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.

Quantitative Performance Data

While coupling efficiencies are sequence-dependent and influenced by synthesizer parameters, the performance of high-quality phosphoramidites is consistently high.[8] The data below are representative values for modified phosphoramidites used in modern automated synthesis.

ParameterTypical ValueNotes
Purity of Amidite ≥95%Purity is critical to prevent side reactions. Assessed by HPLC and ³¹P NMR.[]
Per-Step Coupling Efficiency >98%For modified phosphoramidites. Can approach >99.5% for standard amidites under optimal conditions.[3][8]
Recommended Coupling Time 5 - 15 minutesSterically hindered 2'-O-modified phosphoramidites require significantly longer coupling times than standard DNA amidites (~30 seconds).[8][9]
Click Reaction Efficiency Near QuantitativeWith appropriate reagents and protocols, the post-synthetic click reaction can achieve close to 100% conversion.

Experimental Protocols

Protocol for Oligonucleotide Synthesis

This protocol outlines the key steps for incorporating this compound using a standard automated DNA/RNA synthesizer.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

    • Ensure all other synthesis reagents (activator, capping solutions, oxidizer, deblocking solution) are fresh and anhydrous.

  • Synthesizer Setup:

    • Install the phosphoramidite vial on the designated synthesizer port.

    • Program the oligonucleotide sequence, specifying the position for the 2'-O-propargyl adenosine modification.

  • Synthesis Cycle Parameters:

    • Deblocking: Use standard instrument protocols (e.g., 3% TCA in dichloromethane).

    • Coupling: Set an extended coupling time for the this compound. A duration of 5 to 15 minutes is recommended to ensure high coupling efficiency due to the steric bulk of the 2'-modification.[8][9]

    • Capping: Use standard instrument protocols (e.g., acetic anhydride and N-methylimidazole).

    • Oxidation: Use standard instrument protocols (e.g., 0.02 M iodine solution).

  • Post-Synthesis:

    • Upon completion of the synthesis, keep the final 5'-DMT group on (DMT-on) if reverse-phase HPLC purification is planned.

    • Dry the solid support thoroughly under a stream of argon or nitrogen gas.

Protocol for Cleavage and Deprotection

This procedure removes the oligonucleotide from the solid support and strips away all protecting groups.

  • Cleavage from Support & Base Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add a sufficient volume of concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) or a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) to cover the support.

    • Incubate the vial at 55-65°C for the time appropriate for the protecting groups used. For standard Bz protection, 10-15 minutes at 65°C with AMA is typically sufficient. For ammonium hydroxide alone, an overnight incubation at 55°C may be required.

    • Cool the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Drying:

    • Evaporate the ammonia/methylamine solution to dryness using a centrifugal vacuum concentrator.

  • Purification (Optional but Recommended):

    • The crude oligonucleotide can be purified by various methods, such as reverse-phase HPLC (for DMT-on oligos) or anion-exchange HPLC.

Protocol for Post-Synthesis Click Chemistry (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the 2'-O-propargyl modified oligonucleotide in solution.

  • Reagent Preparation:

    • Oligonucleotide: Dissolve the purified, alkyne-modified oligonucleotide in nuclease-free water or buffer to a final concentration of ~50-100 µM.

    • Azide Molecule: Prepare a stock solution of the azide-tagged molecule (e.g., a fluorescent dye, biotin, or peptide) in DMSO or water.

    • Copper(I) Source: Prepare a fresh stock solution of copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 20 mM).

    • Reducing Agent: Prepare a fresh stock solution of sodium ascorbate (B8700270) in water (e.g., 100 mM).

    • Ligand (Optional but Recommended): Prepare a stock solution of a Cu(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), in DMSO or water (e.g., 50 mM). The ligand accelerates the reaction and protects the oligonucleotide from oxidative damage.[6]

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified oligonucleotide (1 equivalent).

      • Azide-containing molecule (2-5 equivalents).

      • Buffer (e.g., phosphate-buffered saline) to the desired final volume.

      • Premixed solution of CuSO₄ (0.1-0.25 mM final concentration) and ligand (0.5-1.25 mM final concentration, maintaining a 5:1 ligand-to-copper ratio).

      • Sodium ascorbate (2.5-5 mM final concentration).

    • Gently mix the components by pipetting.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or overnight if needed. Protect the reaction from light if using a photosensitive dye.

  • Purification:

    • The final conjugated oligonucleotide can be purified from excess reagents using methods such as ethanol (B145695) precipitation, size-exclusion chromatography (desalting columns), or HPLC.[8]

Click_Chemistry_Workflow cluster_workflow Post-Synthesis Click Chemistry (CuAAC) node_oligo Purified Oligo (2'-O-Propargyl) node_mix Combine & Mix (Aqueous Buffer) node_oligo->node_mix node_azide Azide-Molecule (e.g., Dye, Biotin) node_azide->node_mix node_reagents CuSO₄ Sodium Ascorbate Ligand (THPTA) node_reagents->node_mix node_incubate Incubate (Room Temp, 1-4h) node_mix->node_incubate Forms Triazole Linkage node_purify Purify (HPLC / Desalting) node_incubate->node_purify Removes Excess Reagents node_final Final Conjugated Oligonucleotide node_purify->node_final

Figure 2. General workflow for the post-synthetic modification of a 2'-O-propargyl oligonucleotide.

References

Synthesis of 2'-O-propargyladenosine Phosphoramidite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the 2'-O-propargyladenosine phosphoramidite (B1245037) building block, a crucial reagent for the preparation of modified oligonucleotides. The presence of the 2'-O-propargyl group allows for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This enables the site-specific labeling of oligonucleotides with a wide array of functionalities, including fluorophores, biotin, and other reporter groups, which is invaluable for various diagnostic and therapeutic applications.

Synthetic Strategy Overview

The synthesis of the target 2'-O-propargyladenosine phosphoramidite, N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-propargyladenosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite, involves a multi-step process. The key transformations include the protection of the exocyclic amine of adenosine (B11128) with a benzoyl group, protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, regioselective alkylation of the 2'-hydroxyl group with propargyl bromide, and finally, phosphitylation of the 3'-hydroxyl group.

Synthesis_Workflow Adenosine Adenosine N6_Benzoyl N6-Benzoyl-adenosine Adenosine->N6_Benzoyl  Benzoyl Chloride, Pyridine (B92270)   DMT_N6_Benzoyl 5'-O-DMT-N6-Benzoyl- adenosine N6_Benzoyl->DMT_N6_Benzoyl  DMT-Cl, Pyridine   Propargylated N6-Benzoyl-5'-O-DMT- 2'-O-propargyladenosine DMT_N6_Benzoyl->Propargylated  Propargyl Bromide, NaH   Phosphoramidite Target Phosphoramidite Propargylated->Phosphoramidite  CEP-Cl, DIPEA  

Caption: Overall synthetic workflow for 2'-O-propargyladenosine phosphoramidite.

Quantitative Data Summary

The following table summarizes the typical yields for each key step in the synthesis. It is important to note that yields can vary based on reaction scale, purity of reagents, and specific laboratory conditions. The data presented here is a compilation from various reported procedures for analogous compounds.

StepTransformationStarting MaterialProductTypical Yield (%)
1. N6-BenzoylationProtection of exocyclic amineAdenosineN6-Benzoyl-adenosine~50-60%[1]
2. 5'-O-DMT ProtectionProtection of 5'-hydroxyl groupN6-Benzoyl-adenosine5'-O-DMT-N6-Benzoyl-adenosine~94%[1]
3. 2'-O-PropargylationRegioselective alkylation of 2'-hydroxyl group5'-O-DMT-N6-Benzoyl-adenosineN6-Benzoyl-5'-O-DMT-2'-O-propargyladenosine~40-50%
4. 3'-O-PhosphitylationIntroduction of the phosphoramidite moietyN6-Benzoyl-5'-O-DMT-2'-O-propargyladenosineN6-Benzoyl-5'-O-DMT-2'-O-propargyladenosine-3'-CE-phosphoramidite~80%[2]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. Standard laboratory safety precautions should be followed at all times.

Synthesis of N6-Benzoyl-adenosine

This procedure outlines the protection of the exocyclic amino group of adenosine.

Reagents and Materials:

Procedure:

  • Adenosine is co-evaporated with anhydrous pyridine and dried under vacuum.

  • The dried adenosine is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon).

  • Trimethylsilyl chloride is added dropwise to the solution at room temperature, and the mixture is stirred for 30 minutes.[1]

  • Benzoyl chloride is then added, and the reaction is stirred at room temperature for approximately 2.5 hours.[1]

  • The reaction is cooled to 0°C, and water is added, followed by concentrated ammonium hydroxide.[1] The mixture is stirred at 0°C for 30 minutes.

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford N6-benzoyl-adenosine.[1]

Synthesis of 5'-O-DMT-N6-Benzoyl-adenosine

This step involves the protection of the 5'-hydroxyl group.

Reagents and Materials:

  • N6-Benzoyl-adenosine

  • Anhydrous Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • N6-Benzoyl-adenosine is co-evaporated with anhydrous pyridine and dried under vacuum.

  • The dried material is dissolved in anhydrous pyridine, and DMT-Cl is added in portions.[1]

  • The reaction mixture is stirred at room temperature overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed in vacuo. The residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and brine.[1]

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., methanol in dichloromethane) to yield 5'-O-DMT-N6-Benzoyl-adenosine as a foam.[1]

Synthesis of N6-Benzoyl-5'-O-DMT-2'-O-propargyladenosine

This is the key step to introduce the propargyl functionality.

Propargylation_Workflow Start 5'-O-DMT-N6-Benzoyl- adenosine NaH Addition of NaH in DMF Start->NaH Propargyl_Bromide Addition of Propargyl Bromide NaH->Propargyl_Bromide Quench Reaction Quenching Propargyl_Bromide->Quench Purification Column Chromatography Quench->Purification Product 2'-O-propargylated Product Purification->Product

Caption: Experimental workflow for the 2'-O-propargylation step.

Reagents and Materials:

  • 5'-O-DMT-N6-Benzoyl-adenosine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Propargyl Bromide (80% in toluene)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • 5'-O-DMT-N6-Benzoyl-adenosine is dried by co-evaporation with anhydrous DMF.

  • The dried nucleoside is dissolved in anhydrous DMF under an argon atmosphere and cooled to 0°C.

  • Sodium hydride is added portion-wise, and the mixture is stirred at 0°C for 1 hour.

  • Propargyl bromide is added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is carefully quenched by the addition of methanol.

  • The mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The resulting residue is purified by silica gel column chromatography to separate the 2'-O-propargyl and 3'-O-propargyl isomers. The desired 2'-O-propargyl isomer is typically the major product.

Synthesis of N6-Benzoyl-5'-O-DMT-2'-O-propargyladenosine-3'-CE-phosphoramidite

The final step is the introduction of the phosphoramidite moiety at the 3'-position.

Reagents and Materials:

  • N6-Benzoyl-5'-O-DMT-2'-O-propargyladenosine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • N6-Benzoyl-5'-O-DMT-2'-O-propargyladenosine is dried under high vacuum.

  • The dried compound is dissolved in anhydrous DCM or THF under an argon atmosphere.

  • DIPEA is added, and the solution is cooled to 0°C.

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise, and the reaction is stirred at room temperature for 2-3 hours.[2]

  • The reaction mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude phosphoramidite is purified by precipitation from a suitable solvent system (e.g., dichloromethane into cold hexanes) or by flash chromatography on silica gel deactivated with triethylamine. The final product is obtained as a white foam.

Conclusion

The synthesis of 2'-O-propargyladenosine phosphoramidite is a well-established but technically demanding process that requires careful control of reaction conditions and rigorous purification of intermediates. The successful execution of this multi-step synthesis provides a valuable tool for the chemical biology and drug discovery communities, enabling the facile post-synthetic modification of oligonucleotides for a wide range of applications. The protocols and data presented in this guide offer a comprehensive resource for researchers embarking on the synthesis of this important building block.

References

The Propargyl Group: A Linchpin in Click Chemistry for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

The propargyl group, a simple yet powerful functional moiety, has emerged as a cornerstone in the field of click chemistry, fundamentally transforming approaches to bioconjugation, drug discovery, and materials science. Its remarkable reactivity in the azide-alkyne cycloaddition reaction, both in its copper-catalyzed and strain-promoted variants, offers a robust and versatile tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the pivotal role of the propargyl group in these reactions, detailing the underlying mechanisms, experimental protocols, and quantitative data to facilitate its effective application.

The Core of Reactivity: The Propargyl Group in Azide-Alkyne Cycloadditions

The utility of the propargyl group in click chemistry is primarily demonstrated in two powerful ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The terminal alkyne of the propargyl group is the key reactive element in these transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, renowned for its high efficiency, regioselectivity, and biocompatibility under aqueous conditions.[1] In this reaction, the propargyl group's terminal alkyne reacts with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] The reaction is characterized by a massive rate acceleration of 107 to 108 compared to the uncatalyzed thermal cycloaddition.[1]

The catalytic cycle, a critical aspect for understanding the reaction, involves the in situ formation of a copper(I)-acetylide intermediate from the propargyl group. This intermediate then reacts with the azide in a stepwise manner to yield the triazole product.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate Cu_I->Cu_Acetylide Propargyl Propargyl Group (R-C≡CH) Propargyl->Cu_Acetylide Coordination & Deprotonation Azide Azide (R'-N3) Triazole_Cu Triazole-Copper Complex Azide->Triazole_Cu Cu_Acetylide->Triazole_Cu Reaction with Azide Triazole_Cu->Cu_I Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Triazole_Cu->Triazole Protonation

Figure 1: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2] This reaction utilizes a cyclooctyne, a strained alkyne, which readily reacts with an azide to release ring strain, thus driving the reaction forward without the need for a metal catalyst.[3] While the propargyl group itself is not strained, it is often the functional handle used to attach a molecule of interest to an azide-modified partner in a copper-free manner. In this context, the azide-bearing molecule would be conjugated to a strained alkyne for the SPAAC reaction to proceed.

The primary advantage of SPAAC is its excellent biocompatibility, making it ideal for in vivo labeling and imaging.[4] However, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[5]

SPAAC_vs_CuAAC cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_Start Start: Propargyl- & Azide- functionalized molecules CuAAC_Reactants Reactants + Cu(I) Catalyst + Reducing Agent (e.g., Ascorbate) + Ligand (e.g., THPTA) CuAAC_Start->CuAAC_Reactants SPAAC_Start Start: Strained Alkyne- & Azide-functionalized molecules CuAAC_Reaction Reaction at Room Temp in Aqueous Buffer CuAAC_Reactants->CuAAC_Reaction CuAAC_Product Formation of 1,4-Triazole CuAAC_Reaction->CuAAC_Product CuAAC_End Purification CuAAC_Product->CuAAC_End SPAAC_Reactants Mix Reactants in Biocompatible Buffer SPAAC_Start->SPAAC_Reactants SPAAC_Reaction Reaction at Physiological Temp (Catalyst-Free) SPAAC_Reactants->SPAAC_Reaction SPAAC_Product Formation of Triazole SPAAC_Reaction->SPAAC_Product SPAAC_End Direct use or Purification SPAAC_Product->SPAAC_End

Figure 2: Comparative workflow of CuAAC and SPAAC reactions.

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific experimental context, balancing the need for speed against biocompatibility. The following tables summarize key quantitative parameters for these reactions.

ParameterCuAAC with Propargyl GroupSPAAC with various CyclooctynesSource(s)
Second-Order Rate Constant (M⁻¹s⁻¹) 1 - 1001.2 x 10⁻³ - 1[5][6]
Catalyst Required Yes (Copper I)No[2][3]
Biocompatibility Limited due to copper toxicityExcellent[6]
Typical Reaction Time Minutes to a few hoursHours to days[6][7]

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

Alkyne TypeTime to 50% Completion (10 µM Cu+)Time to 90% Completion (10 µM Cu+)Source(s)
Propiolamide A~5 min~15 min[8]
Propargyl ethers B-D~8 min~20 min[8]
N-propargylamide F~10 min~25 min[8]
Aromatic Alkyne K~15 min~35 min[8]

Table 2: Relative Reactivity of Different Alkynes in CuAAC [8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry. The following are representative protocols for CuAAC and SPAAC in a bioconjugation context.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol describes the labeling of a protein containing a propargyl group with an azide-functionalized fluorescent dye.

Materials:

  • Propargyl-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized fluorescent dye (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water)

  • Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)

  • Aminoguanidine (B1677879) (100 mM stock in water)

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, combine the propargyl-modified protein with buffer to achieve a final protein concentration of 2-5 mg/mL.

  • Add the azide-functionalized dye to a final concentration of 100-200 µM.

  • Prepare a premixed solution of CuSO₄ and THPTA ligand by adding 2.5 µL of 20 mM CuSO₄ to 5.0 µL of 50 mM THPTA.

  • Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 50-100 µM.

  • Add aminoguanidine to a final concentration of 5 mM.[9]

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.[7][10]

  • Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • The reaction progress can be monitored by SDS-PAGE with in-gel fluorescence scanning.

  • Purify the labeled protein using size exclusion chromatography or dialysis to remove excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the metabolic labeling of cellular glycoproteins with an azide-containing sugar followed by fluorescent labeling using a cyclooctyne-dye conjugate.

Materials:

  • Adherent cells cultured in a suitable medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) (10 mM stock in DMSO)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-488) (1 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide sugar into glycoproteins.[11]

  • SPAAC Reaction:

    • Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.

    • Dilute the cyclooctyne-fluorophore conjugate in fresh culture medium to a final concentration of 10-20 µM.

    • Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.[11]

  • Imaging:

    • Wash the cells three times with warm PBS to remove unreacted cyclooctyne-fluorophore.

    • Add fresh medium or PBS to the cells.

    • Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter set.

Applications in Drug Development and Pharmaceutical Sciences

The versatility and robustness of click chemistry reactions involving the propargyl group have made it an invaluable tool in modern drug discovery and development.[12][13][14]

Drug_Development_Applications cluster_applications Applications of Propargyl Groups in Drug Development Propargyl Propargyl Group (Bioorthogonal Handle) Lead_Gen Lead Generation & Optimization Propargyl->Lead_Gen Bioconjugation Bioconjugation Propargyl->Bioconjugation Target_ID Target Identification & Validation Propargyl->Target_ID Drug_Delivery Drug Delivery & Targeting Propargyl->Drug_Delivery Fragment_Based Fragment-Based Drug Discovery Lead_Gen->Fragment_Based SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR ADC Antibody-Drug Conjugates (ADCs) Bioconjugation->ADC Peptide_Mod Peptide/Protein Modification Bioconjugation->Peptide_Mod Probe_Synthesis Synthesis of Chemical Probes Target_ID->Probe_Synthesis Activity_Profiling Activity-Based Protein Prolifing (ABPP) Target_ID->Activity_Profiling Nanoparticle_Func Nanoparticle Functionalization Drug_Delivery->Nanoparticle_Func Prodrug_Activation Prodrug Activation Strategies Drug_Delivery->Prodrug_Activation

References

A Technical Guide to the Benzoyl Protecting Group in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the benzoyl (Bz) protecting group's function, application, and chemical principles within the context of phosphoramidite-based oligonucleotide synthesis. It details the group's role in preventing side reactions, outlines experimental protocols for its use, and presents quantitative data on its performance relative to other protecting groups.

Core Function and Rationale

In the automated solid-phase synthesis of oligonucleotides via the phosphoramidite (B1245037) method, it is essential to temporarily block all reactive functional groups that are not intended to participate in the sequential formation of internucleoside phosphodiester linkages.[1][2][3][4] The exocyclic primary amine groups (–NH₂) present on the nucleobases deoxyadenosine (B7792050) (dA), deoxycytosine (dC), and deoxyguanosine (dG) are nucleophilic and, if left unprotected, would engage in undesirable side reactions during the phosphoramidite coupling and subsequent capping steps.[1][2][3]

The benzoyl group is a robust acyl protecting group traditionally used for the N⁶ amine of adenine (B156593) and the N⁴ amine of cytosine.[1][2][5][6] Its primary functions are:

  • To render the exocyclic amine non-nucleophilic: By converting the amine into an amide, its reactivity is suppressed, preventing interference with the phosphoramidite coupling reaction.

  • To ensure stability throughout the synthesis cycle: The benzoyl group is stable to the mildly acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group (deblocking) and the oxidative conditions used to convert the phosphite (B83602) triester to a phosphate (B84403) triester.[4][7]

Thymine and uracil (B121893) do not possess exocyclic amino groups and therefore do not require such protection.[1][2] Deoxyguanosine is typically protected with groups like isobutyryl (iBu) or dimethylformamidine (dmf), as the benzoyl group is more difficult to remove from the dG purine (B94841) system.[1][2][5]

Chemical Mechanisms and Workflow Integration

The use of the benzoyl group involves three key phases: protection of the initial nucleoside, incorporation via the phosphoramidite synthesis cycle, and final deprotection.

The benzoyl group is introduced onto the exocyclic amine of the nucleoside before it is converted into a phosphoramidite monomer. This is typically achieved by treating the nucleoside with an activated benzoic acid derivative, such as benzoyl chloride, in the presence of a base like pyridine (B92270).[9]

dA Deoxyadenosine reaction_node + dA->reaction_node BzCl Benzoyl Chloride in Pyridine BzCl->reaction_node BzdA N⁶-Benzoyl-deoxyadenosine HCl Pyridinium (B92312) Hydrochloride reaction_node->BzdA reaction_node->HCl

Diagram 1: Benzoylation of Deoxyadenosine.

Once protected and converted into a 3'-phosphoramidite building block, the N⁶-benzoyl-deoxyadenosine (or N⁴-benzoyl-deoxycytidine) monomer is used in the automated synthesizer. The synthesis proceeds in the 3' to 5' direction and involves a four-step cycle for each nucleotide addition. The benzoyl group remains intact throughout these repeated cycles.

deblock 1. Deblocking (Acid Treatment, e.g., TCA) Removes 5'-DMT group couple 2. Coupling (Protected Phosphoramidite + Activator) Forms new phosphite triester bond deblock->couple Exposes 5'-OH cap 3. Capping (Acetic Anhydride) Blocks unreacted 5'-OH groups couple->cap Chain Elongation note Benzoyl-protected phosphoramidite is added here. couple->note oxidize 4. Oxidation (Iodine/Water) Converts P(III) to P(V) cap->oxidize Prevents failure sequences oxidize->deblock Stabilizes backbone Cycle repeats for next base center start_node Start with support-bound nucleoside (5'-DMT on) start_node->deblock

Diagram 2: Phosphoramidite Oligonucleotide Synthesis Cycle.

After the final nucleotide has been added, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the bases and the phosphate backbone) are removed. The benzoyl group is cleaved by nucleophilic acyl substitution using a strong base, a process known as ammonolysis when using aqueous ammonium (B1175870) hydroxide (B78521).[6][10] This treatment hydrolyzes the amide bond, liberating the free exocyclic amine and releasing benzamide (B126) as a byproduct.

BzdA N⁶-Benzoyl-deoxyadenosine (in Oligonucleotide) reaction_node + BzdA->reaction_node NH4OH Conc. Ammonium Hydroxide (Heat) NH4OH->reaction_node dA Deoxyadenosine (Deprotected) Benzamide Benzamide reaction_node->dA reaction_node->Benzamide

Diagram 3: Deprotection of Benzoyl-Deoxyadenosine.

Quantitative Data: Deprotection Conditions

The choice of protecting group strategy is heavily influenced by the time and conditions required for final deprotection. The benzoyl group is considered a "standard" protecting group, requiring more rigorous conditions for removal compared to "mild" or "ultra-mild" alternatives. The rate-determining step in a standard deprotection is often the removal of the isobutyryl group from guanine.[5]

Protecting GroupBaseReagentTemperature (°C)TimeApplication
Benzoyl (Bz) dA, dCConc. NH₄OH558 - 16 hStandard Synthesis[11]
Isobutyryl (iBu)dGConc. NH₄OH5516 - 36 hStandard Synthesis[11]
Acetyl (Ac)dCConc. NH₄OH554 hFast Deprotection[11]
Acetyl (Ac)dCAMA¹6510 minUltra-Fast Deprotection[11]
Phenoxyacetyl (Pac)dAConc. NH₄OHRT2 hUltra-Mild Synthesis[12]
iPr-PacdGConc. NH₄OHRT2 hUltra-Mild Synthesis[11]

¹AMA = 1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine (B109427).

Note: The use of benzoyl-dC (Bz-dC) is incompatible with AMA-based "UltraFAST" deprotection. The methylamine in AMA can cause a transamidation side reaction with Bz-dC.[5][11][12] Therefore, acetyl-dC (Ac-dC) must be used when employing this rapid deprotection strategy.[11][12]

Experimental Protocols

This protocol is a generalized representation based on established chemical principles.

  • Drying: Co-evaporate 2'-deoxyadenosine (B1664071) with anhydrous pyridine to remove residual water.

  • Dissolution: Dissolve the dried nucleoside in anhydrous pyridine.

  • Reaction: Cool the solution in an ice bath. Add benzoyl chloride dropwise with stirring under an inert atmosphere (e.g., Argon).

  • Incubation: Allow the reaction to warm to room temperature and stir overnight.[9]

  • Quenching: Cool the mixture again and slowly add ice water to hydrolyze any remaining benzoyl chloride.[9]

  • Extraction: Concentrate the mixture under reduced pressure and partition the residue between an organic solvent (e.g., dichloromethane) and aqueous sodium bicarbonate solution to remove pyridinium salts and excess benzoic acid.

  • Purification: Dry the organic layer, concentrate, and purify the crude product using silica (B1680970) gel column chromatography to isolate pure N⁶-benzoyl-2'-deoxyadenosine.

This protocol outlines the standard procedure for post-synthesis workup.

  • Preparation: Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

  • Cleavage & Deprotection: Add concentrated ammonium hydroxide (28-33%) to the vial, ensuring the support is fully submerged.[10][11] Seal the vial tightly.

  • Incubation: Heat the vial at 55 °C for 8 to 15 hours.[13] This step simultaneously cleaves the oligonucleotide from the solid support and removes the benzoyl (from dA, dC), isobutyryl (from dG), and cyanoethyl (from phosphate backbone) protecting groups.[10]

  • Isolation: After heating, cool the vial to room temperature.[13] Carefully transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new tube, leaving the solid support behind.

  • Washing: Wash the support with a small volume of water or 50% ethanol (B145695) to recover any residual product and combine the wash with the solution from the previous step.[14]

  • Drying: Remove the ammonia (B1221849) and solvent under vacuum (e.g., using a centrifugal evaporator).

  • Post-Processing: The resulting crude oligonucleotide pellet is ready for purification (e.g., desalting, HPLC, or PAGE) to remove benzamide and other small-molecule impurities.[10][13]

References

understanding phosphoramidite chemistry for DNA/RNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phosphoramidite (B1245037) Chemistry for DNA/RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidite chemistry is the cornerstone of modern automated DNA and RNA synthesis, enabling the rapid and high-fidelity production of custom oligonucleotides.[1] This method, first introduced in the early 1980s, has become the gold standard due to its exceptional efficiency and simplicity, allowing for the sequential addition of nucleotide building blocks to a growing chain on a solid support.[1][2] This in-depth guide provides a technical overview of the core chemical principles, a detailed examination of the synthesis cycle, and the critical post-synthesis processing steps required to produce biologically active oligonucleotides for research, diagnostics, and therapeutic applications.[3][4][5]

Core Principles: Building Blocks and Protecting Groups

The success of phosphoramidite chemistry hinges on two key components: the use of specially modified nucleosides called phosphoramidites and a strategy of transient protecting groups to ensure reaction specificity.[6][7]

  • Nucleoside Phosphoramidites: These are the fundamental building blocks for synthesis.[1] They are nucleosides in which the 3'-hydroxyl group is derivatized with a reactive phosphoramidite moiety.[5] This group is stable under neutral conditions but can be rapidly activated to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain.[] The most common phosphoramidites feature a diisopropylamino group, which provides a balance of stability and reactivity, and a β-cyanoethyl group protecting the phosphorus atom.[9][10]

  • Protecting Groups: To prevent unwanted side reactions at various functional groups on the nucleoside, a system of orthogonal protecting groups is employed.[7][11]

    • 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group.[12] This group is stable during the coupling, capping, and oxidation steps but can be cleanly removed with a mild acid treatment at the beginning of each synthesis cycle to allow for chain elongation.[7]

    • Exocyclic Amino Group Protection: The exocyclic amino groups on adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) bases are protected to prevent side reactions during synthesis.[11] Thymine (T) and Uracil (U) do not require this protection.[12] Standard protecting groups are base-labile acyl groups, which are removed during the final deprotection step.[12][13]

    • Phosphate (B84403) Protection: The phosphorus atom is protected by a β-cyanoethyl group, which is stable throughout the synthesis cycle but can be removed by β-elimination under basic conditions during the final deprotection.[2][14]

Table 1: Common Protecting Groups for DNA Synthesis
NucleobaseStandard Protecting GroupMild Protecting Group
Adenine (A) Benzoyl (Bz)Phenoxyacetyl (Pac)
Cytosine (C) Benzoyl (Bz)Acetyl (Ac)
Guanine (G) Isobutyryl (iBu)iso-Propylphenoxyacetyl (iPr-Pac)
Thymine (T) NoneNone

Source:[4][12]

The Solid-Phase Synthesis Cycle

Automated oligonucleotide synthesis is a cyclical process performed on a solid support, typically controlled-pore glass (CPG) or polystyrene.[2][15] The synthesis proceeds in the 3' to 5' direction, opposite to enzymatic synthesis.[2] Each cycle, which adds one nucleotide, consists of four main chemical reactions: deblocking, coupling, capping, and oxidation.[7][15]

Synthesis_Cycle cluster_0 Solid-Phase Oligonucleotide Synthesis Cycle Start Start: Support-Bound Nucleoside (5'-DMT On) Deblocking Step 1: Deblocking (Detritylation) Removes 5'-DMT group Start->Deblocking Mild Acid FreeOH Free 5'-OH Group Deblocking->FreeOH Coupling Step 2: Coupling Adds next Phosphoramidite FreeOH->Coupling Activated Phosphoramidite Capping Step 3: Capping Blocks unreacted 5'-OH groups (failures) FreeOH->Capping Acetylation (for failures) PhosphiteLinkage Unstable Phosphite (B83602) Triester Linkage Coupling->PhosphiteLinkage Oxidation Step 4: Oxidation Stabilizes backbone to Phosphate Triester PhosphiteLinkage->Oxidation Iodine/H2O StableLinkage Stable Phosphate Triester Linkage (5'-DMT On) Oxidation->StableLinkage Repeat Repeat Cycle for Next Nucleotide StableLinkage->Repeat End Final Oligonucleotide (Proceed to Cleavage) StableLinkage->End Final Cycle Complete Repeat->Deblocking Start Next Cycle

Caption: The four-step phosphoramidite synthesis cycle for solid-phase oligonucleotide synthesis.

Step 1: Deblocking (Detritylation)

The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support.[15][16] This exposes a reactive hydroxyl group for the subsequent coupling reaction.[17]

  • Protocol:

    • The solid support is washed with an anhydrous solvent like acetonitrile (B52724) to remove any residual water.[2]

    • A solution of a weak acid, typically 3% trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) (DCM), is passed through the synthesis column.[2][10]

    • The reaction is rapid, typically completing in under a minute.[2]

    • The resulting DMT cation is orange-colored, and its absorbance at 495 nm can be measured to monitor the efficiency of each cycle.

    • The support is thoroughly washed with acetonitrile to remove the acid and the cleaved DMT group before the next step.[2]

Step 2: Coupling

In the coupling step, the next nucleoside phosphoramidite is added to the growing oligonucleotide chain.[] The phosphoramidite is first activated by a weak acid, such as 1H-tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT), to form a highly reactive intermediate.[17][] This activated species then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming an unstable phosphite triester linkage.[][]

Coupling_Mechanism Phosphoramidite Nucleoside Phosphoramidite ActivatedIntermediate Reactive Intermediate (Tetrazolyl-phosphonium species) Phosphoramidite->ActivatedIntermediate Protonation of Nitrogen Activator Activator (e.g., Tetrazole) Activator->ActivatedIntermediate PhosphiteTriester Phosphite Triester Linkage (P(III) - Unstable) ActivatedIntermediate->PhosphiteTriester LeavingGroup Diisopropylamine (Released) ActivatedIntermediate->LeavingGroup Displacement GrowingChain Growing Oligo Chain (Free 5'-OH) GrowingChain->PhosphiteTriester Nucleophilic Attack on Phosphorus

Caption: The mechanism of the phosphoramidite coupling reaction.

  • Protocol:

    • The phosphoramidite monomer (typically in a 5- to 20-fold molar excess over the support-bound material) and the activator are dissolved in anhydrous acetonitrile.[12][19]

    • The reagents are delivered simultaneously to the synthesis column.

    • The coupling reaction is very fast for deoxynucleosides, often completing in about 20-30 seconds.[12][19] Sterically hindered ribonucleoside phosphoramidites may require longer coupling times of 5-15 minutes.[12]

    • After coupling, the column is washed with acetonitrile to remove unreacted reagents.

Step 3: Capping

The coupling reaction is not 100% efficient, with typical efficiencies around 99%.[17][20] This means a small fraction (around 1%) of the 5'-hydroxyl groups fail to react.[12] The capping step permanently blocks these unreacted hydroxyl groups to prevent them from participating in subsequent cycles, which would lead to the formation of undesirable (n-1) deletion mutant sequences.[16][17]

  • Protocol:

    • A capping solution is introduced. This is typically a two-part mixture: Cap A consists of acetic anhydride, and Cap B contains a catalyst, usually 1-methylimidazole (B24206) (NMI).[17]

    • These reagents acetylate the free 5'-hydroxyl groups, forming an unreactive ester linkage.[2]

    • The reaction is rapid and is followed by a wash with acetonitrile.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by acid.[2] Therefore, it must be oxidized to a more stable pentavalent phosphate triester, which is the protected form of the natural phosphodiester backbone.[7][21]

  • Protocol:

    • An oxidizing solution is passed through the column. The standard reagent is a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and a weak base like pyridine (B92270) or lutidine.[17][19]

    • The iodine oxidizes the P(III) center to a P(V) center.[2]

    • This step completes the synthesis cycle. The column is washed again with acetonitrile to remove the oxidation reagents and residual water, preparing it for the deblocking step of the next cycle.[17]

Table 2: Typical Reagents and Durations for a DNA Synthesis Cycle
StepReagent(s)SolventTypical Duration
Deblocking 3% Trichloroacetic Acid (TCA)Dichloromethane (DCM)50-60 seconds
Coupling Nucleoside Phosphoramidite + Activator (e.g., ETT)Acetonitrile20-180 seconds
Capping Acetic Anhydride + 1-Methylimidazole (NMI)Acetonitrile / THF20-30 seconds
Oxidation Iodine / Water / PyridineTetrahydrofuran (THF)20-30 seconds

Source:[2][10][17][19]

Post-Synthesis: Cleavage and Deprotection

After the final synthesis cycle is complete, the oligonucleotide is still bound to the solid support and carries protecting groups on the phosphate backbone and the nucleobases.[13] These must be removed to yield a biologically active molecule.

Post_Synthesis_Workflow Start Completed Synthesis (Fully Protected Oligo on Solid Support) Cleavage Step 1: Cleavage (from Solid Support) Start->Cleavage Concentrated Ammonium (B1175870) Hydroxide (B78521) Deprotection Step 2: Deprotection (Base & Phosphate Groups) Cleavage->Deprotection Heating (e.g., 55°C) (Often simultaneous) CrudeOligo Crude Oligonucleotide (in solution) Deprotection->CrudeOligo Purification Step 3: Purification (e.g., HPLC, PAGE) CrudeOligo->Purification FinalProduct Purified, Biologically Active Oligonucleotide Purification->FinalProduct

Caption: Workflow for post-synthesis cleavage, deprotection, and purification.

  • Protocol:

    • Cleavage and Deprotection: The solid support is treated with a basic solution, most commonly concentrated ammonium hydroxide.[13] This single treatment typically accomplishes three things:

      • Cleavage: It cleaves the ester linkage holding the oligonucleotide to the solid support, releasing it into the solution.[13]

      • Phosphate Deprotection: It removes the β-cyanoethyl protecting groups from the phosphate backbone via β-elimination.[14]

      • Base Deprotection: It removes the acyl protecting groups from the A, C, and G nucleobases.

    • Incubation: The process is often accelerated by heating the solution (e.g., at 55°C for several hours).[2] For oligonucleotides containing sensitive modifications, milder deprotection conditions, such as using a mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA) at room temperature, may be required.[14]

    • Purification: The resulting crude oligonucleotide solution contains the full-length product as well as truncated failure sequences from incomplete capping.[22] Purification methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) are used to isolate the desired full-length product.[12][22]

Synthesis Quality and Coupling Efficiency

The overall yield and purity of the final oligonucleotide product are critically dependent on the efficiency of each synthesis cycle. The stepwise coupling efficiency is the most important factor.[20] Even a small decrease in efficiency has a cumulative and dramatic effect on the yield of the full-length product, especially for long oligonucleotides.[23][24]

Formula for Overall Yield: Yield = (Coupling Efficiency) ^ (n-1) where 'n' is the number of nucleotides in the sequence.

Table 3: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency
Oligo Length (n)98.0% Efficiency99.0% Efficiency99.5% Efficiency
20-mer 67.7%82.6%90.9%
50-mer 36.4%61.0%77.9%
100-mer 13.3%36.6%60.6%
150-mer 4.8%22.1%47.1%

Source: Calculated based on formula; consistent with data from[20][23][24][25]

As the table demonstrates, maintaining the highest possible coupling efficiency (>99%) is paramount for synthesizing long, high-quality oligonucleotides.[15][26] This requires high-purity reagents, anhydrous conditions, and optimized, well-maintained automated synthesizers.[20][27]

References

A Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite: Synthesis, Application, and Post-Synthetic Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a key reagent in the synthesis of modified oligonucleotides. It covers the fundamental properties of this compound, detailed protocols for its incorporation into oligonucleotides, and subsequent modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Core Compound Data

This compound is a protected adenosine (B11128) phosphoramidite (B1245037) building block used in automated solid-phase oligonucleotide synthesis. The 2'-O-propargyl group introduces a terminal alkyne functionality, which serves as a handle for post-synthetic modifications. The benzoyl (Bz) group protects the exocyclic amine of adenine (B156593) during synthesis.

PropertyValue
CAS Number 171486-59-2
Molecular Formula C₅₀H₅₄N₇O₈P
Molecular Weight 911.98 g/mol
Synonyms N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-propargyladenosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite, DMTr-2'-O-propargyl-rA(Bz)-3'-CE-Phosphoramidite
Storage Conditions -20°C, moisture-sensitive
Appearance White to faint yellow powder or viscous liquid

Experimental Protocols

The utilization of this compound involves two primary stages: the incorporation of the modified nucleotide into an oligonucleotide chain via solid-phase synthesis and the subsequent post-synthetic modification of the alkyne group.

Solid-Phase Oligonucleotide Synthesis using Phosphoramidite Chemistry

This protocol outlines the standard automated cycle for incorporating this compound into a growing oligonucleotide chain on a solid support. The synthesis proceeds in the 3' to 5' direction.

Materials:

  • This compound and other standard nucleoside phosphoramidites (dissolved in dry acetonitrile)

  • Solid support (e.g., Controlled Pore Glass, CPG) with the initial nucleoside attached

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Capping solutions (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)

  • Washing solvent (acetonitrile)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution.[1] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with acetonitrile.[2]

  • Coupling: The this compound is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite (B83602) triester linkage.[2] Coupling times for modified phosphoramidites may be longer than for standard bases.

  • Capping: To prevent the elongation of unreacted sequences (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using the capping solutions.[3] This step is crucial for the purity of the final product.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester using the oxidizing solution.[4]

  • Iteration: The four steps (deblocking, coupling, capping, and oxidation) are repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation with a cleavage and deprotection solution. If a "DMT-on" purification is planned, the final detritylation step is omitted.[4]

Post-Synthetic Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an azide-containing molecule to the propargyl-modified oligonucleotide.

Materials:

  • Alkyne-modified oligonucleotide (dissolved in nuclease-free water or buffer)

  • Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin, peptide)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution

  • Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)) stock solution

  • Reducing agent: Sodium ascorbate (B8700270) stock solution (freshly prepared)

  • Reaction buffer (e.g., phosphate buffer, triethylammonium (B8662869) acetate)

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in the reaction buffer to the desired concentration (e.g., 100 µM).[5]

  • Add the Azide (B81097): Add the azide-functionalized molecule to the oligonucleotide solution. An excess of the azide (e.g., 2-10 equivalents relative to the oligonucleotide) is typically used.[5]

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution with the ligand stock solution.[5][6] The ligand protects the oligonucleotide from oxidative damage and enhances the reaction rate.

  • Initiate the Reaction: Add the catalyst premix to the oligonucleotide/azide mixture. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytically active Cu(I) species and initiate the reaction.[5][6]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[5] If the azide or attached molecule is light-sensitive, the reaction should be performed in the dark.

  • Purification: The labeled oligonucleotide can be purified from excess reagents using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.[7]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of incorporating a 2'-O-propargyl modification and the subsequent click chemistry reaction.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis cluster_modification Post-Synthetic Modification start Start with Solid Support deblock Deblocking (DMT Removal) start->deblock couple Coupling with 2'-O-Propargyl A(Bz) Phosphoramidite deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat Cycle for Next Nucleotide oxidize->repeat repeat->deblock Continue Chain cleave Cleavage and Deprotection repeat->cleave End Synthesis alkyne_oligo Propargyl-Modified Oligonucleotide cleave->alkyne_oligo Purify click_reaction CuAAC 'Click' Reaction (CuSO₄, Ligand, Sodium Ascorbate) alkyne_oligo->click_reaction azide_molecule Azide-Functionalized Molecule azide_molecule->click_reaction labeled_oligo Labeled Oligonucleotide click_reaction->labeled_oligo

Workflow for the synthesis and modification of a 2'-O-propargyl oligonucleotide.

Click_Chemistry_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Oligo_Alkyne Oligonucleotide-Propargyl (Terminal Alkyne) Reaction [3+2] Cycloaddition Oligo_Alkyne->Reaction Molecule_Azide Molecule-N₃ (Azide) Molecule_Azide->Reaction CuSO4 Cu(II)SO₄ Cu_I Cu(I) (Active Catalyst) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Reaction Catalyzes Product Oligonucleotide-Triazole-Molecule (Stable Conjugate) Reaction->Product

Simplified mechanism of the CuAAC 'Click' Chemistry reaction.

References

storage and handling conditions for 2'-O-Propargyl A(Bz)-3'-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Handling of 2'-O-Propargyl A(Bz)-3'-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential , a critical reagent in the synthesis of modified oligonucleotides for various research, diagnostic, and therapeutic applications. Adherence to these guidelines is crucial for maintaining the reagent's integrity and ensuring successful experimental outcomes.

Chemical Identity and Properties

This compound is a modified adenosine (B11128) phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis. The 2'-O-propargyl group provides a reactive alkyne handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[][2]

PropertyValue
CAS Number 171486-59-2[2][3][4]
Molecular Formula C₅₀H₅₄N₇O₈P[2][3]
Molecular Weight ~912 g/mol [2]
Appearance White to off-white or faint yellow powder[]

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound, which is sensitive to moisture and oxidation.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C [2][5]Minimizes thermal degradation and side reactions.
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen)Phosphoramidites are sensitive to moisture and oxidation.
Light Store in the dark (amber vial)Protects from potential light-induced degradation.
Container Tightly sealed, airtight containerPrevents ingress of moisture and air.
Stability Considerations

While specific quantitative stability data for this compound is not extensively published, general principles for phosphoramidites apply:

  • As a dry powder: When stored under the recommended conditions, the reagent is stable for an extended period.[6]

  • In solution: Phosphoramidites are less stable in solution.[6] It is recommended to prepare solutions in anhydrous acetonitrile (B52724) immediately before use in oligonucleotide synthesis. Any unused solution should be stored under an inert atmosphere at low temperature, though long-term storage is not advised. The half-life of a standard phosphoramidite in 95% aqueous acetonitrile at 25°C can be around 200 hours, but this can vary significantly for modified phosphoramidites.[6]

  • Shipping: The product is often shipped at ambient temperature, indicating reasonable short-term stability.[2][5] However, it should be transferred to -20°C storage immediately upon receipt.

Handling Procedures

Safe and effective handling of this compound requires careful attention to laboratory procedures to prevent contamination and degradation.

Personal Protective Equipment (PPE)
PPESpecification
Gloves Nitrile or other appropriate chemical-resistant gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat
Handling Environment
  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any fine powder.

  • Use a dedicated, clean, and dry area for handling phosphoramidites to prevent cross-contamination.

  • Ensure all glassware and tools are scrupulously dried before use.

Dissolution Protocol
  • Allow the vial of phosphoramidite to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. This typically takes 15-20 minutes.

  • Under an inert atmosphere (e.g., in a glove box or using a stream of argon), add anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M for oligonucleotide synthesis).

  • Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to minimize shearing of the molecule.

  • Use the solution promptly after preparation.

Experimental Protocols

Incorporation into Oligonucleotides via Solid-Phase Synthesis

This protocol outlines the standard cycle for incorporating this compound into a growing oligonucleotide chain on a solid support.

Oligo_Synthesis_Workflow start Start with solid support-bound oligonucleotide deblock Deblocking: Remove 5'-DMT group with acid start->deblock wash1 Wash with anhydrous acetonitrile deblock->wash1 coupling Coupling: Activate this compound with an activator (e.g., tetrazole) and couple to the 5'-OH of the growing chain. wash1->coupling capping Capping: Acetylate unreacted 5'-OH groups coupling->capping wash2 Wash with anhydrous acetonitrile capping->wash2 oxidation Oxidation: Oxidize the phosphite (B83602) triester to a more stable phosphate (B84403) triester (e.g., with iodine) wash2->oxidation wash3 Wash with anhydrous acetonitrile oxidation->wash3 next_cycle Repeat cycle for next nucleotide or proceed to cleavage and deprotection wash3->next_cycle

Fig. 1: Oligonucleotide synthesis cycle for this compound.

Methodology:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound oligonucleotide by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The this compound is activated with a suitable activator (e.g., 5-(ethylthio)-1H-tetrazole) and added to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling efficiency for modified phosphoramidites is typically very high, often exceeding 99%.[7]

  • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

  • Washing: After each step, the solid support is thoroughly washed with anhydrous acetonitrile to remove excess reagents and byproducts.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthetic "Click Chemistry" Modification

The propargyl group on the synthesized oligonucleotide can be readily modified using CuAAC.

Click_Chemistry_Workflow start Start with 2'-O-propargyl modified oligonucleotide reagents Prepare reaction mixture: - Azide-modified molecule of interest - Copper(I) source (e.g., CuSO₄ + sodium ascorbate) - Copper ligand (e.g., TBTA) start->reagents reaction Incubate reaction mixture (Room temperature, 1-4 hours) reagents->reaction purification Purify the clicked oligonucleotide (e.g., HPLC, gel electrophoresis) reaction->purification final_product Characterize the final product (e.g., Mass spectrometry) purification->final_product

Fig. 2: General workflow for "click chemistry" modification of a 2'-O-propargyl oligonucleotide.

Methodology:

  • Prepare the Oligonucleotide: The deprotected and purified 2'-O-propargyl modified oligonucleotide is dissolved in a suitable buffer.

  • Prepare the Reagents:

    • The azide-functionalized molecule (e.g., a fluorescent dye, biotin, or a peptide) is dissolved in an appropriate solvent (e.g., DMSO).

    • A fresh solution of a reducing agent (e.g., sodium ascorbate) is prepared to reduce the copper(II) sulfate (B86663) to the active copper(I) catalyst.

    • A copper(I)-stabilizing ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA) is used to enhance the reaction efficiency and prevent catalyst degradation.

  • Reaction: The oligonucleotide, azide-modified molecule, copper(II) sulfate, ligand, and reducing agent are combined and incubated at room temperature. The reaction progress can be monitored by HPLC or mass spectrometry.

  • Purification: The resulting "clicked" oligonucleotide is purified from excess reagents and unreacted starting materials using standard techniques such as HPLC or gel electrophoresis.

Troubleshooting

Troubleshooting_Guide issue Issue: Low Coupling Efficiency cause1 Cause: Phosphoramidite Degradation issue->cause1 cause2 Cause: Incomplete Deblocking issue->cause2 cause3 Cause: Inefficient Activation issue->cause3 solution1 Solution: - Use fresh, properly stored phosphoramidite. - Ensure anhydrous conditions during dissolution and synthesis. cause1->solution1 solution2 Solution: - Check the age and concentration of the deblocking reagent. - Increase deblocking time if necessary. cause2->solution2 solution3 Solution: - Use a fresh, high-quality activator. - Ensure the correct concentration of the activator is used. cause3->solution3

Fig. 3: Troubleshooting guide for low coupling efficiency in oligonucleotide synthesis.

By adhering to these storage, handling, and experimental guidelines, researchers can ensure the optimal performance of this compound and achieve reliable and reproducible results in their oligonucleotide synthesis and modification endeavors.

References

Methodological & Application

Application Notes and Protocols for Automated Solid-Phase Synthesis of 2'-O-Propargyl Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of oligonucleotides is crucial for the development of novel therapeutics, diagnostics, and advanced molecular biology tools.[1][][3] 2'-O-propargyl modified oligonucleotides are particularly valuable as they provide a versatile handle for post-synthetic modifications via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[4] This allows for the efficient conjugation of a wide array of molecules, including fluorophores, peptides, and therapeutic agents.[5] Automated solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method for producing these modified oligonucleotides with high fidelity and throughput.[6][7][8] These application notes provide a detailed protocol for the automated synthesis, purification, and characterization of 2'-O-propargyl modified oligonucleotides.

Principle of the Method

The synthesis is based on the phosphoramidite method, which involves the sequential addition of nucleotide monomers to a growing oligonucleotide chain attached to a solid support, typically controlled pore glass (CPG).[7][8][9] The synthesis cycle consists of four main chemical steps: detritylation, coupling, capping, and oxidation.[10] The 2'-O-propargyl modification is introduced using the corresponding 2'-O-propargyl nucleoside phosphoramidites during the coupling step.[11] Following the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The final product is then purified and characterized.

Experimental Workflow

The overall workflow for the automated synthesis of 2'-O-propargyl modified oligonucleotides is depicted below.

G cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_analysis Quality Control prep_reagents Prepare Phosphoramidites and Reagents load_synthesizer Load Reagents and Solid Support onto Synthesizer prep_reagents->load_synthesizer start_synthesis Initiate Synthesis Program load_synthesizer->start_synthesis synthesis_cycle Iterative Synthesis Cycle (Deblock, Couple, Cap, Oxidize) start_synthesis->synthesis_cycle cleavage Cleavage from Solid Support synthesis_cycle->cleavage deprotection Base and Phosphate (B84403) Deprotection cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification hplc HPLC Analysis purification->hplc ms Mass Spectrometry hplc->ms

Caption: Overall workflow for the synthesis of 2'-O-propargyl modified oligonucleotides.

Materials and Reagents

Table 1: Reagents for Automated Solid-Phase Synthesis
ReagentSupplierPurpose
2'-O-propargyl A, C, G, U CE PhosphoramiditesVariousModified nucleotide building blocks
Standard A, C, G, T CE PhosphoramiditesVariousUnmodified nucleotide building blocks
Controlled Pore Glass (CPG) Solid SupportVariousSolid phase for synthesis initiation
Anhydrous Acetonitrile (B52724)VariousMain solvent for synthesis
Dichloroacetic Acid in Dichloromethane (3%)VariousDetritylation agent (removes DMT group)
Activator (e.g., 5-Ethylthio-1H-tetrazole)VariousActivates phosphoramidites for coupling
Capping Reagent A (Acetic Anhydride/Pyridine/THF)VariousCapping of unreacted 5'-hydroxyl groups
Capping Reagent B (N-Methylimidazole/THF)VariousCapping of unreacted 5'-hydroxyl groups
Oxidizer (Iodine in THF/Water/Pyridine)VariousOxidation of phosphite (B83602) triester to phosphate triester
Concentrated Ammonium (B1175870) Hydroxide (B78521)VariousCleavage from support and deprotection
Triethylamine trihydrofluoride (TEA·3HF)VariousOptional, for removal of 2'-silyl protecting groups in mixed oligos
HPLC Grade Water and AcetonitrileVariousFor purification and analysis
Triethylammonium (B8662869) Acetate (TEAA) BufferVariousIon-pairing agent for HPLC

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Phosphoramidite Preparation : Dissolve the 2'-O-propargyl and standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure all handling is performed under an inert atmosphere (e.g., argon) to prevent degradation from moisture.

  • Reagent Installation : Install the prepared phosphoramidites and other synthesis reagents onto a compatible automated DNA/RNA synthesizer according to the manufacturer's instructions.

Protocol 2: Automated Solid-Phase Synthesis

The synthesis is performed in a cyclical manner, with each cycle adding one nucleotide to the growing chain.

SynthesisCycle start Start of Cycle (Support-bound Oligo with 5'-DMT) deblock 1. Deblocking (Detritylation) Removes 5'-DMT group with 3% DCA start->deblock wash1 Wash (Acetonitrile) deblock->wash1 coupling 2. Coupling Activated 2'-O-propargyl phosphoramidite reacts with 5'-OH wash1->coupling wash2 Wash (Acetonitrile) coupling->wash2 capping 3. Capping Unreacted 5'-OH groups are acetylated wash2->capping wash3 Wash (Acetonitrile) capping->wash3 oxidation 4. Oxidation Phosphite triester is oxidized to stable phosphate triester with Iodine wash3->oxidation wash4 Wash (Acetonitrile) oxidation->wash4 end End of Cycle (Chain extended by one nucleotide) wash4->end end->deblock Next Cycle

Caption: The four-step cycle of automated phosphoramidite solid-phase synthesis.

  • Initiation : Program the desired oligonucleotide sequence into the synthesizer, specifying the positions for the 2'-O-propargyl modified nucleotides.

  • Synthesis Cycle :

    • Deblocking (Detritylation) : The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with 3% dichloroacetic acid in dichloromethane, exposing a free 5'-hydroxyl group.

    • Coupling : The 2'-O-propargyl phosphoramidite is activated by an activator like 5-ethylthio-1H-tetrazole and coupled to the free 5'-hydroxyl group of the growing chain.[] Coupling times may need to be extended for modified phosphoramidites to ensure high efficiency.[6]

    • Capping : Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride) to prevent the formation of deletion sequences.[9]

    • Oxidation : The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.[10]

  • Iteration : The cycle is repeated until all nucleotides in the sequence have been added.

  • Final Detritylation : The DMT group on the final nucleotide can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 3: Cleavage and Deprotection
  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (typically 1 mL for a 1 µmol synthesis).

  • Incubate the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone and the nucleobases.[13][14]

  • Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a centrifugal vacuum concentrator.

Protocol 4: Purification

Purification is typically performed by reversed-phase high-performance liquid chromatography (RP-HPLC) or denaturing polyacrylamide gel electrophoresis (PAGE).[15] RP-HPLC is often preferred for its resolution and scalability.

  • Sample Preparation : Re-dissolve the dried crude oligonucleotide in an appropriate buffer (e.g., 0.1 M triethylammonium acetate).

  • HPLC Separation : Inject the sample onto an RP-HPLC column (e.g., C18). Elute the oligonucleotide using a gradient of acetonitrile in an ion-pairing buffer (e.g., 0.1 M TEAA).

  • Fraction Collection : Collect the fractions corresponding to the full-length product peak.

  • Desalting : Desalt the purified oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column.

  • Lyophilization : Lyophilize the desalted oligonucleotide to obtain a dry, stable powder.

Protocol 5: Characterization

The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry.[16][17][18]

  • Analytical HPLC : Analyze a small aliquot of the purified oligonucleotide on an analytical RP-HPLC or anion-exchange column to assess its purity.

  • Mass Spectrometry : Determine the molecular weight of the purified oligonucleotide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm its identity.[19]

Data Presentation

Table 2: Typical Coupling Efficiencies and Final Yields
Oligonucleotide LengthAverage Stepwise Coupling Efficiency (%)Theoretical Final Yield (%)Typical Purified Yield (OD Units, 1 µmol scale)
20-mer> 99.0~8220 - 40
40-mer> 99.0~6710 - 25
60-mer> 98.5~405 - 15

Note: Yields can vary significantly based on sequence composition, the specific synthesizer used, and the purity of reagents.[10][20]

Table 3: Example HPLC and Mass Spectrometry Parameters
ParameterHPLCMass Spectrometry (ESI-MS)
Column C18 reversed-phase, 2.1 x 50 mm, 1.7 µm-
Mobile Phase A 100 mM Hexafluoroisopropanol, 16.3 mM Triethylamine in Water-
Mobile Phase B Methanol-
Gradient 10-30% B over 15 minutes-
Flow Rate 0.2 mL/min-
Temperature 60°C-
Detection UV at 260 nmNegative ion mode
Mass Range -1000-5000 m/z

Applications of 2'-O-Propargyl Modified Oligonucleotides

Oligonucleotides containing 2'-O-propargyl modifications are precursors for a wide range of applications in drug development and research:

  • Bioconjugation : The propargyl group allows for the covalent attachment of various molecules, such as peptides, antibodies, and small molecule drugs, to improve targeting, cellular uptake, and therapeutic efficacy.[5]

  • Fluorescent Labeling : Fluorophores can be "clicked" onto the oligonucleotide for use as probes in diagnostic assays, fluorescence in situ hybridization (FISH), and molecular imaging.[21]

  • Therapeutic Development : As a key component of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), this modification can enhance nuclease resistance and binding affinity to target mRNA.[1][][3] The ability to attach targeting ligands can also reduce off-target effects.

Troubleshooting

  • Low Coupling Efficiency :

    • Cause : Moisture in reagents, degraded phosphoramidites, or insufficient coupling time.

    • Solution : Use fresh, anhydrous acetonitrile. Ensure phosphoramidites are properly stored. Increase the coupling time for modified bases.

  • Incomplete Deprotection :

    • Cause : Insufficient deprotection time or temperature.

    • Solution : Extend the incubation time in ammonium hydroxide or increase the temperature slightly. Ensure complete immersion of the solid support.

  • Presence of Failure Sequences (n-1) :

    • Cause : Inefficient capping or low coupling efficiency.

    • Solution : Check the activity of the capping reagents. Optimize coupling conditions. Ensure efficient fluid delivery on the synthesizer.[17]

References

Application Notes and Protocols for Click Chemistry Conjugation of 2'-O-Propargyl Modified Oligonucleotides to Azide Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the conjugation of biomolecules.[][2][3][4] This application note provides a detailed protocol for the conjugation of a 2'-O-propargyl modified oligonucleotide to an azide-functionalized fluorescent dye. The 2'-position of the oligonucleotide provides a strategic site for modification without significantly disrupting duplex formation.[5] This method is widely used for creating fluorescently labeled probes for various applications, including in situ hybridization, PCR, and cellular imaging.[6][7][] The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups.[2]

Principle of the Reaction

The CuAAC reaction involves the formation of a stable triazole linkage between the terminal alkyne of the 2'-O-propargyl modified oligonucleotide and the azide (B81097) group of the dye.[][9] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[10][11] To enhance the efficiency and prevent oxidative damage to the oligonucleotide, a copper(I)-stabilizing ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial.[2][10][11]

Experimental Workflow

The overall experimental workflow for the conjugation of a 2'-O-propargyl modified oligonucleotide to an azide dye is depicted below.

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis prep_oligo Dissolve 2'-O-propargyl Oligonucleotide mix_reagents Combine Oligonucleotide, Dye, Buffer, and Ligand prep_oligo->mix_reagents prep_dye Prepare Azide Dye Stock Solution prep_dye->mix_reagents prep_cu Prepare Copper(II) Sulfate Stock initiate Add Copper(II) Sulfate and Sodium Ascorbate prep_cu->initiate prep_ligand Prepare Ligand (TBTA/THPTA) Stock prep_ligand->mix_reagents prep_asc Prepare Sodium Ascorbate Stock (Fresh) prep_asc->initiate degas Degas Mixture with Inert Gas mix_reagents->degas degas->initiate incubate Incubate at Room Temperature initiate->incubate precipitate Precipitate Conjugate (e.g., Ethanol (B145695)/Acetone) incubate->precipitate wash Wash Pellet precipitate->wash dissolve Redissolve in Buffer wash->dissolve hplc HPLC or Gel Electrophoresis Purification dissolve->hplc ms_analysis Mass Spectrometry (Confirmation) hplc->ms_analysis uv_vis UV-Vis Spectroscopy (Quantification) hplc->uv_vis fluorescence Fluorescence Spectroscopy (Functionality) hplc->fluorescence

Figure 1. Experimental workflow for oligonucleotide-dye conjugation.

Materials and Reagents

  • 2'-O-propargyl modified oligonucleotide

  • Azide-functionalized dye

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nuclease-free water

  • Reaction buffer (e.g., 2M Triethylammonium (B8662869) acetate (B1210297), pH 7.0)[3][12]

  • Precipitation solution (e.g., 3% lithium perchlorate (B79767) in acetone (B3395972) or ethanol with sodium acetate)[12][13]

  • Wash solution (e.g., cold acetone or ethanol)

  • HPLC grade solvents for purification

Detailed Experimental Protocol

1. Preparation of Stock Solutions

  • 2'-O-propargyl Oligonucleotide: Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 100-200 µM.

  • Azide Dye: Prepare a 10 mM stock solution of the azide-functionalized dye in anhydrous DMSO.[4][9]

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.[14]

  • Ligand (TBTA or THPTA): Prepare a 50 mM stock solution of the ligand in DMSO or a DMSO/water mixture.[14]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. Note: This solution should be prepared fresh immediately before use to ensure its reducing activity.[11][14]

2. Click Chemistry Reaction Setup

The following protocol is a starting point and may require optimization for specific oligonucleotides and dyes.[14]

  • In a microcentrifuge tube, combine the following reagents in the specified order:

    • 2'-O-propargyl Oligonucleotide (to a final concentration of 20-100 µM)

    • Reaction Buffer (e.g., to a final concentration of 0.2 M triethylammonium acetate)[13]

    • Azide Dye stock solution (1.5 to 5 equivalents relative to the oligonucleotide)[2][4]

    • DMSO (to a final concentration of up to 50% v/v to ensure solubility)[4]

    • Ligand stock solution (to a final concentration of 2.5 mM, maintaining a 5-fold excess over the copper catalyst)[11]

  • Vortex the mixture gently.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[4][13]

  • In a separate tube, premix the CuSO₄ and ligand solutions.[11][14]

  • To initiate the reaction, add the CuSO₄ stock solution to a final concentration of 0.5 mM.

  • Immediately add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Vortex the reaction mixture gently.

3. Incubation

  • Incubate the reaction at room temperature for 1-4 hours.[2] Reaction times can be extended (e.g., overnight) for challenging conjugations or when using lower temperatures.[9][10]

4. Purification of the Oligonucleotide-Dye Conjugate

  • Precipitation:

    • For oligonucleotides, add at least a 4-fold volume of a 3% lithium perchlorate solution in acetone.[12][13]

    • Alternatively, add sodium acetate to a final concentration of 0.3 M, followed by 2.5-3 volumes of cold ethanol.

    • Mix thoroughly and incubate at -20°C for at least 30 minutes.

  • Pelleting and Washing:

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the conjugate.

    • Carefully discard the supernatant, which contains unreacted dye and other small molecules.

    • Wash the pellet with cold 70% ethanol or acetone to remove residual salts and impurities.

    • Centrifuge again and discard the supernatant.

    • Air-dry the pellet to remove any remaining solvent.

  • Final Purification:

    • Dissolve the dried pellet in a suitable buffer.

    • For high purity, further purification by High-Performance Liquid Chromatography (HPLC) or denaturing polyacrylamide gel electrophoresis (PAGE) is recommended.[15]

5. Characterization of the Conjugate

  • Mass Spectrometry: Confirm the successful conjugation and the identity of the product by MALDI-TOF or ESI mass spectrometry.

  • UV-Vis Spectroscopy: Quantify the concentration of the oligonucleotide and the dye by measuring the absorbance at their respective maxima (e.g., 260 nm for the oligonucleotide and the specific wavelength for the dye).

  • Fluorescence Spectroscopy: Verify the functionality of the conjugated dye by measuring its fluorescence emission spectrum.[16]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the click chemistry conjugation protocol.

ParameterRecommended RangeNotes
Reagent Concentrations
2'-O-propargyl Oligonucleotide20 - 200 µMHigher concentrations can increase reaction rates.
Azide Dye1.5 - 25 equivalents (relative to oligo)A slight excess is often used to drive the reaction to completion.[2][14]
Copper(II) Sulfate0.1 - 1 mM
Ligand (TBTA/THPTA)1:1 to 5:1 ratio with CopperA 5-fold excess is recommended to protect biomolecules.[11][14]
Sodium Ascorbate5 - 10 equivalents (relative to Copper)Must be prepared fresh.
Reaction Conditions
TemperatureRoom Temperature (20-25°C)Can be performed at lower temperatures (4°C) with longer incubation.[10]
Incubation Time1 - 16 hoursTypically complete within 1-4 hours.[2][10]
pH~7.0The reaction is generally tolerant of a pH range of 4-11.[3]
Purification & Analysis
PrecipitationEthanol or AcetoneEffective for removing excess small molecule reagents.[9]
Final Purity>95% (with HPLC/PAGE)
Expected Yield>90%High yields are a hallmark of click chemistry.[]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive Sodium AscorbatePrepare a fresh solution of sodium ascorbate immediately before use.
Oxidation of Cu(I)Ensure proper degassing of the reaction mixture. Increase ligand concentration.
Impure ReagentsUse high-purity reagents and solvents.[14]
Steric HindranceIncrease reaction time or temperature.[14]
Oligonucleotide Degradation Copper-mediated damageUse a sufficient excess of a protective ligand like THPTA.[2][11] Avoid vigorous vortexing.[11]
Difficulty in Purification Incomplete precipitationEnsure the correct volume of precipitation solution is used and incubate at low temperature.
Co-precipitation of unreacted dyePerform multiple washes of the pellet. Utilize HPLC for final purification.

Signaling Pathway and Logical Relationship Diagram

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Oligo 2'-O-Propargyl Oligonucleotide (Alkyne) Conjugate Oligonucleotide-Dye Conjugate (Triazole Linkage) Oligo->Conjugate Dye Azide Dye Dye->Conjugate CuSO4 Cu(II)SO4 CuI Cu(I) - Active Catalyst CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI->Conjugate Catalysis Ligand Ligand (TBTA/THPTA) Ligand->CuI Stabilization

Figure 2. Catalytic cycle of the CuAAC reaction.

This application note provides a comprehensive guide for the successful conjugation of 2'-O-propargyl modified oligonucleotides with azide dyes using click chemistry. By following the detailed protocol and considering the key parameters, researchers can reliably produce high-quality fluorescently labeled oligonucleotides for a wide range of molecular biology and diagnostic applications.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for the bioorthogonal labeling of RNA molecules.[1][2][] This technique allows for the covalent attachment of a wide array of reporter molecules, such as fluorophores and biotin, to RNA probes with high specificity and yield.[4][5][6] The foundation of this method lies in the introduction of a bioorthogonal functional group, typically an azide (B81097) or an alkyne, into the RNA molecule either through metabolic incorporation of modified nucleosides in vivo or by enzymatic modification in vitro.[4][7][8] The subsequent "click" reaction with a corresponding azide- or alkyne-modified probe enables precise and versatile labeling for various downstream applications, including RNA imaging, purification, and tracking, which are critical in fundamental research and drug development.[][10][11]

Principle of CuAAC for RNA Labeling

The CuAAC reaction involves a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a Cu(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole linkage.[] For RNA labeling, this typically involves two main strategies:

  • Incorporation of an alkyne-modified nucleoside (e.g., 5-ethynyluridine, 5-EU) into the RNA, followed by a click reaction with an azide-modified fluorescent dye or tag.[7][12]

  • Incorporation of an azide-modified nucleoside into the RNA, followed by a click reaction with an alkyne-modified fluorescent dye or tag.[4][13]

The reaction is highly specific, rapid, and can be performed under biocompatible conditions, making it suitable for labeling complex biological molecules like RNA.[2] The use of a Cu(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to enhance reaction efficiency and protect the RNA from degradation by minimizing copper-mediated damage.[5][14][15]

Core Applications in Research and Drug Development

  • Visualization of Nascent RNA: Tracking newly synthesized RNA in cells to study gene expression dynamics and cellular responses to stimuli or drug candidates.[4][7]

  • RNA Trafficking and Localization: Following the movement and localization of specific RNA molecules within the cell.

  • Target Engagement Studies: Assessing the interaction of small molecule drugs with their RNA targets.

  • Development of RNA-based Therapeutics: Functionalizing therapeutic RNAs with moieties to improve stability, delivery, or efficacy.[10]

  • High-Throughput Sequencing of Nascent Transcripts: Capturing and sequencing newly transcribed RNA to understand global transcriptional changes.[8]

Experimental Protocols

Protocol 1: In Vitro Labeling of Azide-Modified RNA with an Alkyne-Fluorophore

This protocol describes the labeling of purified RNA containing azide modifications with a fluorescent alkyne probe.

Materials:

  • Azide-modified RNA

  • Alkyne-modified fluorescent dye (e.g., from a commercial supplier like Jena Bioscience[16])

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270) (freshly prepared)

  • Nuclease-free water

  • Phosphate buffer (50 mM, pH 7)

  • EDTA (for quenching)

  • Ethanol (B145695) and Sodium Acetate (for precipitation)

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, prepare the reaction mixture in the following order on ice. The final volume can be scaled as needed.

    • Azide-modified RNA (e.g., 1 µM final concentration)

    • Alkyne-fluorophore (e.g., 50-500 µM final concentration)

    • Phosphate buffer (to final volume)

  • Catalyst Preparation: In a separate tube, premix CuSO₄ and THPTA. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used to protect the RNA.[2][17]

  • Initiation of the Click Reaction:

    • Add the CuSO₄/THPTA mixture to the RNA/alkyne solution to a final concentration of 100 µM CuSO₄ and 500 µM THPTA.[5][18]

    • Add freshly prepared sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the active Cu(I) catalyst.[5][18]

  • Incubation: Incubate the reaction at 25-37°C for 30 minutes to 2 hours.[5][18] Reaction times may need optimization.

  • Quenching and Purification:

    • Stop the reaction by adding EDTA to a final concentration of 10 mM.

    • Purify the labeled RNA by ethanol precipitation or using a suitable RNA purification kit to remove the catalyst and excess dye.[5][18]

Protocol 2: Metabolic Labeling of Nascent RNA in Cultured Cells with 5-Ethynyluridine (5-EU) and Subsequent Fluorescent Labeling

This protocol outlines the incorporation of 5-EU into the RNA of living cells, followed by fixation and CuAAC labeling.

Materials:

  • Cultured cells

  • 5-Ethynyluridine (5-EU)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail (see below)

  • Azide-modified fluorescent dye (e.g., Alexa Fluor 488 Azide)

  • Nuclear stain (e.g., DAPI)

Procedure:

  • Metabolic Labeling:

    • Prepare a working solution of 5-EU in pre-warmed cell culture medium (e.g., 0.5 mM final concentration).[8]

    • Replace the existing medium of the cultured cells with the 5-EU containing medium.

    • Incubate the cells for the desired pulse duration (e.g., 40 minutes to 2 hours) at 37°C in a CO₂ incubator.[1][8]

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction for Labeling:

    • Prepare the click reaction cocktail. For a 500 µL reaction, combine:

      • Azide-fluorophore (e.g., 5 µM)

      • CuSO₄ (e.g., 2 mM)

      • THPTA (e.g., 20 mM)

      • Sodium Ascorbate (freshly prepared, e.g., 100 mM)

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei with DAPI.

    • Wash the cells again and image using fluorescence microscopy.

Data Presentation

Table 1: Comparison of Reagent Concentrations for In Vitro CuAAC RNA Labeling

ComponentConcentration RangeReference
Azide/Alkyne-RNA50 nM - 50 µM[5]
Alkyne/Azide-Probe50 µM - 500 µM[5][18]
CuSO₄100 µM - 500 µM[5][18]
THPTA500 µM - 2.5 mM[5][18]
Sodium Ascorbate1 mM - 5 mM[2][5]

Table 2: Reported Labeling Efficiencies and Conditions

RNA TypeLabeling MethodLabeling EfficiencyKey ConditionsReference
Total RNA IsolatePAP-mediated 3'-end labeling with 2'-N₃-2'-dUTP followed by CuAAC>80% up to quantitative1 µM RNA, 500 µM Alexa Fluor 647 alkyne, 30 min at 25°C[5]
In vitro transcribed RNAPost-transcriptional modification with azide-UTP analogs followed by CuAACHigh yields30 min at 37°C[4]
Nascent RNA in cellsMetabolic labeling with Ac₄ManNAz followed by CuAACAbundant covalent attachment50 µM Ac₄ManNAz for 48h, 25 µM dye-alkyne, 5 min reaction[14]

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne R1-C≡CH (Alkyne-RNA) Triazole 1,4-Disubstituted 1,2,3-Triazole (Labeled RNA) Alkyne->Triazole CuAAC Reaction Azide N₃-R2 (Azide-Probe) Azide->Triazole CuAAC Reaction Cu_II Cu(II)SO₄ Cu_I Cu(I) Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduction Cu_I->Triazole CuAAC Reaction

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

InVitro_Workflow cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis RNA_prep Prepare Azide- Modified RNA Mix Combine RNA and Probe RNA_prep->Mix Probe_prep Prepare Alkyne- Fluorophore Probe_prep->Mix Add_cat Add CuSO₄/THPTA & Na-Ascorbate Mix->Add_cat Incubate Incubate (25-37°C) Add_cat->Incubate Quench Quench with EDTA Incubate->Quench Purify Ethanol Precipitation or Column Purification Quench->Purify Analyze Analyze Labeled RNA (e.g., PAGE, Spectroscopy) Purify->Analyze

Caption: Experimental workflow for in vitro CuAAC labeling of RNA.

InVivo_Workflow cluster_labeling Metabolic Labeling cluster_processing Cell Processing cluster_detection Detection Add_EU Incubate Cells with 5-EU Incorp 5-EU incorporates into nascent RNA Add_EU->Incorp Fix Fix Cells (e.g., PFA) Incorp->Fix Perm Permeabilize Cells (e.g., Triton X-100) Fix->Perm Click Perform CuAAC Reaction with Azide-Fluorophore Perm->Click Wash Wash Cells Click->Wash Image Fluorescence Microscopy Wash->Image

Caption: Experimental workflow for in vivo labeling and detection of RNA.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 2'-O-Propargyl Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction is driven by the high ring strain of a cyclooctyne (B158145), which readily undergoes a [3+2] cycloaddition with an azide (B81097) to form a stable triazole linkage.[1][] The 2'-O-propargyl modification of oligonucleotides provides a versatile and sterically accessible alkyne handle for SPAAC, allowing for the precise, post-synthetic labeling and conjugation of DNA and RNA oligos for a wide range of applications in research, diagnostics, and therapeutics.[4][5]

These application notes provide an overview of SPAAC with 2'-O-propargyl oligos, quantitative data to guide experimental design, and detailed protocols for key applications.

Principle of SPAAC with 2'-O-Propargyl Oligonucleotides

The SPAAC reaction between a 2'-O-propargyl modified oligonucleotide and an azide-functionalized molecule (e.g., a fluorophore, biotin, or drug molecule) is a bioorthogonal process, meaning it occurs with high selectivity and efficiency in the presence of other biological functional groups.[2] The propargyl group, a terminal alkyne, is introduced at the 2'-position of the ribose sugar during oligonucleotide synthesis.[4] This modification is well-tolerated and has minimal impact on the hybridization properties of the oligonucleotide.[6] The subsequent reaction with a strained cyclooctyne-azide is a catalyst-free "click" reaction that proceeds rapidly under physiological conditions. However, it is important to note that the reaction of the terminal alkyne of the propargyl group with an azide is significantly slower than the reaction of a strained cyclooctyne with an azide. Therefore, for efficient SPAAC, one of the reaction partners should contain a strained cyclooctyne. For the purpose of these notes, we will focus on the reaction of a 2'-O-propargyl oligonucleotide (alkyne) with an azide-modified molecule, which typically requires a copper catalyst (CuAAC), and the more common bioorthogonal SPAAC where the oligonucleotide is functionalized with an azide and the reaction partner with a strained cyclooctyne. Given the prompt's focus on SPAAC, the protocols will highlight the reaction between an azide-modified oligo and a cyclooctyne-modified partner as the primary bioorthogonal approach.

Key Applications

  • Fluorescent Labeling: Attachment of fluorescent dyes for visualization and tracking of oligonucleotides in vitro and in vivo.[7]

  • Bioconjugation: Ligation of oligonucleotides to proteins, antibodies, or other biomolecules to create novel research tools and therapeutic agents.[8]

  • Drug Delivery: Conjugation of therapeutic payloads to targeting oligonucleotides for cell-specific drug delivery.

  • Diagnostics: Immobilization of oligonucleotides on surfaces for the development of diagnostic arrays and biosensors.[8]

  • Assembly of Complex Structures: Ligation of multiple oligonucleotide fragments to construct long or complex nucleic acid structures.[9]

Data Presentation

Table 1: Comparison of Common Cyclooctynes for SPAAC
CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DIBO (Dibenzocyclooctyne)~0.1 - 1.0High reactivity, commercially available.
DBCO (Dibenzocyclooctyne)~0.3 - 1.0High reactivity, good stability.
BCN (Bicyclononyne)~0.01 - 0.1Good balance of reactivity and stability.
DIFO (Difluorinated Cyclooctyne)> 1.0Very high reactivity, can be less stable.

Note: Rate constants are approximate and can vary depending on the specific reactants and reaction conditions.[1]

Table 2: Typical SPAAC Reaction Parameters for Oligonucleotide Conjugation
ParameterRecommended RangeNotes
Oligonucleotide Concentration1 - 50 µMHigher concentrations can increase reaction rates.
Azide-Reagent Concentration1.5 - 10 equivalents (relative to oligo)Excess azide reagent drives the reaction to completion.
SolventPBS, Tris buffer, or other aqueous buffers (pH 7-8)Ensure compatibility with both the oligonucleotide and the azide reagent.
Temperature4 - 37 °CRoom temperature is often sufficient. Higher temperatures can increase the rate but may affect oligo stability.
Reaction Time1 - 24 hoursMonitor reaction progress by HPLC or gel electrophoresis.
PurificationHPLC, gel electrophoresis, or spin filtrationTo remove excess reagents and byproducts.

Experimental Protocols

Protocol 1: Synthesis of 2'-O-Propargyl Modified Oligonucleotides

2'-O-propargyl modified phosphoramidites can be incorporated at any desired position during standard automated solid-phase oligonucleotide synthesis.[10]

Materials:

  • 2'-O-propargyl phosphoramidite (B1245037) of the desired nucleobase (A, C, G, or U/T)

  • Standard oligonucleotide synthesis reagents and synthesizer

  • Deprotection solution (e.g., aqueous ammonia)

  • Purification cartridges or HPLC system

Methodology:

  • Program the oligonucleotide sequence into the DNA/RNA synthesizer.

  • In the synthesis cycle corresponding to the desired modification position, use the 2'-O-propargyl phosphoramidite instead of the standard phosphoramidite.

  • Complete the synthesis and cleave the oligonucleotide from the solid support using the standard deprotection solution.

  • Purify the 2'-O-propargyl modified oligonucleotide using standard methods such as HPLC or cartridge purification.

  • Verify the mass of the final product by mass spectrometry.

Protocol 2: SPAAC Labeling of an Azide-Modified Oligonucleotide with a Cyclooctyne-Fluorophore

This protocol describes the labeling of an oligonucleotide containing an azide modification with a cyclooctyne-functionalized fluorescent dye.

Materials:

  • Azide-modified oligonucleotide (100 µM stock in nuclease-free water)

  • Cyclooctyne-fluorophore (e.g., DBCO-Cy3, 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

Methodology:

  • In a microcentrifuge tube, combine the following:

    • 10 µL of 100 µM azide-modified oligonucleotide (1 nmol)

    • 1 µL of 10 mM DBCO-Cy3 (10 nmol, 10 equivalents)

    • 89 µL of PBS

  • Mix the reaction by gentle vortexing.

  • Incubate the reaction at room temperature (25 °C) for 4-12 hours, protected from light.

  • Monitor the reaction progress by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC. The labeled oligonucleotide will have a different mobility/retention time compared to the unlabeled starting material.

  • Once the reaction is complete, the labeled oligonucleotide can be purified from excess fluorophore by methods such as ethanol (B145695) precipitation, size exclusion chromatography, or HPLC.

Mandatory Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_spaac SPAAC Reaction cluster_purification Purification and Analysis synthesis Solid-Phase Synthesis of Azide-Modified Oligo deprotection Cleavage and Deprotection synthesis->deprotection purification1 Purification (HPLC/PAGE) deprotection->purification1 qc1 Quality Control (MS) purification1->qc1 reaction Incubate Azide-Oligo with Cyclooctyne-Reagent qc1->reaction monitoring Reaction Monitoring (HPLC/PAGE) reaction->monitoring purification2 Purification of Conjugate monitoring->purification2 qc2 Analysis (MS, UV-Vis) purification2->qc2

Caption: Experimental workflow for SPAAC conjugation of an azide-modified oligonucleotide.

signaling_pathway cluster_components Reaction Components cluster_reaction Click Reaction cluster_product Product oligo 2'-O-Propargyl Oligo (Alkyne) cycloaddition [3+2] Cycloaddition oligo->cycloaddition azide Azide-Modified Molecule (e.g., Fluorophore, Drug) azide->cycloaddition catalyst Cu(I) Catalyst (for CuAAC) catalyst->cycloaddition conjugate Stable Triazole-Linked Oligonucleotide Conjugate cycloaddition->conjugate

Caption: Logical relationship of components in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a 2'-O-propargyl oligo.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Reaction Yield Inefficient incorporation of the 2'-O-propargyl monomer.Verify the quality and coupling efficiency of the modified phosphoramidite.
Degradation of the oligonucleotide.Ensure the use of nuclease-free reagents and proper storage of the oligonucleotide.
Insufficient amount of azide reagent.Increase the molar excess of the azide-functionalized molecule.
Steric hindrance.If labeling a structured oligo, consider denaturing conditions or optimizing the linker length on the azide reagent.
Multiple Products Side reactions of the azide or alkyne.Ensure the purity of starting materials. Protect other reactive groups if necessary.
Isomer formation.Some cyclooctynes can produce isomeric triazole products. This is often unavoidable but may not affect the application.
Difficulty in Purification Similar properties of starting material and product.Optimize the purification method (e.g., different HPLC gradient, different gel percentage). Consider using a purification handle (e.g., biotin) on one of the reactants.

Conclusion

The use of 2'-O-propargyl modified oligonucleotides in conjunction with SPAAC or CuAAC provides a robust and versatile platform for the synthesis of well-defined oligonucleotide conjugates. The protocols and data presented here offer a starting point for researchers to apply this powerful technology in their own work, from basic research to the development of novel diagnostics and therapeutics. The biocompatibility of SPAAC, in particular, opens up exciting possibilities for in vivo applications.

References

Synthesis of Fluorescently Labeled Probes Using 2'-O-Propargyl A(Bz)-3'-Phosphoramidite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of fluorescent labels into oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. These fluorescent probes are indispensable tools for a wide array of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), single-molecule imaging, and flow cytometry. The use of 2'-O-Propargyl A(Bz)-3'-phosphoramidite provides a robust and versatile method for introducing a reactive alkyne handle at a specific adenosine (B11128) residue within a synthetic oligonucleotide. This alkyne group can then be efficiently and specifically derivatized with an azide-containing fluorescent dye via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This post-synthetic labeling strategy offers high efficiency, specificity, and compatibility with a wide range of fluorescent dyes.

This document provides detailed application notes and protocols for the synthesis of fluorescently labeled probes using this compound, from solid-phase oligonucleotide synthesis to the final purification of the labeled probe.

Principle of the Method

The overall workflow for the synthesis of a fluorescently labeled probe using this compound can be divided into three main stages:

  • Solid-Phase Oligonucleotide Synthesis: The oligonucleotide is synthesized on a solid support using standard phosphoramidite (B1245037) chemistry. At the desired adenosine position, this compound is incorporated into the growing oligonucleotide chain.

  • Post-Synthetic Fluorescent Labeling (Click Chemistry): After synthesis and deprotection, the alkyne-modified oligonucleotide is reacted with an azide-functionalized fluorescent dye in the presence of a copper(I) catalyst. This CuAAC reaction forms a stable triazole linkage, covalently attaching the dye to the oligonucleotide.

  • Purification and Analysis: The final fluorescently labeled oligonucleotide probe is purified from unlabeled oligonucleotides, excess dye, and other reaction components using high-performance liquid chromatography (HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and labeling process. Actual results may vary depending on the specific oligonucleotide sequence, the fluorescent dye used, and the instrumentation.

Table 1: Solid-Phase Oligonucleotide Synthesis Parameters

ParameterTypical ValueNotes
Coupling Efficiency (Standard Phosphoramidites) >99%Monitored by trityl cation release.
Coupling Efficiency (this compound) >98%May require extended coupling times for optimal efficiency.
Overall Crude Oligonucleotide Yield (OD260) Sequence-dependentVaries with the length and composition of the oligonucleotide.

Table 2: Post-Synthetic Labeling and Purification Data

ParameterTypical ValueNotes
Click Chemistry Labeling Efficiency >95%Can be optimized by adjusting reaction time and reagent concentrations.
Purification Method Reverse-Phase HPLCProvides good separation of labeled and unlabeled species.
Final Purity of Labeled Probe >95%Determined by analytical HPLC.
Overall Yield of Purified Labeled Probe 10-30%Based on the initial synthesis scale.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Propargyl Modified Oligonucleotide

This protocol outlines the automated solid-phase synthesis of an oligonucleotide containing a 2'-O-propargyl-adenosine residue.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the initial nucleoside

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • This compound

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT))

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.

  • Reagent Preparation: Prepare fresh solutions of all phosphoramidites, including this compound, and the activator.

  • Synthesis Cycle: The synthesis proceeds in a series of automated cycles for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: Addition of the next phosphoramidite to the free 5'-hydroxyl group. For the incorporation of this compound, it is recommended to extend the coupling time to 10-15 minutes to ensure high coupling efficiency[1].

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: Following the completion of the synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups by treating with the appropriate cleavage and deprotection solution.

  • Crude Product Recovery: Precipitate the crude oligonucleotide from the cleavage solution and resuspend it in nuclease-free water.

experimental_workflow_synthesis start Start: CPG Support deblock Deblocking (DMT Removal) start->deblock couple Coupling: 2'-O-Propargyl A(Bz) Phosphoramidite deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize cycle Repeat Cycle for Each Nucleotide oxidize->cycle Next Nucleotide cycle->deblock cleave Cleavage & Deprotection cycle->cleave End of Sequence end End: Crude Alkyne-Oligo cleave->end

Figure 1: Solid-phase synthesis workflow for 2'-O-propargyl modified oligonucleotides.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the "click chemistry" reaction to label the alkyne-modified oligonucleotide with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-functionalized fluorescent dye (e.g., Cy5-azide, FAM-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • DMSO

  • Nuclease-free water

  • Triethylammonium acetate (B1210297) (TEAA) buffer (1 M, pH 7.0)

Procedure:

  • Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-functionalized fluorescent dye in DMSO.

    • Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 10 mM stock solution of TBTA in DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

    • Alkyne-modified oligonucleotide (to a final concentration of 100 µM)

    • TEAA buffer (to a final concentration of 100 mM)

    • DMSO (10-20% of the final volume)

    • Azide-functionalized fluorescent dye (1.5 to 5 equivalents relative to the oligonucleotide)

    • Premixed CuSO₄/TBTA solution (add CuSO₄ and TBTA in a 1:5 molar ratio to the reaction, final CuSO₄ concentration of 1 mM)

    • Sodium ascorbate (to a final concentration of 5 mM)

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, or overnight for higher efficiency, protected from light.

  • Quenching (Optional): The reaction can be quenched by the addition of EDTA to chelate the copper ions.

signaling_pathway_click_chemistry cluster_reactants Reactants cluster_catalyst Catalytic System Oligo Alkyne-Modified Oligonucleotide Product Fluorescently Labeled Oligonucleotide Probe (Triazole Linkage) Oligo->Product Dye Azide-Fluorescent Dye Dye->Product CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Product Catalysis TBTA TBTA Ligand TBTA->CuI Stabilization

Figure 2: Click chemistry reaction for fluorescent labeling of oligonucleotides.

Protocol 3: Purification of the Fluorescently Labeled Probe by HPLC

This protocol details the purification of the fluorescently labeled oligonucleotide from the click chemistry reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Crude labeled oligonucleotide reaction mixture

Procedure:

  • Sample Preparation: Dilute the crude reaction mixture with Mobile Phase A.

  • HPLC Setup:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Set the UV detector to monitor at 260 nm (for the oligonucleotide) and the absorbance maximum of the fluorescent dye.

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 50% acetonitrile over 30-40 minutes. The fluorescently labeled oligonucleotide, being more hydrophobic than the unlabeled oligonucleotide, will elute later.

  • Fraction Collection: Collect the fractions corresponding to the desired product peak, which should show absorbance at both 260 nm and the dye's maximum absorbance wavelength.

  • Desalting and Lyophilization: Desalt the collected fractions (e.g., using a desalting column or ethanol (B145695) precipitation) and lyophilize to obtain the purified fluorescently labeled probe as a dry powder.

  • Analysis: Analyze the purity of the final product by analytical RP-HPLC and confirm its identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

logical_relationship_purification Crude Crude Labeled Oligonucleotide Mixture HPLC Reverse-Phase HPLC (C18) Crude->HPLC Unlabeled Unlabeled Oligo (Elutes Earlier) HPLC->Unlabeled Labeled Labeled Probe (Elutes Later) HPLC->Labeled ExcessDye Excess Dye & Reagents (Elute with Solvent Front) HPLC->ExcessDye Collection Fraction Collection Labeled->Collection Desalt Desalting & Lyophilization Collection->Desalt PureProbe Purified Fluorescent Probe Desalt->PureProbe

References

Application Notes and Protocols for the Synthesis of Biotinylated Oligonucleotides using 2'-O-Propargyl A(Bz)-3'-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated oligonucleotides are indispensable tools in modern molecular biology, diagnostics, and drug development. The high-affinity interaction between biotin (B1667282) and streptavidin allows for sensitive detection, efficient purification, and targeted delivery of nucleic acids. This document provides detailed application notes and protocols for the synthesis of biotinylated oligonucleotides utilizing 2'-O-Propargyl A(Bz)-3'-phosphoramidite. This method involves the incorporation of a 2'-O-propargyl-modified adenosine (B11128) into the oligonucleotide sequence during solid-phase synthesis, followed by a post-synthetic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate biotin. This approach offers high efficiency, specificity, and versatility for labeling oligonucleotides.

Overview of the Workflow

The overall process for creating biotinylated oligonucleotides using this compound can be divided into three main stages:

  • Synthesis of this compound: This crucial building block is synthesized from N6-benzoyl-adenosine through a series of chemical modifications.

  • Solid-Phase Oligonucleotide Synthesis: The modified phosphoramidite (B1245037) is incorporated at the desired position within the oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

  • Post-Synthetic Biotinylation via Click Chemistry: The alkyne-modified oligonucleotide is reacted with a biotin-azide conjugate through a CuAAC reaction to yield the final biotinylated product.

Diagram of the Synthesis and Biotinylation Workflow

Biotinylation_Workflow cluster_0 Phosphoramidite Synthesis cluster_1 Oligonucleotide Synthesis & Biotinylation A N6-Benzoyl-Adenosine B 5'-DMT Protection A->B DMTr-Cl C 2'-O-Propargylation B->C Propargyl Bromide, Dibutyltin (B87310) Oxide D 3'-Phosphitylation C->D 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite E 2'-O-Propargyl A(Bz) -3'-phosphoramidite D->E F Solid-Phase Oligonucleotide Synthesis E->F Incorporation G Cleavage and Deprotection F->G H Alkyne-Modified Oligonucleotide G->H J Click Chemistry (CuAAC) H->J I Biotin-Azide I->J K Purification J->K RP-HPLC or PAGE L Biotinylated Oligonucleotide K->L

Caption: Workflow for the synthesis of biotinylated oligonucleotides.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-N6-benzoyl-2'-O-propargyl-adenosine

This protocol outlines the key steps for the synthesis of the 2'-O-propargyl-modified adenosine nucleoside, a precursor to the phosphoramidite. A notable method involves the regioselective introduction of the propargyl group.

Materials:

Procedure:

  • Stannylene Acetal Formation: A mixture of N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)adenosine and dibutyltin oxide in anhydrous methanol is refluxed. The solvent is then evaporated to yield the 2',3'-O-(dibutylstannylene) derivative.

  • Propargylation: The dried stannylene derivative is dissolved in anhydrous toluene. Tetrabutylammonium bromide and propargyl bromide are added, and the mixture is heated. This reaction regioselectively yields the 2'-O-propargyl isomer as the major product.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified by silica gel column chromatography to isolate the 5'-O-DMT-N6-benzoyl-2'-O-propargyl-adenosine.

Protocol 2: Synthesis of this compound

This protocol describes the phosphitylation of the modified nucleoside to generate the phosphoramidite ready for use in oligonucleotide synthesis.

Materials:

  • 5'-O-DMT-N6-benzoyl-2'-O-propargyl-adenosine

  • Anhydrous dichloromethane

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Hexane

Procedure:

  • Dissolution: Dissolve 5'-O-DMT-N6-benzoyl-2'-O-propargyl-adenosine in anhydrous dichloromethane containing DIPEA under an inert atmosphere (e.g., argon).

  • Phosphitylation: Cool the solution and add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise. Stir the reaction mixture at room temperature.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: The crude product is typically purified by precipitation from a suitable solvent system (e.g., dichloromethane into cold hexane) to yield the pure phosphoramidite.

Protocol 3: Automated Solid-Phase Synthesis of Alkyne-Modified Oligonucleotides

This protocol outlines the incorporation of the this compound into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

Procedure:

  • Phosphoramidite Preparation: Dissolve the this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer.

  • Automated Synthesis: Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the 2'-O-propargyl adenosine.

  • Synthesis Cycle: The synthesis proceeds through the standard cycles of detritylation, coupling, capping, and oxidation for each nucleotide addition.

  • Cleavage and Deprotection: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide).

Protocol 4: Post-Synthetic Biotinylation via Click Chemistry (CuAAC)

This protocol details the conjugation of a biotin-azide moiety to the alkyne-modified oligonucleotide.

Materials:

  • Alkyne-modified oligonucleotide

  • Biotin-azide (e.g., Biotin-PEG3-Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Nuclease-free water

  • DMSO

  • Buffer (e.g., phosphate (B84403) buffer, pH 7)

Procedure:

  • Prepare Solutions:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

    • Prepare a stock solution of biotin-azide in DMSO.

    • Prepare fresh stock solutions of CuSO₄ in water and sodium ascorbate in water.

    • Prepare a stock solution of the Cu(I) ligand (e.g., TBTA) in DMSO.

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:

    • Alkyne-modified oligonucleotide solution

    • Buffer

    • Biotin-azide solution

    • Copper(II) sulfate solution

    • Ligand solution

    • Sodium ascorbate solution (to initiate the reaction)

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or overnight. The reaction can be gently agitated.

  • Purification: The biotinylated oligonucleotide can be purified from the reaction mixture using various methods, including:

    • Ethanol precipitation: To remove excess salts and reagents.

    • Reverse-phase high-performance liquid chromatography (RP-HPLC): Provides high purity by separating the labeled oligonucleotide from unlabeled strands and other reaction components.[1]

    • Polyacrylamide gel electrophoresis (PAGE): Suitable for purifying longer oligonucleotides.

Data Presentation

Table 1: Reagent Concentrations for a Typical Click Chemistry Reaction

ReagentFinal Concentration
Alkyne-modified Oligonucleotide50-100 µM
Biotin-Azide2-5 equivalents (relative to oligo)
Copper(II) Sulfate0.5-1 mM
Cu(I) Ligand (e.g., TBTA)1-2 equivalents (relative to copper)
Sodium Ascorbate5-10 mM

Table 2: Comparison of Purification Methods for Biotinylated Oligonucleotides

Purification MethodPrincipleAdvantagesDisadvantagesRecommended For
Desalting Size exclusion chromatographyRemoves small molecules (salts, unincorporated labels)Does not remove failure sequencesShort oligos (≤35 bases) for non-critical applications like PCR.[1]
RP-HPLC HydrophobicityHigh resolution, separates labeled from unlabeled oligos, removes failure sequencesRequires specialized equipmentHigh-purity applications, analysis of labeling efficiency.[1]
IE-HPLC Charge (phosphate backbone)Excellent resolution for smaller oligosLength-limited (typically <40 bases)Purification of smaller quantities of high-purity oligonucleotides.[1]
PAGE Size and chargeHigh resolution for longer oligosCan be time-consuming, lower capacity than HPLCPurification of long oligonucleotides

Applications in Research and Drug Development

Biotinylated oligonucleotides synthesized using this method have a wide range of applications:

  • Diagnostics: Used as capture or detection probes in various assays such as ELISA, Southern blotting, and Northern blotting.[]

  • Affinity Purification: Immobilization on streptavidin-coated surfaces (e.g., magnetic beads, plates) allows for the specific capture and purification of interacting proteins, nucleic acids, or other biomolecules.[]

  • Targeted Drug Delivery: Biotin can serve as a targeting ligand to deliver oligonucleotide-based therapeutics to cells expressing biotin receptors.

  • Molecular Imaging: When combined with fluorescently labeled streptavidin, biotinylated oligonucleotides can be used to visualize the localization of specific nucleic acid sequences in cells and tissues.

  • Nucleic Acid-Protein Interaction Studies: Techniques like electrophoretic mobility shift assays (EMSA) and pull-down assays utilize biotinylated probes to study the binding of proteins to specific DNA or RNA sequences.[]

Troubleshooting

ProblemPossible CauseSolution
Low Biotinylation Efficiency Inefficient click reaction- Ensure fresh sodium ascorbate solution. - Degas reaction mixture to prevent oxidation of Cu(I). - Optimize reagent concentrations.
Degradation of alkyne-modified oligonucleotide- Handle oligonucleotide in nuclease-free conditions. - Confirm integrity by gel electrophoresis.
Multiple Peaks in HPLC Incomplete reaction- Increase reaction time or temperature. - Increase concentration of biotin-azide.
Presence of failure sequences- Optimize oligonucleotide synthesis and purification prior to click reaction.
Oligonucleotide Precipitation High concentration of organic solvent (DMSO)- Adjust the ratio of aqueous buffer to DMSO.

Conclusion

The use of this compound provides a robust and efficient method for the site-specific incorporation of an alkyne handle into synthetic oligonucleotides. The subsequent biotinylation via click chemistry is a highly reliable and bioorthogonal reaction, yielding high-purity biotinylated oligonucleotides suitable for a wide array of applications in research, diagnostics, and therapeutics. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and developers in this field.

References

Application Notes & Protocols for In Situ Hybridization Probe Synthesis using 2'-O-Propargyl A(Bz)-3'-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and diagnostics, the precise detection and localization of specific nucleic acid sequences within cells and tissues are paramount. In situ hybridization (ISH) is a powerful technique that allows for the visualization of DNA or RNA sequences in their native cellular context. The evolution of ISH methodologies has been driven by the need for increased sensitivity, specificity, and signal amplification. A significant advancement in this area is the incorporation of chemically modified nucleotides into oligonucleotide probes, enabling novel detection strategies.

This document provides detailed application notes and protocols for the use of 2'-O-Propargyl A(Bz)-3'-phosphoramidite in the synthesis of in situ hybridization probes. The propargyl group at the 2'-position of the adenosine (B11128) nucleotide introduces an alkyne moiety, a key functional group for "click chemistry." This bioorthogonal reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the covalent attachment of reporter molecules, such as fluorophores, with exceptional efficiency and specificity. This approach forms the basis of advanced ISH techniques like clampFISH (click-amplifying FISH), which offers exponential signal amplification and is ideal for the detection of low-abundance transcripts.

These protocols are designed for researchers in academia and industry, including those involved in drug development, who require robust and sensitive methods for target validation and biomarker analysis.

Advantages of 2'-O-Propargyl Modified Probes for In Situ Hybridization

Oligonucleotide probes synthesized with this compound offer several advantages over traditionally labeled probes:

  • High Signal Amplification: The alkyne group serves as a handle for post-synthetic labeling via click chemistry. This enables the attachment of multiple fluorophores or the initiation of signal amplification cascades, such as in clampFISH, leading to a significantly enhanced signal-to-noise ratio.[1][2][3]

  • Increased Specificity: The covalent locking of probes around the target nucleic acid, as seen in the clampFISH technique, allows for highly stringent washing conditions, minimizing off-target binding and background noise.[1][2]

  • Multiplexing Capability: The modular design of click chemistry-based probes allows for the simultaneous detection of multiple RNA targets by using different amplifier backbones for each target.[4]

  • Versatility in Labeling: A wide variety of azide-modified reporter molecules (fluorophores, biotin, etc.) can be "clicked" onto the alkyne-modified probe, offering flexibility in experimental design.

  • Improved Hybridization Properties: The 2'-O-propargyl modification can increase the thermal stability (Tm) of RNA:RNA duplexes, leading to more stable probe-target interactions.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance of in situ hybridization probes synthesized using click chemistry-based amplification methods like clampFISH, highlighting their superiority over standard fluorescence in situ hybridization (FISH).

Table 1: Signal Amplification and Binding Efficiency in clampFISH

ParameterValueReference
Signal Amplification (per round)1.406 to 1.678-fold[1][2]
Overall Signal Amplification (10 rounds)~100-fold[2]
Amplifier Binding Efficiency70 - 84%[1][2]
Maximum Signal Amplification (clampFISH vs. smFISH)>400-fold[3]

Table 2: Comparative Performance of clampFISH 2.0 and Conventional smFISH

MetricclampFISH 2.0 (20x Magnification)Conventional smFISH (60x Magnification)Reference
Correlation of Spot Counts
- AXL TargetR² = 0.891 to 0.899R² = 0.891 to 0.899[1]
Lowly Expressed Gene Detection (DDX58)
- Sensitivity41-53%Not directly compared[1]
- Specificity97-99%Not directly compared[1]
Correlation with Bulk RNA Sequencing R² between 0.256 and 0.607Not specified[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2'-O-Propargyl Modified Oligonucleotide Probes

This protocol outlines the solid-phase synthesis of oligonucleotide probes incorporating this compound using an automated DNA/RNA synthesizer.

Materials:

Methodology:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired probe sequence and synthesis parameters. Ensure all reagent bottles are filled with fresh, high-quality reagents.

  • Phosphoramidite Preparation: Dissolve the this compound and other standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.

  • Automated Synthesis: Initiate the automated solid-phase synthesis cycle. The this compound is coupled using the same standard protocol as unmodified phosphoramidites.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating the CPG support in ammonium hydroxide or a mixture of ammonium hydroxide and methylamine at the recommended temperature and duration.

  • Purification: Purify the full-length alkyne-modified oligonucleotide probe using reverse-phase HPLC to ensure high purity.

  • Quantification and Storage: Quantify the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm. Lyophilize the probe and store it at -20°C.

Protocol 2: In Situ Hybridization using clampFISH with Click Chemistry Amplification

This protocol is adapted from the clampFISH 2.0 methodology and is designed for the detection of RNA in cultured cells.

Materials:

  • Probes:

    • Primary probes (containing the 2'-O-propargyl modification) targeting the RNA of interest.

    • Amplifier probes (secondary, tertiary, etc.) with complementary sequences for building the amplification scaffold.

    • Fluorescently labeled readout probes.

  • Cell Culture and Fixation:

  • Hybridization and Washing:

  • Click Reaction Components:

    • Copper(II) sulfate (CuSO₄).

    • BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) ligand.

    • Sodium ascorbate (B8700270).

  • Imaging:

    • DAPI nuclear stain.

    • Antifade mounting medium.

    • Fluorescence microscope.

Methodology:

  • Cell Preparation: a. Grow cells to 50-70% confluency on glass coverslips. b. Wash cells twice with 1X PBS. c. Fix cells with 4% formaldehyde in PBS for 10 minutes at room temperature. d. Wash twice with 1X PBS. e. Permeabilize cells by incubating in 70% ethanol at 4°C for at least 1 hour (can be stored for longer periods).

  • Primary Probe Hybridization: a. Rehydrate cells in wash buffer for 5 minutes. b. Incubate cells with the primary probe solution in hybridization buffer overnight at 37°C.

  • Washing: a. Perform two washes with wash buffer, each for 30 minutes at 37°C.

  • Signal Amplification (Iterative Rounds): a. Amplifier Hybridization: Incubate the cells with the first set of amplifier probes (e.g., secondary probes) in hybridization buffer for 30 minutes at 37°C. b. Washing: Wash twice with wash buffer for 5 minutes each at 37°C. c. Click Reaction: i. Prepare the click reaction mix containing CuSO₄, BTTAA, and sodium ascorbate in a suitable buffer. ii. Incubate the cells with the click reaction mix for 10 minutes at 37°C to ligate the hybridized probes. d. Washing: Wash twice with wash buffer for 5 minutes each at 37°C. e. Repeat: Repeat steps 4a-4d for the desired number of amplification rounds with the corresponding amplifier probes (e.g., tertiary probes).

  • Readout Probe Hybridization: a. After the final amplification round, incubate the cells with the fluorescently labeled readout probes in hybridization buffer for 1-2 hours at 37°C.

  • Final Washes and Mounting: a. Wash the cells twice with wash buffer for 30 minutes each at 37°C. b. Counterstain the nuclei with DAPI. c. Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging: a. Image the slides using a fluorescence microscope with appropriate filter sets for the chosen fluorophores.

Visualizations

Experimental Workflow: clampFISH

clampFISH_Workflow start Start: Fixed & Permeabilized Cells primary_hyb Primary Probe Hybridization (overnight, 37°C) start->primary_hyb wash1 Wash (2x 30 min, 37°C) primary_hyb->wash1 amp_start Amplification Cycle (Repeat n times) wash1->amp_start amp_hyb Amplifier Probe Hybridization (30 min, 37°C) amp_start->amp_hyb readout_hyb Readout Probe Hybridization (1-2 hr, 37°C) amp_start->readout_hyb Final cycle wash2 Wash (2x 5 min, 37°C) amp_hyb->wash2 click Click Reaction (10 min, 37°C) wash2->click wash3 Wash (2x 5 min, 37°C) click->wash3 wash3->amp_start Next cycle wash4 Final Wash (2x 30 min, 37°C) readout_hyb->wash4 dapi DAPI Staining wash4->dapi mount Mount & Image dapi->mount end End mount->end

Caption: Workflow for clampFISH utilizing click chemistry for signal amplification.

Signaling Pathway: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making EGFR a key target for therapeutic intervention and a relevant subject for in situ hybridization studies.

EGFR_Signaling cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway ligand EGF / TGF-α egfr EGFR Dimerization & Autophosphorylation ligand->egfr grb2_sos GRB2/SOS egfr->grb2_sos pi3k PI3K egfr->pi3k ras Ras grb2_sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation pip3 PIP3 pi3k->pip3 converts pip2 PIP2 akt Akt pip3->akt survival Survival akt->survival

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

References

Application of 2'-O-Propargyl Modified Oligonucleotides in RNA Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of RNA therapeutics, encompassing modalities such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), holds immense promise for treating a wide range of diseases by modulating gene expression. A critical challenge in the development of these therapies is the inherent instability and poor cellular uptake of unmodified oligonucleotides. Chemical modifications are therefore essential to enhance their drug-like properties, including nuclease resistance, binding affinity to target RNA, and pharmacokinetic profiles.

Among the various chemical modifications, the 2'-O-propargyl group has emerged as a versatile tool for the post-synthesis functionalization of oligonucleotides. This modification introduces a terminal alkyne group at the 2' position of the ribose sugar, which serves as a handle for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of a wide array of molecules, such as fluorophores for imaging, targeting ligands for cell-specific delivery, and pharmacokinetic modulators, without compromising the oligonucleotide's ability to recognize its target sequence.

This document provides detailed application notes and protocols for the use of 2'-O-propargyl modified oligonucleotides in RNA therapeutics research and development.

Key Advantages of 2'-O-Propargyl Modification

  • Versatile Post-Synthesis Functionalization: The propargyl group enables the straightforward and highly efficient conjugation of various functional moieties via click chemistry.[1]

  • Increased Thermal Stability: Oligonucleotides containing 2'-O-propargyl modifications exhibit increased melting temperatures (Tm) when hybridized to complementary RNA strands, indicating enhanced duplex stability.[2]

  • Compatibility with Standard Oligonucleotide Synthesis: 2'-O-propargyl phosphoramidites can be readily incorporated into oligonucleotides using standard automated solid-phase synthesis protocols.[2][3]

Applications in RNA Therapeutics

Targeted Delivery of RNA Therapeutics

The propargyl group serves as a convenient attachment point for ligands that can direct the oligonucleotide therapeutic to specific cells or tissues. This is crucial for enhancing efficacy and reducing off-target effects. Examples of targeting ligands that can be conjugated include:

  • GalNAc: For targeted delivery to hepatocytes.

  • Peptides: For targeting specific cell surface receptors.

  • Antibodies or antibody fragments: For highly specific cell targeting.

Imaging and Tracking of Oligonucleotides

By clicking a fluorescent dye onto the 2'-O-propargyl handle, researchers can visualize the cellular uptake, subcellular localization, and biodistribution of the oligonucleotide therapeutic. This is invaluable for understanding the pharmacokinetic and pharmacodynamic properties of the drug candidate.

Enhancing Physicochemical Properties

Molecules such as polyethylene (B3416737) glycol (PEG) or lipids can be conjugated to improve solubility, increase circulation half-life, and enhance cellular uptake.

Data Presentation

Table 1: Thermal Stability of 2'-O-Propargyl Modified Oligonucleotides
Oligonucleotide Sequence (5'-3')ModificationComplementary StrandTm (°C)ΔTm per modification (°C)Reference
r(UCU UCU UCU UCU U)Unmodifiedr(AGA AGA AGA AGA A)42.5-[2]
r(UpCpUp UpCpUp UpCpUp UpCpUp U)2'-O-propargyl Ur(AGA AGA AGA AGA A)55.0+1.04[2]
r(UCpU UCpU UCpU UCpU U)2'-O-propargyl Cr(AGA AGA AGA AGA A)51.5+0.75[2]
r(UpCpUpCpUpCpUpCpUpCpU)Fully 2'-O-propargylr(AGAGAGAGAGA)68.0+1.1[2]

Note: "p" indicates a 2'-O-propargyl modification on the preceding nucleotide.

Table 2: Gene Silencing Efficiency of siRNA with Propargyl Modification
siRNA IDModificationTarget GeneCell LineIC50 (pM)Reference
wtLucUnmodifiedFirefly LuciferaseHeLa~80[4]
siRNA 24Propargyl group on sense strandFirefly LuciferaseHeLa~80[4]
siRNA 25Propargyl group on sense strandFirefly LuciferaseHeLa~80[4]
siRNA 26Cholesterol-propargyl on sense strandFirefly LuciferaseHeLa>800[4]

Note: The data suggests that a simple propargyl group on the sense strand does not significantly impact silencing activity, while a bulky cholesterol-propargyl conjugate can be detrimental. This highlights the importance of the nature of the conjugated molecule.

Experimental Protocols

Protocol 1: Synthesis of 2'-O-Propargyl Modified Oligonucleotides

This protocol describes the incorporation of 2'-O-propargyl modified nucleosides into an oligonucleotide sequence using automated solid-phase phosphoramidite (B1245037) chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the desired first nucleoside

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • 2'-O-propargyl modified phosphoramidite (e.g., 2'-O-propargyl-uridine phosphoramidite)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solution (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Acetonitrile (synthesis grade)

  • Ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) for deprotection and cleavage

  • HPLC purification system

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the coupling of the 2'-O-propargyl phosphoramidite at the desired position(s).

  • Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: Activation of the incoming phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain. The coupling efficiency for propargyl modified bases is typically high (98.5-99.5%).[3]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases and phosphate backbone by incubating the support in ammonium hydroxide or AMA at elevated temperature (e.g., 55°C) for a specified time.

  • Purification:

    • Purify the crude oligonucleotide using reverse-phase or ion-exchange HPLC to isolate the full-length product.

  • Characterization:

    • Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on 2'-O-Propargyl Modified Oligonucleotides

This protocol describes the "click" reaction to conjugate an azide-containing molecule to a 2'-O-propargyl modified oligonucleotide.

Materials:

  • 2'-O-propargyl modified oligonucleotide

  • Azide-functionalized molecule of interest (e.g., fluorescent dye, targeting ligand)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Nuclease-free water

  • DMSO (optional, for dissolving hydrophobic molecules)

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the 2'-O-propargyl oligonucleotide in nuclease-free water to a concentration of 100 µM.

    • Dissolve the azide-functionalized molecule in a suitable solvent (e.g., water or DMSO) to a concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 2'-O-propargyl oligonucleotide (e.g., 1 nmol)

      • Nuclease-free water to adjust the final volume.

      • Azide-functionalized molecule (e.g., 5-10 equivalents)

      • THPTA stock solution (e.g., 5 equivalents relative to CuSO4)

      • CuSO4 stock solution (e.g., 1-2 equivalents)

    • Vortex the mixture briefly.

    • Initiate the reaction by adding sodium ascorbate stock solution (e.g., 10-20 equivalents).

    • Incubate the reaction at room temperature for 1-4 hours, or overnight. The reaction can be monitored by HPLC or gel electrophoresis.

  • Purification of the Conjugate:

    • Purify the oligonucleotide conjugate from excess reagents using a suitable method such as HPLC, size-exclusion chromatography, or ethanol (B145695) precipitation.

  • Characterization:

    • Confirm the successful conjugation and purity of the product by mass spectrometry and/or gel electrophoresis.

Protocol 3: Nuclease Resistance Assay

This protocol provides a general method to assess the stability of 2'-O-propargyl modified oligonucleotides in the presence of nucleases (e.g., in serum or cell lysates) compared to unmodified or other modified oligonucleotides.

Materials:

  • 5'-radiolabeled (e.g., 32P) or fluorescently labeled oligonucleotides (unmodified, 2'-O-propargyl modified, and other modified controls)

  • Fetal bovine serum (FBS) or cell lysate

  • Incubation buffer (e.g., PBS)

  • Stop solution (e.g., formamide (B127407) loading buffer with EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) system (denaturing)

  • Phosphorimager or fluorescence gel scanner

Procedure:

  • Reaction Setup:

    • In separate microcentrifuge tubes, mix the labeled oligonucleotide (final concentration ~1 µM) with the nuclease source (e.g., 10-50% FBS in PBS).

  • Incubation:

    • Incubate the reactions at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each reaction and add it to the stop solution to quench the nuclease activity.

  • Gel Electrophoresis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel to separate the intact oligonucleotide from its degradation products.

  • Analysis:

    • Visualize the gel using a phosphorimager or fluorescence scanner.

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

    • Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life for each oligonucleotide.

Protocol 4: In Vitro Gene Silencing Assay using Dual-Luciferase Reporter

This protocol describes a method to evaluate the gene silencing efficiency of 2'-O-propargyl modified siRNAs (before and after conjugation) using a dual-luciferase reporter system.[5][6][7][8][9]

Materials:

  • HeLa or other suitable human cell line

  • Dual-luciferase reporter plasmid (e.g., psiCHECK™-2) containing the target sequence for the siRNA downstream of a luciferase gene (e.g., Renilla luciferase). The plasmid also contains a second luciferase gene (e.g., Firefly luciferase) for normalization.

  • siRNAs (unmodified, 2'-O-propargyl modified, and conjugated)

  • Lipofectamine RNAiMAX or other suitable transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Dual-Glo® Luciferase Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes. For each well, dilute the siRNA and the dual-luciferase reporter plasmid in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted nucleic acids and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

    • Add the transfection complexes to the cells.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure the Firefly and Renilla luciferase activities using the Dual-Glo® Luciferase Assay System according to the manufacturer's instructions.

  • Data Analysis:

    • For each well, calculate the ratio of Renilla luciferase activity to Firefly luciferase activity to normalize for transfection efficiency.

    • Express the normalized luciferase activity as a percentage of the activity in cells treated with a non-targeting control siRNA.

    • Generate dose-response curves and calculate the IC50 value for each siRNA.

Mandatory Visualizations

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis cluster_click Post-Synthesis 'Click' Conjugation start Start with CPG support deblock Deblocking (DMT removal) start->deblock couple Coupling (2'-O-propargyl phosphoramidite) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat for each nucleotide oxidize->repeat Next nucleotide repeat->deblock cleave Cleavage & Deprotection repeat->cleave Final nucleotide purify1 HPLC Purification cleave->purify1 click CuAAC 'Click' Reaction - Azide-functionalized molecule - CuSO4, THPTA - Sodium Ascorbate purify1->click purify2 Final Purification click->purify2 final_product Functionalized Oligonucleotide purify2->final_product

Caption: Workflow for the synthesis and functionalization of 2'-O-propargyl modified oligonucleotides.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA 2'-O-propargyl modified siRNA Dicer Dicer siRNA->Dicer processing (if long dsRNA) RISC_loading RISC Loading Complex (Ago2, TRBP) siRNA->RISC_loading Dicer->siRNA pre_RISC pre-RISC RISC_loading->pre_RISC siRNA loading active_RISC Active RISC pre_RISC->active_RISC Passenger strand removal mRNA Target mRNA active_RISC->mRNA Target recognition cleavage mRNA Cleavage mRNA->cleavage Slicer activity of Ago2 silencing Gene Silencing cleavage->silencing

Caption: Simplified RNA interference (RNAi) signaling pathway for siRNA.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Design & Synthesize 2'-O-propargyl Oligonucleotide conjugation Conjugate with Molecule of Interest (e.g., targeting ligand, fluorophore) start->conjugation purification Purify and Characterize Conjugate conjugation->purification nuclease Nuclease Resistance Assay purification->nuclease binding Target Binding Affinity (Tm) purification->binding silencing Gene Silencing Assay (e.g., Luciferase Reporter) purification->silencing uptake Cellular Uptake & Localization (if fluorescently labeled) purification->uptake pk_pd Pharmacokinetics & Pharmacodynamics silencing->pk_pd Lead Candidate biodistribution Biodistribution Studies pk_pd->biodistribution efficacy Therapeutic Efficacy in Animal Model biodistribution->efficacy toxicity Toxicity Assessment efficacy->toxicity

Caption: Experimental workflow for the evaluation of 2'-O-propargyl modified RNA therapeutics.

References

Application Notes and Protocols for Deprotection and Cleavage of 2'-O-Propargyl Modified Oligonucleotides from Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of 2'-O-propargyl modifications into oligonucleotides offers a versatile handle for post-synthetic "click" chemistry, enabling the conjugation of a wide array of molecules such as fluorophores, affinity tags, and therapeutic agents. The successful synthesis and subsequent application of these modified oligonucleotides are critically dependent on the efficient cleavage from the solid support and the complete removal of protecting groups from the nucleobases and phosphate (B84403) backbone, while preserving the integrity of the 2'-O-propargyl group.

These application notes provide detailed protocols for the deprotection and cleavage of 2'-O-propargyl modified oligonucleotides. The described methods are compatible with standard phosphoramidite (B1245037) synthesis and are designed to ensure high yield and purity of the final product. The 2'-O-propargyl group is stable under the described standard basic deprotection conditions.

Deprotection and Cleavage Strategies

The deprotection and cleavage of 2'-O-propargyl modified oligonucleotides is a critical step that requires careful consideration of the reagents and conditions to ensure the integrity of the modification. The process involves two main stages:

  • Cleavage from the Solid Support and Removal of Base/Phosphate Protecting Groups: This is typically achieved simultaneously using a basic solution.

  • Preservation of the 2'-O-Propargyl Group: Unlike some 2'-hydroxyl protecting groups used in RNA synthesis, the 2'-O-propargyl group is a permanent modification and is intended to be retained in the final oligonucleotide.

Two primary methods are recommended for the deprotection and cleavage of 2'-O-propargyl modified oligonucleotides:

  • Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521): A well-established and reliable method.

  • Ultra-Fast Deprotection with AMA (Ammonium Hydroxide/Methylamine): A significantly faster method that is particularly advantageous for high-throughput synthesis and for RNA-containing oligonucleotides.[1][2]

Data Presentation: Comparison of Deprotection Methods
ParameterStandard Deprotection (Ammonium Hydroxide)Ultra-Fast Deprotection (AMA)Reference
Reagent Concentrated Ammonium Hydroxide (28-30%)1:1 (v/v) mixture of Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine[3][4]
Temperature 55 °C65 °C[2][3]
Time 8 - 16 hours10 - 15 minutes[2][3]
Typical Yield > 90%> 90%General observation for oligonucleotide synthesis
Purity (by HPLC) High (>85-95% depending on length and sequence)High (>85-95% depending on length and sequence)[5]
Compatibility Standard DNA and modified oligonucleotidesDNA, RNA, and many modified oligonucleotides. Requires acetyl-protected dC (Ac-dC) to prevent transamination.[2]

Experimental Protocols

Materials and Reagents
  • Synthesized 2'-O-propargyl modified oligonucleotide on solid support (e.g., CPG) in a synthesis column.

  • Concentrated Ammonium Hydroxide (NH₄OH), 28-30% NH₃ in water.

  • 40% aqueous Methylamine (CH₃NH₂).

  • Ammonium Hydroxide/Methylamine (AMA) solution: Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine. Caution: Prepare fresh and in a well-ventilated fume hood.

  • Sterile, RNase-free water.

  • Sterile microcentrifuge tubes.

  • Heating block or oven.

  • SpeedVac or vacuum concentrator.

  • Syringes and needles.

Protocol 1: Standard Deprotection and Cleavage with Ammonium Hydroxide

This protocol is a reliable method for the deprotection and cleavage of 2'-O-propargyl modified oligonucleotides.

Workflow Diagram:

G cluster_0 Standard Deprotection Workflow A 1. Transfer Support to Vial B 2. Add Ammonium Hydroxide A->B C 3. Incubate at 55°C for 8-16 hours B->C D 4. Cool and Transfer Supernatant C->D E 5. Evaporate to Dryness D->E F 6. Resuspend in Water E->F

Standard Deprotection Workflow

Methodology:

  • Transfer of Solid Support: Carefully transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap microcentrifuge tube.

  • Addition of Ammonium Hydroxide: Add 1.5 mL of concentrated ammonium hydroxide to the tube. Ensure the support is fully submerged.

  • Incubation: Securely cap the tube and place it in a heating block or oven set to 55 °C. Incubate for 8-16 hours.

  • Cooling and Collection: After incubation, cool the tube to room temperature. Carefully transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a new sterile microcentrifuge tube using a syringe.

  • Evaporation: Dry the oligonucleotide solution to a pellet using a SpeedVac or vacuum concentrator.

  • Resuspension: Resuspend the oligonucleotide pellet in a desired volume of sterile, RNase-free water. The sample is now ready for quantification and analysis (e.g., by HPLC or mass spectrometry).[5]

Protocol 2: Ultra-Fast Deprotection and Cleavage with AMA

This protocol offers a significant reduction in deprotection time and is highly recommended for its efficiency, especially for RNA-containing sequences.[1][2]

Workflow Diagram:

G cluster_1 Ultra-Fast Deprotection Workflow A 1. Transfer Support to Vial B 2. Add AMA Reagent A->B C 3. Incubate at 65°C for 10-15 min B->C D 4. Cool and Transfer Supernatant C->D E 5. Evaporate to Dryness D->E F 6. Resuspend in Water E->F

Ultra-Fast Deprotection Workflow

Methodology:

  • Transfer of Solid Support: Transfer the solid support from the synthesis column to a 2 mL screw-cap microcentrifuge tube.

  • Addition of AMA Reagent: In a well-ventilated fume hood, add 1.5 mL of freshly prepared AMA solution to the tube.

  • Incubation: Tightly cap the tube and incubate in a heating block at 65 °C for 10-15 minutes.[1][2]

  • Cooling and Collection: After incubation, cool the tube on ice for 5 minutes. Carefully transfer the AMA solution containing the oligonucleotide to a new sterile microcentrifuge tube.

  • Evaporation: Dry the oligonucleotide solution to a pellet using a SpeedVac or vacuum concentrator.

  • Resuspension: Resuspend the oligonucleotide pellet in a desired volume of sterile, RNase-free water. The sample is now ready for further analysis.

Chemical Reaction Pathway

The deprotection and cleavage process involves several key chemical transformations.

Reaction Pathway Diagram:

G cluster_2 Deprotection and Cleavage Pathway Oligo_Protected Protected Oligonucleotide on Solid Support - 2'-O-Propargyl - Base Protecting Groups (e.g., Bz, Ac, iBu) - Cyanoethyl Phosphate Protection - Succinyl Linker to CPG Cleavage_Deprotection Cleavage and Deprotection + NH4OH or AMA + Heat Oligo_Protected->Cleavage_Deprotection Deprotected_Oligo Deprotected 2'-O-Propargyl Oligonucleotide - 2'-O-Propargyl Intact - Deprotected Bases - Phosphodiester Backbone - 3'-OH Cleavage_Deprotection->Deprotected_Oligo Byproducts Byproducts - Benzamide, Acetamide, etc. - Acrylonitrile - Succinate - CPG Solid Support Cleavage_Deprotection->Byproducts

Deprotection and Cleavage Pathway

The basic conditions facilitate the hydrolysis of the succinyl linker, releasing the oligonucleotide from the solid support. Simultaneously, the protecting groups on the exocyclic amines of the nucleobases (e.g., benzoyl, acetyl, isobutyryl) and the cyanoethyl groups on the phosphate backbone are removed. The 2'-O-propargyl group remains stable throughout this process.

Conclusion

The protocols outlined provide robust and efficient methods for the deprotection and cleavage of 2'-O-propargyl modified oligonucleotides. The choice between the standard ammonium hydroxide method and the ultra-fast AMA method will depend on the specific requirements of the researcher, including throughput needs and the presence of other sensitive modifications. Following these protocols will ensure the generation of high-quality, modified oligonucleotides ready for downstream applications, including "click" chemistry-based conjugations. It is always recommended to analyze the final product by techniques such as HPLC and mass spectrometry to confirm purity and identity.[5]

References

Application Note: High-Resolution Purification of 2'-O-Propargyl Modified Oligonucleotides by Ion-Pair Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and application of modified oligonucleotides.

Introduction: The incorporation of 2'-O-propargyl modifications into oligonucleotides provides a versatile handle for post-synthetic "click" chemistry, enabling the conjugation of various functionalities such as fluorophores, affinity tags, and therapeutic payloads. The successful application of these modified oligonucleotides is critically dependent on their purity. Impurities, including truncated sequences (shortmers) and failure sequences from incomplete reactions, can interfere with downstream applications, leading to inaccurate results and reduced efficacy.[1][2][3][4]

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful and widely adopted technique for the purification of synthetic oligonucleotides.[5][6] This method offers high resolution and is particularly well-suited for separating the desired full-length product from closely related impurities based on differences in hydrophobicity. The 2'-O-propargyl group, being relatively hydrophobic, can enhance the retention of the oligonucleotide on a reversed-phase column, often aiding in its separation.

This application note provides a detailed protocol for the purification of 2'-O-propargyl modified oligonucleotides using IP-RP-HPLC, including options for both trityl-on and trityl-off strategies.

Principle of Separation

IP-RP-HPLC separates molecules based on their hydrophobicity.[1][7] The stationary phase consists of hydrophobic alkyl chains (e.g., C8 or C18) bonded to a silica (B1680970) support.[1] Since the phosphate (B84403) backbone of oligonucleotides is highly negatively charged and thus hydrophilic, an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), is added to the mobile phase.[5][8] The positively charged triethylammonium ions associate with the negatively charged phosphate groups, effectively neutralizing the charge and increasing the overall hydrophobicity of the oligonucleotide, thereby promoting its retention on the column.[5][7] Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile (B52724), in the mobile phase.[7][9]

Experimental Workflow

Workflow cluster_pre_hplc Pre-HPLC Preparation cluster_hplc HPLC Purification cluster_post_hplc Post-HPLC Processing start Crude 2'-O-Propargyl Oligonucleotide deprotection Ammonia Deprotection start->deprotection trityl_choice Trityl-On or Trityl-Off Strategy? deprotection->trityl_choice trityl_on Proceed with DMT Group (Trityl-On) trityl_choice->trityl_on Retain trityl_off Cleave DMT Group (Trityl-Off) trityl_choice->trityl_off Cleave dissolve Dissolve in Mobile Phase A trityl_on->dissolve trityl_off->dissolve hplc_injection Inject onto RP-HPLC Column dissolve->hplc_injection gradient_elution Gradient Elution with Acetonitrile hplc_injection->gradient_elution detection UV Detection (260 nm) gradient_elution->detection fraction_collection Collect Fractions of Full-Length Product detection->fraction_collection post_hplc_start Collected Fractions fraction_collection->post_hplc_start quantification Quantify (UV Absorbance) post_hplc_start->quantification detritylation Post-Purification Detritylation (if Trityl-On) quantification->detritylation desalting Desalting (e.g., Gel Filtration) quantification->desalting If Trityl-Off detritylation->desalting If Trityl-On analysis Purity Analysis (Analytical HPLC, MS) desalting->analysis final_product Pure 2'-O-Propargyl Oligonucleotide analysis->final_product

Caption: Workflow for the purification of 2'-O-propargyl modified oligonucleotides.

Data Presentation

The following tables summarize typical HPLC conditions and expected results for the purification of a 20-mer 2'-O-propargyl modified oligonucleotide.

Table 1: HPLC Instrumentation and Consumables

ComponentSpecification
HPLC System Binary or Quaternary Pump System with UV Detector
Column Reversed-Phase C18 or C8, 5 µm particle size, 100-300 Å pore size
Column Dimensions Analytical: 4.6 x 250 mm; Preparative: 10 x 250 mm
Autosampler Capable of injecting up to 1 mL for preparative runs
Fraction Collector Automated fraction collector

Table 2: Mobile Phase Composition

BufferCompositionRole
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0-7.5, in WaterIon-pairing and aqueous phase
Mobile Phase B 0.1 M Triethylammonium Acetate (TEAA), pH 7.0-7.5, in 50% AcetonitrileElution and organic phase
Alternative IP Agent 10-15 mM Triethylamine (TEA) and 100-400 mM Hexafluoroisopropanol (HFIP)For MS-compatible methods

Table 3: Typical HPLC Gradient Conditions

Time (min)% Mobile Phase BFlow Rate (mL/min)
0101.0 (Analytical) / 4.0 (Preparative)
5101.0 (Analytical) / 4.0 (Preparative)
35601.0 (Analytical) / 4.0 (Preparative)
401001.0 (Analytical) / 4.0 (Preparative)
45101.0 (Analytical) / 4.0 (Preparative)
Note: The gradient may need to be optimized based on the sequence length and overall hydrophobicity of the oligonucleotide.

Table 4: Expected Purity and Yield

Purification MethodCrude PurityPost-HPLC PurityTypical Yield
Trityl-On RP-HPLC ~60-75%>95%40-60%
Trityl-Off RP-HPLC ~60-75%>90%50-70%

Experimental Protocols

Protocol 1: Sample Preparation
  • Deprotection: Following solid-phase synthesis, cleave the oligonucleotide from the support and remove the base-protecting groups by treating the solid support with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature or 55°C, according to the recommendations for the phosphoramidites used.

  • Ammonia Removal: After deprotection, carefully evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator. Avoid excessive heat, especially for trityl-on samples, to prevent premature detritylation.[10]

  • Sample Reconstitution:

    • Trityl-On Purification: Dissolve the dried crude oligonucleotide in 0.1 M TEAA, pH 7.0.[10] The dimethoxytrityl (DMT) group at the 5'-end significantly increases the hydrophobicity of the full-length product, allowing for excellent separation from non-tritylated failure sequences.[1][10][11]

    • Trityl-Off Purification: If the DMT group was removed during the final step of synthesis, dissolve the crude product directly in 0.1 M TEAA, pH 7.0. This method separates oligonucleotides primarily by length.

Protocol 2: HPLC Purification
  • System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) until a stable baseline is achieved.[10]

  • Injection: Inject the dissolved sample onto the column. The loading capacity will depend on the column dimensions (e.g., up to 1-2 mg for a 10 x 250 mm preparative column).

  • Elution and Detection: Elute the oligonucleotides using the gradient conditions specified in Table 3. Monitor the elution profile at 260 nm.[9] For trityl-on purifications, the desired full-length product will be the most retained, hydrophobic peak.[10]

  • Fraction Collection: Collect the fractions corresponding to the main peak of the full-length product.

Protocol 3: Post-Purification Processing
  • Quantification: Pool the collected fractions and determine the oligonucleotide concentration by measuring the UV absorbance at 260 nm.

  • Solvent Removal: Evaporate the acetonitrile and TEAA buffer to dryness using a vacuum concentrator.

  • Post-HPLC Detritylation (for Trityl-On samples only): a. Dissolve the dried, purified tritylated oligonucleotide in 80% aqueous acetic acid.[12] b. Incubate at room temperature for 20-30 minutes to cleave the DMT group.[12] c. Precipitate the detritylated oligonucleotide by adding a salt solution (e.g., 3 M sodium acetate) followed by ethanol (B145695) or isopropanol.[12] d. Centrifuge to pellet the oligonucleotide, decant the supernatant containing the cleaved trityl group, and wash the pellet with cold ethanol.

  • Desalting: To remove residual HPLC buffer salts and by-products from detritylation, desalt the purified oligonucleotide using a method such as gel filtration (e.g., NAP-10 or NAP-25 columns) or ethanol precipitation.[1][9]

  • Final Quality Control: Assess the purity of the final product by analytical HPLC and confirm its identity by mass spectrometry.

Troubleshooting

  • Poor Peak Shape: Increase column temperature to 40-60°C to disrupt secondary structures and improve peak shape.[5][6]

  • Low Resolution: Optimize the gradient by making it shallower to better resolve the product from closely eluting impurities.[8]

  • Incomplete Detritylation: If a peak corresponding to the tritylated product is observed in the final analysis, increase the incubation time or temperature during the acetic acid treatment.

Conclusion

IP-RP-HPLC is a robust and high-resolution method for the purification of 2'-O-propargyl modified oligonucleotides. The choice between a trityl-on and trityl-off strategy will depend on the specific separation challenge; however, the trityl-on approach often provides superior purity for the full-length product. By following the detailed protocols and considering the optimization parameters outlined in this application note, researchers can obtain highly pure modified oligonucleotides suitable for demanding downstream applications in research and drug development.

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency of 2'-O-Propargyl A(Bz)-3'-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 2'-O-Propargyl A(Bz)-3'-phosphoramidite during solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a modified nucleoside phosphoramidite (B1245037) used in the chemical synthesis of oligonucleotides. The key feature is the propargyl group (a three-carbon chain with a terminal alkyne) attached to the 2'-hydroxyl position of the adenosine (B11128) ribose sugar. The benzoyl (Bz) group serves as a protecting group for the exocyclic amine of adenine. This modification allows for post-synthetic "click" chemistry reactions, where the alkyne group can be efficiently conjugated with azide-containing molecules to introduce a wide variety of functionalities, such as fluorescent dyes, biotin, or other ligands.[1]

Q2: What is "coupling efficiency" and why is it critical in oligonucleotide synthesis?

A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[2] High coupling efficiency (ideally >98%) is crucial because any unreacted sites lead to the formation of truncated sequences (n-1, n-2, etc.).[3][4] The accumulation of these failure sequences reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[2]

Q3: Can the 2'-O-propargyl group itself cause low coupling efficiency?

A3: Yes, the 2'-O-propargyl group can contribute to lower coupling efficiency due to steric hindrance. The bulky nature of this modification can impede the approach of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, slowing down the coupling reaction.[][6] This often necessitates adjustments to the standard synthesis protocol.

Q4: Are there any known side reactions associated with the propargyl group during synthesis?

A4: While the propargyl group is generally stable under standard oligonucleotide synthesis conditions, the terminal alkyne is a reactive functional group. It is important to ensure that all reagents are free of contaminants that could potentially react with the alkyne. However, the primary challenge associated with this modification during synthesis is typically steric hindrance rather than specific side reactions.

Q5: How does the purity of this compound affect coupling efficiency?

A5: The purity of any phosphoramidite is critical for high coupling efficiency. Impurities, such as the corresponding H-phosphonate (formed by hydrolysis) or other degradation products, will not couple to the growing oligonucleotide chain and will reduce the concentration of the active phosphoramidite, leading to lower coupling efficiency.[2] It is essential to use high-quality, fresh phosphoramidite and to handle it under anhydrous conditions to prevent degradation.

Troubleshooting Guide for Low Coupling Efficiency

Low coupling efficiency is a common issue in oligonucleotide synthesis, and it can be exacerbated when using modified phosphoramidites like this compound. This guide provides a systematic approach to diagnosing and resolving these issues.

Step 1: Initial Diagnosis and Assessment

The first step in troubleshooting is to identify that there is a coupling problem. This can be done through:

  • Trityl Monitoring: A drop in the intensity of the orange color of the cleaved dimethoxytrityl (DMT) cation during the deblocking step is a direct indication of poor coupling in the previous cycle.[7]

  • Post-Synthesis Analysis: Analysis of the crude oligonucleotide by methods such as reverse-phase HPLC, polyacrylamide gel electrophoresis (PAGE), or mass spectrometry will show a higher than expected proportion of shorter, failure sequences (n-1, n-2).[3]

Step 2: Systematic Troubleshooting Workflow

Once low coupling efficiency is confirmed, follow the workflow below to identify and address the root cause.

TroubleshootingWorkflow start Low Coupling Efficiency Detected check_reagents Step 1: Verify Reagent Quality and Handling start->check_reagents sub_reagents1 Anhydrous Acetonitrile (B52724)? check_reagents->sub_reagents1 Moisture is a primary cause of failure sub_reagents2 Fresh, High-Purity Amidite? check_reagents->sub_reagents2 Amidites degrade over time sub_reagents3 Activator Integrity? check_reagents->sub_reagents3 Activator is crucial for the reaction check_synthesis_protocol Step 2: Optimize Synthesis Protocol for Modified Amidite sub_protocol1 Increase Coupling Time check_synthesis_protocol->sub_protocol1 Steric hindrance slows the reaction sub_protocol2 Use a Stronger Activator check_synthesis_protocol->sub_protocol2 Overcome steric barriers sub_protocol3 Consider Double Coupling check_synthesis_protocol->sub_protocol3 For particularly difficult couplings check_instrument Step 3: Check Synthesizer Performance sub_instrument1 Check for Leaks and Blockages check_instrument->sub_instrument1 sub_instrument2 Verify Reagent Delivery Volumes check_instrument->sub_instrument2 sub_reagents1->check_synthesis_protocol sub_reagents2->check_synthesis_protocol sub_reagents3->check_synthesis_protocol sub_protocol1->check_instrument sub_protocol2->check_instrument sub_protocol3->check_instrument resolve Coupling Efficiency Restored sub_instrument1->resolve sub_instrument2->resolve

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Troubleshooting Points:

1. Reagent Quality and Handling:

  • Moisture Control: Ensure all reagents, especially the acetonitrile (ACN) used for phosphoramidite and activator solutions, are strictly anhydrous (<30 ppm water). Moisture will rapidly deactivate the phosphoramidite.[8] Use fresh, sealed bottles of ACN and consider using molecular sieves in the ACN bottle on the synthesizer.

  • Phosphoramidite Integrity: Use fresh, high-purity this compound. Allow the vial to warm to room temperature before opening to prevent condensation. Once dissolved in ACN, use the solution promptly, as it has a limited shelf life on the synthesizer.

  • Activator Solution: The activator is critical for the coupling reaction. Ensure the activator solution is fresh and at the correct concentration. For sterically hindered phosphoramidites, a more potent activator may be required (see Step 2).

2. Synthesis Protocol Optimization:

  • Extended Coupling Time: Standard coupling times (e.g., 30-60 seconds) may be insufficient for the sterically hindered 2'-O-propargyl amidite.[9] Increase the coupling time significantly. A starting point for optimization is 5-10 minutes.[9]

  • Activator Choice: While 1H-Tetrazole is a standard activator, it may not be optimal for sterically demanding couplings.[10] Consider using a more acidic activator like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT), or a more nucleophilic activator like 4,5-Dicyanoimidazole (DCI).[6][10] DCI is often recommended for modified phosphoramidites.[10]

  • Double Coupling: For particularly difficult couplings, a double coupling cycle can be employed. This involves repeating the coupling step with fresh phosphoramidite and activator before proceeding to the capping and oxidation steps.

3. Synthesizer and Fluidics:

  • System Check: Ensure there are no leaks in the synthesizer's fluidics system. Check for any blockages in the lines delivering the phosphoramidite or activator.

  • Reagent Delivery: Verify that the synthesizer is delivering the correct volumes of all reagents to the synthesis column. Incorrect delivery volumes can lead to suboptimal reaction conditions.

Quantitative Data Summary

ParameterStandard Protocol (Unmodified Amidites)Recommended Starting Conditions for this compound
Activator 0.45 M 1H-Tetrazole0.25 M DCI or 0.25 M ETT
Coupling Time 30 - 60 seconds5 - 15 minutes
Amidite Concentration 0.1 M0.1 M - 0.15 M
Amidite Equivalents 5 - 10 fold excess10 - 15 fold excess

Experimental Protocols

Protocol 1: Optimized Coupling Cycle for this compound

This protocol outlines a single coupling cycle on an automated DNA synthesizer, optimized for a sterically hindered phosphoramidite.

Reagents:

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Activator Solution: 0.25 M 4,5-Dicyanoimidazole (DCI) in Acetonitrile

  • Phosphoramidite Solution: 0.1 M this compound in Acetonitrile

  • Capping Solution A: Acetic Anhydride/2,6-Lutidine/THF

  • Capping Solution B: 16% N-Methylimidazole in THF

  • Oxidizer Solution: 0.02 M Iodine in THF/Water/Pyridine

  • Wash Solution: Anhydrous Acetonitrile (ACN)

Cycle Steps:

  • Deblocking: Remove the 5'-DMT protecting group from the support-bound oligonucleotide with the deblocking solution.

  • Wash: Thoroughly wash the support with anhydrous ACN.

  • Coupling:

    • Simultaneously deliver the Activator Solution and the Phosphoramidite Solution to the synthesis column.

    • Allow the coupling reaction to proceed for 10 minutes .

  • Wash: Wash the support with anhydrous ACN.

  • Capping: Treat the support with Capping Solutions A and B to acetylate any unreacted 5'-hydroxyl groups.

  • Wash: Wash the support with anhydrous ACN.

  • Oxidation: Treat the support with the Oxidizer Solution to convert the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Wash: Thoroughly wash the support with anhydrous ACN to prepare for the next cycle.

Protocol 2: Post-Synthesis Deprotection and Cleavage

The propargyl group is stable to standard deprotection conditions.

Reagents:

Procedure:

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add 1-2 mL of ammonium hydroxide or AMA solution to the vial.

  • Seal the vial tightly and heat at 55 °C for 8-12 hours (for ammonium hydroxide) or 10 minutes at 65 °C (for AMA).[11]

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the support with 0.5 mL of water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution in a vacuum concentrator.

  • The dried pellet can be resuspended in water for analysis and purification.

Visualizations

OligoSynthesisCycle start Start of Cycle (Support-Bound Oligo with 5'-DMT) deblocking 1. Deblocking (TCA in DCM) Removes DMT group start->deblocking coupling 2. Coupling (Amidite + Activator) Forms new phosphite triester linkage deblocking->coupling Exposes 5'-OH capping 3. Capping (Acetic Anhydride) Blocks unreacted 5'-OH groups coupling->capping Chain elongation oxidation 4. Oxidation (Iodine Solution) Stabilizes linkage to phosphate triester capping->oxidation Prevents deletion mutations end_cycle End of Cycle (Ready for next nucleotide) oxidation->end_cycle Creates stable backbone

Caption: The four main steps of the phosphoramidite synthesis cycle.

References

optimizing activator concentration for 2'-O-Propargyl A(Bz)-3'-phosphoramidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-Propargyl A(Bz)-3'-phosphoramidite. Our goal is to help you optimize activator concentrations and achieve high coupling efficiencies in your oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of an activator in phosphoramidite (B1245037) coupling?

An activator is a crucial reagent in oligonucleotide synthesis that protonates the diisopropylamino group of the phosphoramidite monomer. This protonation transforms the amino group into a good leaving group, facilitating the nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms the desired phosphite (B83602) triester linkage. The choice and concentration of the activator are critical for achieving high coupling efficiency.[][2][3][4]

Q2: Which activators are recommended for this compound coupling?

While standard activators can be used, the sterically hindered nature of some modified phosphoramidites, including 2'-O-modified RNA monomers, may require more potent activators for optimal performance.[5][6] Commonly used activators include:

  • 1H-Tetrazole: A traditional activator, though it has limited solubility in acetonitrile (B52724) and may be less effective for sterically hindered phosphoramidites.[5]

  • 5-Ethylthio-1H-tetrazole (ETT): More acidic and soluble than 1H-Tetrazole, offering improved reaction rates. It is a good general-purpose activator for small to medium-scale synthesis.[3][5]

  • 5-Benzylthio-1H-tetrazole (BTT): Similar to ETT, it is more acidic than 1H-Tetrazole and is often the preferred choice for RNA synthesis.[3][5]

  • 4,5-Dicyanoimidazole (DCI): A highly effective and soluble activator that is less acidic than tetrazole-based activators but a better nucleophile.[5][7] DCI can significantly increase the rate of coupling and is recommended for large-scale synthesis and for sterically demanding monomers.[5][7]

For 2'-O-propargyl modified phosphoramidites, starting with a more reactive activator like ETT, BTT, or DCI is advisable to overcome potential steric hindrance.

Q3: How does activator concentration impact coupling efficiency?

The concentration of the activator directly influences the rate of the coupling reaction.

  • Too low a concentration may result in incomplete activation and, consequently, low coupling efficiency, leading to a higher proportion of truncated sequences.[]

  • Too high a concentration, especially with highly acidic activators, can lead to side reactions such as detritylation of the monomer, which can cause the formation of (n+1) impurities.[5]

Therefore, optimizing the activator concentration is a critical step to balance reaction speed and fidelity.

Q4: What are common side reactions to be aware of during the coupling step?

Several side reactions can occur during the coupling step, reducing the yield and purity of the final oligonucleotide:

  • Hydrolysis of the phosphoramidite: Any moisture in the reagents or solvent will react with the activated phosphoramidite, rendering it inactive for coupling.[2][8][]

  • Formation of (n+1) oligomers: If the activator is too acidic, it can cause premature removal of the 5'-DMT protecting group from the phosphoramidite monomer, leading to the coupling of a dimer and the formation of longer-than-desired sequences.[5]

  • Depurination: Acidic conditions, particularly during the deblocking step but also potentially with highly acidic activators, can lead to the loss of purine (B94841) bases (A and G).[]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Coupling Efficiency 1. Suboptimal Activator Concentration: The activator concentration may be too low for the specific phosphoramidite.Increase the activator concentration in increments and monitor the coupling efficiency via trityl cation release.[10]
2. Inappropriate Activator: The chosen activator may not be potent enough for the sterically hindered 2'-O-propargyl group.Switch to a more reactive activator such as ETT, BTT, or DCI.[5]
3. Moisture Contamination: Water in the acetonitrile, activator, or phosphoramidite solution is a common cause of failed coupling.[2][8]Use anhydrous acetonitrile and ensure all reagents are dry. Consider using molecular sieves to dry solvents and reagents.[11]
4. Degraded Phosphoramidite: The phosphoramidite may have oxidized or hydrolyzed during storage.Use fresh, high-quality phosphoramidite. Verify the purity of the phosphoramidite.
5. Insufficient Coupling Time: The reaction time may not be long enough for the coupling to go to completion.Increase the coupling time.
Presence of (n+1) Impurities 1. Activator is too Acidic: Highly acidic activators can cause detritylation of the phosphoramidite monomer.[5]Switch to a less acidic activator like DCI.[5]
2. Activator Concentration is too High: An excessively high concentration of an acidic activator can exacerbate the issue of monomer detritylation.Reduce the activator concentration.
Inconsistent Results 1. Reagent Instability: Activator or phosphoramidite solutions may be degrading over time.Prepare fresh solutions regularly. Store reagents under appropriate anhydrous conditions.
2. Variability in Reagent Quality: Inconsistent quality of phosphoramidites or activators from different suppliers or batches.[2]Perform a standardized in-house evaluation of new batches of reagents.[2]

Data Presentation: Activator Properties

The choice of activator can be guided by its physicochemical properties. Here is a comparison of commonly used activators:

ActivatorpKaSolubility in AcetonitrileKey Characteristics
1H-Tetrazole ~4.9~0.5 MStandard, but limited solubility and less effective for hindered monomers.[5]
5-Ethylthio-1H-tetrazole (ETT) 4.30.75 MMore acidic and soluble than 1H-Tetrazole, good for general use.[5]
5-Benzylthio-1H-tetrazole (BTT) 4.10.44 MMore acidic than 1H-Tetrazole, often preferred for RNA synthesis.[5]
4,5-Dicyanoimidazole (DCI) 5.21.2 MLess acidic but more nucleophilic and highly soluble, excellent for hindered monomers and large-scale synthesis.[5][7]

Experimental Protocols

Protocol: Optimization of Activator Concentration

Objective: To determine the optimal activator concentration for maximizing the coupling efficiency of this compound.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • This compound solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Activator solutions at various concentrations (e.g., 0.25 M, 0.35 M, 0.45 M, 0.55 M of ETT or DCI in anhydrous acetonitrile)

  • Standard synthesis reagents (capping, oxidation, deblocking solutions)

  • Anhydrous acetonitrile

Methodology:

  • Synthesizer Setup: Program the DNA/RNA synthesizer to perform a series of short oligonucleotide syntheses (e.g., a simple dimer or trimer) where the coupling of the this compound is the test step.

  • Activator Variation: For each synthesis, use a different concentration of the chosen activator. It is recommended to test a range of concentrations around the manufacturer's recommendation or standard literature values.

  • Synthesis Cycles: For each concentration, perform the following steps: a. Deblocking: Remove the 5'-DMT group from the support-bound nucleoside. b. Coupling: Deliver the this compound and the activator solution to the synthesis column and allow the reaction to proceed for a standard coupling time (e.g., 2-5 minutes). c. Capping: Acetylate any unreacted 5'-hydroxyl groups. d. Oxidation: Oxidize the phosphite triester to the more stable phosphate (B84403) triester.

  • Trityl Monitoring: During each synthesis, monitor the release of the trityl cation in the deblocking step following the coupling of the test phosphoramidite. The intensity of the orange color is proportional to the coupling efficiency of the previous step.[10]

  • Data Analysis: Calculate the stepwise coupling efficiency for each activator concentration based on the trityl absorbance values.

  • Optimization: Identify the activator concentration that yields the highest coupling efficiency without evidence of side reactions (e.g., based on subsequent analysis of the crude product).

  • Validation: Once an optimal concentration is identified, synthesize a longer test oligonucleotide to confirm consistent high performance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_analysis Analysis & Optimization prep_reagents Prepare Anhydrous Reagents (Amidite, Activator, Solvents) setup_synth Setup DNA/RNA Synthesizer prep_reagents->setup_synth deblock Deblocking (DMT Removal) setup_synth->deblock coupling Coupling (Amidite + Activator) deblock->coupling cap Capping coupling->cap oxidize Oxidation cap->oxidize trityl_mon Monitor Trityl Cation oxidize->trityl_mon calc_eff Calculate Coupling Efficiency trityl_mon->calc_eff optimize_conc Optimize Activator Concentration calc_eff->optimize_conc optimize_conc->setup_synth Iterate

Caption: Experimental workflow for optimizing activator concentration.

troubleshooting_guide start Low Coupling Efficiency? check_reagents Check Reagent Quality & Dryness start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok increase_conc Increase Activator Concentration conc_ok Efficiency Improved? increase_conc->conc_ok stronger_activator Use a Stronger Activator (e.g., DCI) activator_ok Efficiency Improved? stronger_activator->activator_ok increase_time Increase Coupling Time time_ok Efficiency Improved? increase_time->time_ok reagents_ok->increase_conc Yes contact_support Consult Technical Support reagents_ok->contact_support No (Replace Reagents) conc_ok->stronger_activator No solution_found Problem Solved conc_ok->solution_found Yes activator_ok->increase_time No activator_ok->solution_found Yes time_ok->solution_found Yes time_ok->contact_support No

Caption: Troubleshooting decision tree for low coupling efficiency.

References

Technical Support Center: 2'-O-Propargyl A(Bz)-3'-phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2'-O-Propargyl A(Bz)-3'-phosphoramidite in their oligonucleotide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a modified nucleoside phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis. Its key feature is the presence of a propargyl group (a terminal alkyne) at the 2'-position of the ribose sugar of an adenosine (B11128) nucleoside. This modification serves as a "clickable" handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or other alkyne-reactive chemistries. This allows for the site-specific conjugation of various molecules, such as fluorescent dyes, biotin, or other ligands, to the oligonucleotide.

Q2: Is the 2'-O-propargyl group stable throughout the standard oligonucleotide synthesis cycle?

A2: The 2'-O-propargyl group is generally stable under the standard conditions of the phosphoramidite synthesis cycle, which includes acidic detritylation, coupling, capping, and oxidation steps. However, prolonged exposure to harsh acidic or basic conditions should be avoided to ensure the integrity of the modification. One study has suggested that 2'-O-alkylation can enhance the stability of the glycosidic bond, potentially reducing the rate of depurination compared to unmodified deoxyadenosine.[1]

Q3: Are there any known side reactions specifically associated with the 2'-O-propargyl group during synthesis?

A3: While the 2'-O-propargyl group itself is relatively stable, its presence can influence the overall synthesis efficiency and purity of the final oligonucleotide. Potential issues are generally related to standard oligonucleotide synthesis problems that can be exacerbated by the introduction of modified residues. These are not side reactions of the propargyl group itself but rather process-related impurities. The most common issues are incomplete coupling and the formation of n-1 shortmers (deletion sequences). These can arise from steric hindrance caused by the modification or suboptimal coupling conditions.

Q4: Does the 2'-O-propargyl modification affect the final deprotection step?

A4: Standard deprotection protocols using aqueous ammonia (B1221849) or AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) are generally compatible with the 2'-O-propargyl modification.[2] However, if the oligonucleotide contains other sensitive modifications (e.g., certain dyes), a milder deprotection strategy, such as using potassium carbonate in methanol, may be necessary.[2][3] It is crucial to ensure complete removal of all protecting groups (benzoyl from adenosine, cyanoethyl from the phosphate (B84403) backbone) for subsequent successful "click" chemistry reactions.

Q5: How does the 2'-O-propargyl modification impact the properties of the final oligonucleotide?

A5: The 2'-O-propargyl modification can influence the hybridization properties of the oligonucleotide. It has been observed that this modification can increase the thermal stability (Tm) of DNA:RNA duplexes, which can be beneficial for antisense applications.[1] However, one study noted that among several 2'-O-modifications, the 2'-O-propargyl group provided the least protection against degradation by a 3'-exonuclease.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of oligonucleotides containing this compound.

Problem Potential Cause Recommended Action
Low Coupling Efficiency 1. Suboptimal phosphoramidite concentration. 2. Inefficient activation. 3. Moisture contamination in reagents or lines. 4. Steric hindrance from the 2'-O-propargyl group.1. Ensure the phosphoramidite is fully dissolved and at the recommended concentration. 2. Use a fresh, anhydrous activator solution. 3. Ensure all reagents and the synthesizer lines are anhydrous. 4. Increase the coupling time for the modified phosphoramidite. A 2-3 fold increase is a good starting point.
Presence of n-1 Peak in HPLC/MS 1. Incomplete coupling of the this compound. 2. Inefficient capping of unreacted 5'-hydroxyl groups.1. Optimize coupling conditions as described above. 2. Ensure the capping reagents are fresh and active. Consider a double capping step after the modified phosphoramidite addition.
Depurination 1. Prolonged exposure to acidic conditions during detritylation. 2. The benzoyl protecting group on adenosine can destabilize the glycosidic bond.[4][5]1. Minimize the detritylation time. Use a fresh, high-quality detritylation solution. 2. While the 2'-O-alkylation may offer some protection, it is still advisable to use optimized detritylation conditions.
Incomplete Deprotection 1. Insufficient deprotection time or temperature. 2. Use of an inappropriate deprotection reagent for other sensitive modifications present.1. Follow the recommended deprotection protocol for standard oligonucleotides (e.g., aqueous ammonia at 55°C for 8-12 hours). 2. If other sensitive groups are present, switch to a milder deprotection method (e.g., potassium carbonate in methanol).[2][3]
Failure of Post-Synthetic "Click" Reaction 1. Incomplete removal of the benzoyl protecting group from the adenosine base. 2. Degradation of the terminal alkyne of the propargyl group. 3. Issues with the click chemistry reagents or protocol.1. Ensure complete deprotection and purify the oligonucleotide prior to the click reaction. 2. While generally stable, avoid harsh conditions that could compromise the alkyne. 3. Troubleshoot the click chemistry reaction itself (e.g., catalyst quality, oxygen exclusion, reagent concentrations).

Experimental Protocols

Standard Oligonucleotide Synthesis Cycle for Incorporating this compound

This protocol assumes a standard automated solid-phase oligonucleotide synthesizer.

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound growing oligonucleotide chain using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

  • Coupling: Activation of the this compound with an activator (e.g., 5-ethylthio-1H-tetrazole, ETT) and subsequent coupling to the free 5'-hydroxyl group of the support-bound oligonucleotide.

    • Recommendation: To counteract potential steric hindrance, increase the coupling time for this modified phosphoramidite by 2-3 fold compared to standard DNA phosphoramidites.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences (n-1).

  • Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).

Repeat these four steps for each subsequent nucleotide in the desired sequence.

Standard Deprotection and Cleavage Protocol
  • Transfer the solid support to a screw-cap vial.

  • Add 1-2 mL of concentrated aqueous ammonium hydroxide (28-30%).

  • Seal the vial tightly and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the benzoyl (Bz) protecting group from the adenosine base and the cyanoethyl protecting groups from the phosphate backbone.

  • Cool the vial to room temperature and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer or water for purification and downstream applications.

Visualizations

Oligo_Synthesis_Cycle cluster_synthesis Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add 2'-O-Propargyl A(Bz) phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle

Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Workflow for 2'-O-Propargyl A Oligo Synthesis Start Problem Identified (e.g., Low Yield, Impurities) Check_Coupling Low Coupling Efficiency? Start->Check_Coupling Optimize_Coupling Increase Coupling Time Check Reagent Quality Check_Coupling->Optimize_Coupling Yes Check_Deprotection Incomplete Deprotection? Check_Coupling->Check_Deprotection No Check_Purity Analyze by HPLC/MS Optimize_Coupling->Check_Purity Optimize_Deprotection Extend Deprotection Time/Temp Consider Milder Conditions Check_Deprotection->Optimize_Deprotection Yes Check_Deprotection->Check_Purity No Optimize_Deprotection->Check_Purity Pure_Product Pure Oligonucleotide Check_Purity->Pure_Product Successful Impure_Product Impurity Identified Check_Purity->Impure_Product Unsuccessful Impure_Product->Start Re-evaluate

Caption: Troubleshooting decision tree for oligo synthesis issues.

Depurination_Pathway cluster_depurination Depurination Side Reaction Protected_A Protected Adenosine N-Benzoyl Group Acid_Treatment Acidic Conditions (Detritylation) Protected_A->Acid_Treatment Abasic_Site Abasic Site Acid_Treatment->Abasic_Site Glycosidic Bond Cleavage Cleavage Strand Scission (During Deprotection) Abasic_Site->Cleavage

Caption: Pathway of depurination side reaction.

References

preventing depurination during synthesis with 2'-O-propargyl modified adenosines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing depurination and other common issues during the synthesis of oligonucleotides containing 2'-O-propargyl modified adenosines.

Frequently Asked Questions (FAQs)

Q1: What is depurination and why is it a concern during oligonucleotide synthesis?

A1: Depurination is an acid-catalyzed cleavage of the N-glycosidic bond that connects a purine (B94841) base (adenine or guanine) to the sugar backbone of a nucleotide.[1] During solid-phase oligonucleotide synthesis, the repetitive acid-mediated removal of the 5'-dimethoxytrityl (DMT) protecting group can lead to depurination.[1] This results in the formation of an abasic site in the oligonucleotide chain. Upon final deprotection with basic reagents, the oligonucleotide chain is cleaved at these abasic sites, leading to truncated sequences and a lower yield of the desired full-length product.[1]

Q2: How does the 2'-O-propargyl modification on adenosine (B11128) affect its susceptibility to depurination?

Q3: What are the primary factors that can lead to depurination when using 2'-O-propargyl adenosine phosphoramidites?

A3: Even with the increased stability of the 2'-O-propargyl adenosine, several factors during synthesis can still contribute to depurination:

  • Choice of Deblocking Acid: Stronger acids like trichloroacetic acid (TCA) are more likely to cause depurination than milder acids such as dichloroacetic acid (DCA).[1]

  • Acid Concentration and Exposure Time: Higher concentrations of the deblocking acid and longer exposure times increase the risk of depurination.

  • Base Protecting Groups: The type of protecting group on the adenine (B156593) base can influence its stability. Acyl protecting groups are electron-withdrawing and can destabilize the glycosidic bond, making the purine more susceptible to depurination.[1]

Q4: Can I use standard phosphoramidite (B1245037) chemistry for incorporating 2'-O-propargyl adenosine into my oligonucleotides?

A4: Yes, 2'-O-propargyl adenosine phosphoramidites are designed to be compatible with standard automated solid-phase oligonucleotide synthesis protocols.[3] However, optimization of coupling times may be necessary to ensure high coupling efficiency, especially for sequences with multiple contiguous modified residues.

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Oligonucleotide and Presence of Truncated Species

Possible Cause: Depurination during synthesis.

Troubleshooting Steps:

  • Switch to a Milder Deblocking Acid: If you are using Trichloroacetic Acid (TCA) for detritylation, switch to a 3% solution of Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM).[4] DCA is less acidic and significantly reduces the extent of depurination.[1]

  • Optimize Deblocking Time: Minimize the exposure of the oligonucleotide to the acidic deblocking solution. Use the shortest possible time required for complete removal of the DMT group. This can be monitored by observing the color of the trityl cation released.

  • Use Depurination-Resistant Protecting Groups: While less common for routine synthesis, consider using adenosine phosphoramidites with formamidine (B1211174) (dmf) protecting groups if depurination remains a significant issue, as these are known to stabilize the glycosidic bond.[1]

  • Final Deprotection Conditions: Use mild deprotection conditions to cleave the oligonucleotide from the solid support and remove the protecting groups. For sensitive oligonucleotides, consider using potassium carbonate in methanol (B129727) instead of ammonium (B1175870) hydroxide.[5][6]

Issue 2: Low Coupling Efficiency of 2'-O-Propargyl Adenosine Phosphoramidite

Possible Cause: Suboptimal coupling conditions or reagent quality.

Troubleshooting Steps:

  • Extend Coupling Time: Modified phosphoramidites, including 2'-O-propargyl adenosine, may require longer coupling times compared to standard DNA or RNA phosphoramidites. Increase the coupling time in the synthesis cycle for the modified residue. A typical starting point would be to double the standard coupling time.

  • Check Activator Solution: Ensure that the activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT), dicyanoimidazole (DCI)) is fresh and anhydrous. An old or wet activator will lead to poor coupling.

  • Verify Phosphoramidite Quality: Ensure the 2'-O-propargyl adenosine phosphoramidite has not degraded due to exposure to moisture or air. It is advisable to dissolve the amidite in anhydrous acetonitrile (B52724) just before use.

  • Perform a Test Synthesis: Synthesize a short, simple sequence containing the 2'-O-propargyl adenosine to isolate the problem and optimize the coupling conditions before attempting a longer or more complex synthesis.

Data Presentation

Table 1: Recommended Deblocking Agents to Minimize Depurination

Deblocking AgentTypical ConcentrationRelative AcidityPropensity for Depurination
Trichloroacetic Acid (TCA)3% in DCMHighHigher
Dichloroacetic Acid (DCA) 3% in DCM Moderate Lower (Recommended)

Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis Cycle for Incorporating 2'-O-Propargyl Adenosine

This protocol outlines a single synthesis cycle on an automated DNA/RNA synthesizer.

  • Deblocking (Detritylation):

    • Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: Flush the synthesis column with the deblocking solution to remove the 5'-DMT protecting group from the support-bound nucleotide.

    • Wash: Wash the column thoroughly with anhydrous acetonitrile.

  • Coupling:

    • Reagents:

      • 0.1 M solution of 2'-O-propargyl adenosine phosphoramidite in anhydrous acetonitrile.

      • 0.25 M solution of a suitable activator (e.g., ETT) in anhydrous acetonitrile.

    • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. Allow the coupling reaction to proceed for the optimized time (e.g., 2-5 minutes).

    • Wash: Wash the column with anhydrous acetonitrile.

  • Capping:

    • Reagents:

      • Capping Reagent A (e.g., acetic anhydride/lutidine/THF).

      • Capping Reagent B (e.g., N-methylimidazole/THF).

    • Procedure: Treat the support with the capping reagents to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles.

    • Wash: Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02 M Iodine solution in THF/Pyridine/Water.

    • Procedure: Treat the support with the oxidizing solution to convert the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

    • Wash: Wash the column with anhydrous acetonitrile.

The cycle is then repeated for the next nucleotide in the sequence.

Protocol 2: Mild Deprotection and Cleavage

This protocol is recommended for oligonucleotides containing sensitive modifications like 2'-O-propargyl adenosine.

  • Reagent Preparation: Prepare a solution of 0.05 M potassium carbonate in anhydrous methanol.

  • Cleavage and Deprotection:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add the potassium carbonate/methanol solution to the vial.

    • Incubate at room temperature for 4-6 hours.

  • Neutralization and Desalting:

    • Neutralize the solution with an appropriate buffer (e.g., TEAA).

    • Desalt the oligonucleotide using a suitable method such as ethanol (B145695) precipitation or a desalting column.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Post-Synthesis Workup Deblocking 1. Deblocking (3% DCA in DCM) Coupling 2. Coupling (2'-O-Propargyl-A-Amidite + Activator) Deblocking->Coupling Add next base Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Repeat for next cycle Cleavage Cleavage & Deprotection (K2CO3 in Methanol) Oxidation->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification QC Quality Control (Mass Spectrometry) Purification->QC end End QC->end start Start start->Deblocking

Caption: Automated solid-phase synthesis workflow for oligonucleotides containing 2'-O-propargyl adenosine.

troubleshooting_logic Problem Low Yield of Full-Length Product Cause1 Depurination? Problem->Cause1 Cause2 Low Coupling Efficiency? Problem->Cause2 Cause1->Cause2 No Solution1a Use Milder Acid (DCA) Cause1->Solution1a Yes Solution2a Extend Coupling Time Cause2->Solution2a Yes Solution1b Shorten Deblock Time Solution1a->Solution1b Solution2b Check Reagent Quality Solution2a->Solution2b

Caption: Troubleshooting logic for low-yield synthesis of modified oligonucleotides.

References

Technical Support Center: Deprotection of 2'-O-Propargyl Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the deprotection of benzoyl groups from 2'-O-propargyl modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Is the 2'-O-propargyl group stable under standard benzoyl deprotection conditions?

A1: Yes, the 2'-O-propargyl group is generally stable under standard deprotection conditions using aqueous ammonia (B1221849).[1] This allows for the selective removal of base-protecting groups like benzoyl without affecting the propargyl modification.

Q2: What are the common causes of incomplete benzoyl deprotection in 2'-O-propargyl modified oligonucleotides?

A2: Incomplete deprotection can arise from several factors, not necessarily specific to the 2'-O-propargyl modification but applicable to oligonucleotide deprotection in general. These include:

  • Suboptimal Deprotection Reagent: The concentration or freshness of the deprotection solution (e.g., aqueous ammonia, methylamine) may be inadequate.

  • Insufficient Reaction Time or Temperature: The deprotection reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature to ensure complete removal of the benzoyl groups.

  • Steric Hindrance: While not explicitly documented as a major issue, the presence of the 2'-O-propargyl group in close proximity to the benzoyl-protected base could potentially cause some steric hindrance, slowing down the deprotection reaction.

  • Poor Solubility: The oligonucleotide may not be fully solubilized in the deprotection solution, limiting the accessibility of the benzoyl groups to the reagent.

Q3: How can I confirm that the benzoyl groups have been completely removed?

A3: The most reliable method for confirming complete deprotection is mass spectrometry (MS).[2][3] By comparing the observed molecular weight of the synthesized oligonucleotide with its calculated molecular weight, you can determine if any protecting groups remain. Incomplete deprotection will result in a higher than expected molecular weight. High-performance liquid chromatography (HPLC) can also be used, as incompletely deprotected oligonucleotides will have different retention times compared to the fully deprotected product.[4]

Q4: What are some alternative deprotection methods if standard conditions fail?

A4: If standard deprotection with aqueous ammonia is incomplete, you can consider using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[4] This reagent is known to be more potent and can often drive deprotection reactions to completion more efficiently. For sensitive oligonucleotides, milder deprotection strategies using alternative protecting groups that are more labile, such as phenoxyacetyl (PAC) or acetyl (Ac), can be employed during synthesis to avoid harsh deprotection conditions altogether.[5][6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting incomplete deprotection of benzoyl groups from your 2'-O-propargyl modified oligonucleotides.

Problem: Mass spectrometry analysis indicates incomplete removal of benzoyl groups.

Below is a flowchart to guide your troubleshooting process:

G cluster_0 Troubleshooting Incomplete Benzoyl Deprotection start Incomplete Deprotection Detected by MS check_reagent Verify Deprotection Reagent (Freshness, Concentration) start->check_reagent check_reagent->start Reagent Faulty optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_reagent->optimize_conditions Reagent OK change_reagent Switch to a Stronger Deprotection Reagent (e.g., AMA) optimize_conditions->change_reagent Deprotection Still Incomplete end_success Complete Deprotection Achieved optimize_conditions->end_success Success repurify Re-purify Oligonucleotide change_reagent->repurify Success re_synthesize Consider Re-synthesis with Labile Protecting Groups change_reagent->re_synthesize Deprotection Still Incomplete repurify->end_success end_fail Consult Technical Support re_synthesize->end_fail

Caption: Troubleshooting workflow for incomplete benzoyl deprotection.

Experimental Protocols

Standard Benzoyl Group Deprotection Protocol

This protocol is a general guideline and may require optimization for your specific oligonucleotide.

  • Cleavage from Solid Support and Deprotection:

    • Treat the CPG-bound oligonucleotide with a fresh solution of concentrated aqueous ammonium hydroxide (28-30%).

    • Incubate at 55 °C for 8-12 hours in a sealed vial.

    • Alternatively, incubate at room temperature for 16-24 hours.

  • Work-up:

    • After incubation, cool the vial to room temperature.

    • Centrifuge the vial to pellet the CPG support.

    • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

  • Analysis:

    • Resuspend the oligonucleotide pellet in sterile, nuclease-free water.

    • Analyze the product by mass spectrometry to confirm complete deprotection.

    • Further purify the oligonucleotide by HPLC or other suitable methods as needed.

Alternative Deprotection using Ammonium Hydroxide/Methylamine (AMA)

This protocol is for situations where standard deprotection is insufficient.

  • Deprotection:

    • Prepare a 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).

    • Treat the CPG-bound oligonucleotide with the AMA solution.

    • Incubate at 65 °C for 10-15 minutes in a sealed vial.

  • Work-up and Analysis:

    • Follow the same work-up and analysis steps as described in the standard protocol.

Data Presentation

The following table summarizes common deprotection conditions for standard benzoyl protecting groups. Note that these are general guidelines and the optimal conditions for 2'-O-propargyl modified oligos may vary.

Deprotection ReagentTemperature (°C)TimeNotes
Aqueous Ammonium Hydroxide558-12 hoursStandard, reliable method.
Aqueous Ammonium HydroxideRoom Temp16-24 hoursMilder conditions, requires longer incubation.
Ammonium Hydroxide/Methylamine (AMA)6510-15 minutesMore potent, for difficult deprotections.[4]

Chemical Deprotection Pathway

The following diagram illustrates the chemical transformation during the deprotection of a benzoyl-protected adenosine (B11128) residue.

Caption: Deprotection of N6-benzoyl-2'-O-propargyl-adenosine.

References

Technical Support Center: Optimizing Cu(I)-Catalyzed Click Chemistry on Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for the efficient labeling and modification of RNA.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successful CuAAC on modified RNA?

A1: The success of a CuAAC reaction on modified RNA hinges on several key factors:

  • Catalyst and Ligand System: The choice and concentration of the Cu(I) catalyst and a stabilizing ligand are paramount. The ligand protects the Cu(I) from oxidation and can accelerate the reaction.

  • Reducing Agent: A reducing agent is essential to maintain copper in its active Cu(I) state.

  • RNA Integrity: Minimizing RNA degradation throughout the process is crucial for obtaining functional labeled RNA.

  • Reaction Conditions: Temperature, reaction time, pH, and the choice of co-solvents can significantly impact the efficiency and yield of the reaction.

  • Purity of Reagents: The purity of the azide- or alkyne-modified RNA and the corresponding click partner is critical for a clean reaction with minimal side products.

Q2: Which Cu(I)-stabilizing ligand is best for RNA click chemistry, THPTA or BTTAA?

A2: Both Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are commonly used ligands. However, for aqueous-based reactions typical for RNA modifications, THPTA is generally considered superior due to its excellent water solubility.[1][2] TBTA, on the other hand, has poor solubility in aqueous media, which can lead to precipitation and reduced reaction efficiency.[1] BTTAA is another water-soluble ligand that has been shown to accelerate reaction rates and reduce cytotoxicity, making it a viable alternative to THPTA.[3]

Q3: My RNA is degrading during the click reaction. How can I prevent this?

A3: RNA is susceptible to degradation, especially in the presence of copper ions. Here are several strategies to minimize RNA degradation:

  • Use a Stabilizing Ligand: Ligands like THPTA not only enhance the reaction rate but also protect the RNA from copper-mediated damage.[2][4]

  • Minimize Reaction Time: Optimize your reaction conditions to achieve completion in the shortest possible time.

  • Control Temperature: Perform the reaction at a controlled temperature, typically room temperature (25°C) or 37°C, as excessively high temperatures can promote RNA hydrolysis.[5]

  • Work Quickly and on Ice (when possible): While the reaction itself may be at room temperature, keeping your RNA samples on ice before and after the reaction can help reduce degradation.

  • Use RNase-free Reagents and Environment: Ensure all your solutions, tips, and tubes are RNase-free to prevent enzymatic degradation of your RNA.

Q4: What is the purpose of adding a reducing agent like sodium ascorbate (B8700270)?

A4: The catalytically active species in CuAAC is Cu(I). However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Sodium ascorbate is a mild reducing agent that is added to the reaction mixture to reduce any Cu(II) back to Cu(I), ensuring a constant supply of the active catalyst throughout the reaction.[4][6]

Q5: Can I use co-solvents in my RNA click reaction?

A5: Yes, the addition of organic co-solvents like DMSO or acetonitrile (B52724) can be beneficial. They can help to:

  • Unfold RNA Secondary Structures: RNA can form complex secondary and tertiary structures that may "bury" the azide (B81097) or alkyne modifications, making them inaccessible for the click reaction. A small percentage of an organic solvent can help to denature the RNA slightly and expose these reactive groups.

  • Improve Solubility of Reagents: Some fluorescent dyes or other modifications attached to the alkyne or azide partner may have poor water solubility. A co-solvent can help to keep these reagents in solution.

It has been shown that using up to 20% acetonitrile can be as effective as a ligand in promoting the click labeling of RNA.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Oxidation of Cu(I) catalyst: The active Cu(I) has been oxidized to inactive Cu(II).1. Ensure sufficient reducing agent: Use a fresh solution of sodium ascorbate at an adequate concentration (typically 1-5 mM).[4][5] 2. Use a stabilizing ligand: Incorporate THPTA or BTTAA in your reaction at a 5:1 ligand-to-copper ratio.[4][8] 3. Degas solutions: If oxygen sensitivity is high, degas your buffer and solvents before use.
Inaccessible modification: The azide or alkyne on the RNA is buried within a secondary or tertiary structure.1. Add a denaturant: Include a low concentration of an organic co-solvent like DMSO (5-20%) in the reaction mixture. 2. Use a helper oligonucleotide: A short complementary oligonucleotide can be used to disrupt the local RNA structure and expose the modification site.
Inefficient enzymatic incorporation of the modified nucleotide: The azide or alkyne was not efficiently incorporated into the RNA transcript.1. Optimize the in vitro transcription reaction: Adjust the ratio of modified to unmodified NTPs. 2. Verify incorporation: Use an independent method (e.g., mass spectrometry or gel shift assay) to confirm the presence of the modification in your RNA.
RNA Degradation (Smearing on Gel) Copper-mediated RNA cleavage: Free copper ions can cause strand scission.1. Increase ligand concentration: A higher ligand-to-copper ratio (e.g., 5:1) can better protect the RNA.[4] 2. Minimize reaction time: Optimize the reaction to be as short as possible. 3. Purify immediately: Purify the RNA immediately after the reaction to remove copper and other reaction components.[5]
RNase contamination: Introduction of RNases during the experimental setup.1. Maintain a sterile, RNase-free environment: Use certified RNase-free reagents, plasticware, and work in a designated clean area.
Formation of Side Products/Aggregates Glaser coupling: Homocoupling of the alkyne partner can occur in the presence of Cu(II) and oxygen.1. Increase reducing agent concentration: This will minimize the amount of Cu(II) present. 2. Ensure thorough deoxygenation: Degassing the reaction mixture can help.
Precipitation of reagents: Poor solubility of the alkyne- or azide-modified label.1. Add a co-solvent: Use DMSO or another suitable organic solvent to improve solubility.

Quantitative Data Summary

The following tables provide typical concentration ranges and reaction conditions for CuAAC on modified RNA. These should be used as a starting point, and optimization may be required for specific RNA sequences and modifications.

Table 1: Reagent Concentrations for CuAAC on RNA

ReagentTypical Concentration RangeNotes
Modified RNA 50 nM - 10 µMHigher concentrations can improve reaction kinetics.[5]
CuSO₄ 50 µM - 250 µMFor most bioconjugation reactions.[8]
Ligand (THPTA/BTTAA) 250 µM - 1.25 mMA 5:1 ligand-to-copper ratio is often recommended to protect the biomolecule.[4][8]
Sodium Ascorbate 1 mM - 5 mMA fresh solution is crucial. An excess is needed to counteract dissolved oxygen.[5][8]
Alkyne/Azide Partner 10 µM - 500 µMA molar excess relative to the modified RNA is typically used.[5]

Table 2: Typical Reaction Conditions for CuAAC on RNA

ParameterTypical ValueNotes
Temperature 25°C - 37°CHigher temperatures may increase reaction rate but also risk RNA degradation.[5]
Reaction Time 30 - 120 minutesCan be very rapid with optimized conditions and appropriate ligands.[5][8]
pH 7.0 - 7.5Neutral pH is generally preferred for RNA stability.[5]
Buffer Phosphate buffer (50 mM)Other non-chelating buffers can also be used.
Co-solvent (optional) 5 - 20% DMSO or acetonitrileCan help with RNA unfolding and reagent solubility.

Experimental Protocols

Protocol 1: General CuAAC for Labeling of Modified RNA

This protocol provides a general procedure for the copper-catalyzed click reaction between an azide-modified RNA and an alkyne-containing fluorescent dye.

Materials:

  • Azide-modified RNA

  • Alkyne-fluorescent dye (e.g., Alexa Fluor 488 Alkyne)

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in RNase-free water)

  • THPTA stock solution (50 mM in RNase-free water)

  • Sodium Ascorbate stock solution (100 mM in RNase-free water, prepare fresh )

  • RNase-free water

  • RNase-free microcentrifuge tubes

Procedure:

  • Prepare the RNA solution: In an RNase-free microcentrifuge tube, dilute the azide-modified RNA to a final concentration of 1 µM in a total volume of 40 µL with RNase-free water.

  • Add the alkyne-dye: Add 2.5 µL of a 10 mM stock solution of the alkyne-fluorescent dye (final concentration: 500 µM). Mix gently by pipetting.

  • Prepare the catalyst premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA.

  • Add the catalyst premix to the RNA solution: Add the 7.5 µL of the catalyst premix to the RNA/dye mixture. The final concentrations will be 100 µM CuSO₄ and 500 µM THPTA. Mix gently.

  • Initiate the reaction: Add 5 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction mixture (final concentration: 1 mM). The total reaction volume is now 55 µL.

  • Incubate: Incubate the reaction at 25°C for 30-60 minutes.

  • Purify the labeled RNA: Proceed immediately to purification (see Protocol 2).

Protocol 2: Purification of Labeled RNA using Ethanol (B145695) Precipitation

This protocol is for the removal of unreacted dye, copper, and other small molecules from the click reaction.

Materials:

  • 3 M Sodium Acetate (NaOAc), pH 5.2 (RNase-free)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold, in RNase-free water)

  • RNase-free water

  • Glycogen (B147801) (optional, as a co-precipitant for low RNA concentrations)

Procedure:

  • Stop the reaction: Add EDTA to a final concentration of 10 mM to chelate the copper ions.

  • Add salt: Add 1/10th volume of 3 M NaOAc (pH 5.2) to the reaction mixture.

  • Add ethanol: Add 2.5 to 3 volumes of ice-cold 100% ethanol. If the RNA concentration is low, add 1 µL of glycogen (20 mg/mL).

  • Precipitate: Mix well and incubate at -20°C for at least 1 hour (or overnight for very low concentrations).

  • Pellet the RNA: Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Wash the pellet: Carefully discard the supernatant. Add 500 µL of ice-cold 70% ethanol and centrifuge for 10 minutes at 4°C.

  • Dry the pellet: Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA: Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis Modified_RNA Azide/Alkyne Modified RNA Reaction_Mix Assemble Reaction Mixture Modified_RNA->Reaction_Mix Click_Partner Alkyne/Azide Partner (e.g., Dye) Click_Partner->Reaction_Mix Reagents Catalyst, Ligand, Reducing Agent Reagents->Reaction_Mix Incubation Incubate (25-37°C, 30-120 min) Reaction_Mix->Incubation Initiate Purification Purify Labeled RNA (e.g., Ethanol Precipitation) Incubation->Purification Stop Analysis Analyze Labeled RNA (e.g., Gel Electrophoresis) Purification->Analysis

Caption: Experimental workflow for CuAAC labeling of modified RNA.

Troubleshooting_Logic Start Low/No Product Yield Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Add_Reducing_Agent Add fresh/more Sodium Ascorbate Check_Catalyst->Add_Reducing_Agent No Check_Modification Is the RNA modification accessible? Check_Catalyst->Check_Modification Yes Use_Ligand Use/Increase THPTA/BTTAA Add_Reducing_Agent->Use_Ligand Add_Denaturant Add DMSO or other co-solvent Check_Modification->Add_Denaturant No Check_Incorporation Was the modified NTP incorporated? Check_Modification->Check_Incorporation Yes Use_Helper_Oligo Use a helper oligonucleotide Add_Denaturant->Use_Helper_Oligo Optimize_Transcription Optimize in vitro transcription Check_Incorporation->Optimize_Transcription No Success Successful Labeling Check_Incorporation->Success Yes

Caption: Troubleshooting logic for low yield in RNA click chemistry.

References

Technical Support Center: Post-Click Reaction Purification of 2'-O-Propargyl Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of copper catalysts following copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with 2'-O-propargyl modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst after a click reaction?

Residual copper ions can be detrimental to downstream applications for several reasons:

  • Cellular Toxicity: Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.

  • Interference with Assays: Copper can interfere with fluorescence-based assays and other sensitive analytical techniques.

  • Oligonucleotide Degradation: The presence of copper can affect the stability and integrity of the final oligonucleotide product.[1][2]

  • Inhibition of Enzymes: Copper can inhibit enzymatic reactions, such as those involving DNA polymerases.

Q2: What are the primary methods for removing copper from my oligonucleotide sample?

The most common methods for copper removal post-click reaction include:

  • Chelation: Using agents like ethylenediaminetetraacetic acid (EDTA) or specialized chelating resins (e.g., Chelex® 100) to bind copper ions, which are then removed.

  • Precipitation: Converting the copper catalyst into an insoluble salt that can be separated by centrifugation.

  • Chromatography: Techniques such as size-exclusion chromatography (SEC) and ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC) can effectively separate the oligonucleotide from the copper catalyst and other reaction components.[3][4][5]

  • Solid-Supported Catalysts: Utilizing copper catalysts immobilized on a solid support simplifies removal to a simple filtration step.

Q3: How do I choose the most suitable copper removal method for my experiment?

The optimal method depends on several factors, including:

  • The scale of your reaction.

  • The required purity of your final product.

  • The properties of your oligonucleotide conjugate (e.g., size, stability).

  • Available laboratory equipment.

For instance, for small-scale reactions where high purity is critical, a combination of chelation followed by chromatography might be ideal. For larger-scale syntheses, precipitation or the use of solid-supported catalysts could be more practical.

Q4: Are there alternatives to copper-catalyzed click chemistry for modifying oligonucleotides?

Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a valuable alternative that avoids the need for a metal catalyst altogether.[6][7][8][9] This method is particularly advantageous for in vivo applications where copper toxicity is a major concern.[1][8]

Troubleshooting Guides

This section addresses common issues encountered during the copper removal process.

Problem 1: Low recovery of oligonucleotide after purification.

Possible Cause Suggested Solution
Precipitation issues: The oligonucleotide may have co-precipitated with the copper salts.Optimize the precipitation conditions (e.g., choice of precipitating agent, temperature). Consider using a different purification method like chromatography.
Non-specific binding to resin: The oligonucleotide may be binding to the chelating or chromatography resin.- For chelating resins, ensure the buffer conditions (pH, ionic strength) are optimal for selective copper binding without oligonucleotide interaction.[10] - For chromatography, adjust the mobile phase composition or select a different stationary phase.
Loss during handling: Multiple transfer steps can lead to sample loss.Minimize the number of tube transfers. Use low-binding microcentrifuge tubes.

Problem 2: Residual copper detected in the final product.

Possible Cause Suggested Solution
Incomplete chelation: The amount of chelating agent may be insufficient to bind all the copper ions.Increase the concentration of the chelating agent or the incubation time. For resins, increase the amount of resin used.
Inefficient precipitation: The copper salt may not have fully precipitated.Ensure complete precipitation by adding a sufficient amount of the precipitating agent and allowing adequate time for formation. Centrifuge at a higher speed or for a longer duration.
Co-elution during chromatography: The copper-ligand complex may co-elute with the oligonucleotide.Optimize the chromatography method (e.g., gradient, flow rate, column type) to improve the resolution between the oligonucleotide and the copper complex.[5]

Problem 3: Oligonucleotide degradation after purification.

Possible Cause Suggested Solution
Harsh pH conditions: Extreme pH values during purification can lead to depurination or other forms of degradation.Maintain a pH between 6.5 and 8.0 throughout the purification process.[10]
Oxidative damage: Residual copper can catalyze oxidative damage to the oligonucleotide.[2]Perform the purification steps promptly after the click reaction. Consider adding a small amount of a reducing agent like DTT during the initial purification steps.

Quantitative Data Summary

The following table provides an estimated comparison of the efficiency of different copper removal methods. Please note that direct comparative studies for 2'-O-propargyl oligonucleotides are limited in the literature, and these values are compiled from various sources and should be considered as a general guide. The actual efficiency can vary depending on the specific experimental conditions.

Method Estimated Copper Removal Efficiency (%) Typical Oligonucleotide Recovery (%) Key Advantages Key Disadvantages
EDTA Chelation & Precipitation 85 - 9580 - 95Simple, cost-effective.May require subsequent purification steps; risk of oligonucleotide co-precipitation.
Chelating Resin (e.g., Chelex® 100) 95 - 9985 - 98High efficiency, simple batch or column format.[10]Can be more expensive than simple chelation; potential for non-specific binding.
Size-Exclusion Chromatography (SEC) 90 - 9890 - 99Good for desalting and removing small molecules; gentle on the oligonucleotide.[3]Lower resolution for separating species of similar size.
Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) > 9970 - 90High resolution and purity.Can be time-consuming; requires specialized equipment and solvents.
Solid-Supported Copper Catalyst > 99> 95Very simple removal by filtration; catalyst can often be reused.Higher initial cost of the catalyst.

Experimental Protocols

Protocol 1: Copper Removal using EDTA Chelation and Ethanol Precipitation

  • Chelation: To your completed click reaction mixture, add a solution of EDTA (pH 8.0) to a final concentration of 50-100 mM. Incubate at room temperature for 30 minutes with gentle agitation.

  • Precipitation:

    • Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2).

    • Add 3 volumes of ice-cold absolute ethanol.

    • Mix thoroughly and incubate at -20°C for at least 1 hour (or overnight for higher recovery).

  • Centrifugation: Centrifuge the mixture at >12,000 x g for 30 minutes at 4°C.

  • Washing: Carefully decant the supernatant. Wash the oligonucleotide pellet with 70% ice-cold ethanol.

  • Drying and Resuspension: Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).

Protocol 2: Copper Removal using a Chelating Resin (Batch Method)

  • Resin Preparation: Prepare a slurry of Chelex® 100 resin (or a similar iminodiacetic acid-based resin) in nuclease-free water according to the manufacturer's instructions.[10]

  • Binding: Add the prepared resin slurry to the click reaction mixture. Use an excess of resin relative to the amount of copper catalyst used. Incubate at room temperature for 1-2 hours with gentle end-over-end mixing.

  • Separation: Centrifuge the mixture at a low speed (e.g., 1,000 x g) for 5 minutes to pellet the resin.

  • Collection: Carefully collect the supernatant containing the purified oligonucleotide.

  • Optional Second Treatment: For very sensitive applications, the supernatant can be subjected to a second round of treatment with fresh resin.

Protocol 3: Purification by Size-Exclusion Chromatography (SEC)

  • Column Equilibration: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with your desired buffer (e.g., PBS or TE buffer).

  • Sample Loading: Load the click reaction mixture onto the equilibrated column.

  • Elution: Elute the sample with the equilibration buffer. The larger oligonucleotide conjugate will elute in the void volume, while the smaller copper-ligand complex and other small molecules will be retained and elute later.

  • Fraction Collection: Collect fractions and monitor the absorbance at 260 nm to identify the fractions containing the oligonucleotide.

  • Pooling and Concentration: Pool the oligonucleotide-containing fractions and concentrate if necessary using a suitable method (e.g., centrifugal filtration).

Visualizations

experimental_workflow cluster_reaction Click Reaction cluster_purification Copper Removal cluster_analysis Analysis start 2'-O-Propargyl Oligonucleotide + Azide-modified Molecule reaction Cu(I) Catalyst (e.g., CuSO4/Ascorbate) start->reaction product Crude Reaction Mixture (Oligonucleotide Conjugate + Residual Copper) reaction->product chelation Chelation (EDTA or Chelating Resin) product->chelation precipitation Precipitation product->precipitation sec Size-Exclusion Chromatography product->sec ip_rp_hplc IP-RP-HPLC product->ip_rp_hplc analysis Purified Oligonucleotide Conjugate chelation->analysis precipitation->analysis sec->analysis ip_rp_hplc->analysis

Caption: Overview of the experimental workflow from click reaction to purified product.

troubleshooting_logic cluster_low_yield Low Oligonucleotide Yield cluster_residual_copper Residual Copper Detected cluster_degradation Oligonucleotide Degradation start Problem with Copper Removal q1 Check for Co-precipitation start->q1 q4 Increase Chelator Concentration start->q4 q7 Control pH start->q7 q2 Assess Non-specific Binding q1->q2 q3 Minimize Handling Steps q2->q3 q5 Optimize Precipitation q4->q5 q6 Refine Chromatography Method q5->q6 q8 Prevent Oxidative Damage q7->q8

References

impact of moisture on 2'-O-Propargyl A(Bz)-3'-phosphoramidite stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the stability and reactivity of 2'-O-Propargyl A(Bz)-3'-phosphoramidite.

Troubleshooting Guides

This section addresses specific issues that may be encountered during oligonucleotide synthesis using this compound, with a focus on problems arising from moisture contamination.

Issue 1: Low Coupling Efficiency

  • Question: My coupling efficiency for this compound is consistently below the expected >98%. What could be the cause?

  • Answer: The most common cause of low coupling efficiency for any phosphoramidite (B1245037), including this compound, is the presence of moisture.[1][2][3] Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to capping of the chain and reduced yield of the full-length product.[2] Additionally, moisture can hydrolyze the phosphoramidite to the less reactive H-phosphonate derivative.

Troubleshooting Steps:

  • Verify Solvent Anhydrousness: Ensure that the acetonitrile (B52724) used to dissolve the phosphoramidite and for all washing steps is of high quality and anhydrous (water content <30 ppm, preferably <10 ppm).[2][4] Use freshly opened bottles of anhydrous solvent or dry the solvent over activated molecular sieves.

  • Check Phosphoramidite Handling: this compound is hygroscopic. Always allow the vial to warm to room temperature before opening to prevent condensation. Handle the solid phosphoramidite in a dry, inert atmosphere (e.g., a glove box or under a stream of argon).

  • Activator Solution: Ensure the activator solution (e.g., DCI or ETT) is fresh and anhydrous. Moisture in the activator solution will rapidly deactivate the phosphoramidite.

  • Synthesizer Maintenance: Check the fluidics of your DNA synthesizer for any leaks that could introduce ambient moisture. Ensure that the gas supply (argon or helium) is dry.

Issue 2: Presence of n-1 Shortmers in Final Product

  • Question: My final oligonucleotide product shows a significant peak corresponding to the n-1 sequence upon analysis (e.g., by HPLC or Mass Spectrometry). Why is this happening?

  • Answer: The presence of n-1 shortmers is a direct consequence of coupling failure at a particular cycle. If the this compound fails to couple to the growing chain, that chain will be capped in the subsequent step. This truncated sequence will be carried through the remainder of the synthesis, resulting in the n-1 impurity. As discussed in Issue 1, moisture is a primary culprit for coupling failure.

Troubleshooting Steps:

  • Review Coupling Efficiency Data: Analyze the trityl monitoring data from your synthesis. A drop in the trityl yield during the coupling of this compound indicates a problem at that specific step.

  • Implement Rigorous Anhydrous Technique: Re-evaluate all sources of potential moisture contamination as outlined in the troubleshooting steps for low coupling efficiency.

  • Optimize Coupling Time: While standard coupling times are usually sufficient, for modified phosphoramidites like this compound, a slightly extended coupling time may be beneficial, especially if suboptimal conditions are suspected.

Issue 3: Appearance of Unexpected Peaks in ³¹P NMR Spectrum of the Phosphoramidite Solution

  • Question: I am seeing signals in the ³¹P NMR spectrum of my this compound solution other than the characteristic diastereomeric peaks around 149 ppm. What do these other peaks indicate?

  • Answer: The appearance of additional peaks in the ³¹P NMR spectrum is indicative of phosphoramidite degradation. The most common degradation product due to moisture is the corresponding H-phosphonate, which typically appears as a doublet in the 0-10 ppm region with a large J-coupling constant (P-H).[5] Other P(V) species, resulting from oxidation, may appear in the -10 to 20 ppm region.

Troubleshooting Steps:

  • Immediate Re-evaluation of Storage and Handling: This is a clear sign of contamination. The phosphoramidite solution should be considered compromised.

  • Prepare Fresh Solution: Discard the contaminated solution and prepare a fresh one using strictly anhydrous solvent and proper handling techniques.

  • Check Solid Phosphoramidite: If the issue persists with freshly prepared solutions, the solid phosphoramidite stock may be contaminated. It is advisable to acquire a new, unopened vial.

FAQs

Q1: How should I store this compound?

A1: this compound should be stored at -20°C in a desiccated, airtight container. For long-term storage, flushing the vial with a dry, inert gas like argon before sealing is recommended.

Q2: How do I properly handle the phosphoramidite before use?

A2: Before opening a new vial of this compound, it is crucial to allow the vial to equilibrate to room temperature for at least 30-60 minutes. This prevents moisture from the air from condensing on the cold solid. All manipulations of the solid should be performed in a dry, inert atmosphere.

Q3: What is the primary degradation pathway for this compound in the presence of moisture?

A3: The primary degradation pathway is hydrolysis of the phosphoramidite linkage. The trivalent phosphorus is susceptible to nucleophilic attack by water, leading to the formation of the corresponding H-phosphonate and the release of the diisopropylamine (B44863) group.

Q4: Can I use a phosphoramidite solution that has been stored for an extended period?

A4: It is generally not recommended. Phosphoramidite solutions in acetonitrile are susceptible to degradation, even when stored under anhydrous conditions.[6] The stability of the solution decreases over time, with the rate of degradation being dependent on the specific nucleoside and the presence of any trace amounts of water or other impurities.[6] For optimal results, it is best to use freshly prepared phosphoramidite solutions.

Q5: How does the stability of this compound compare to other phosphoramidites?

Data Presentation

Table 1: Representative Stability of Standard Deoxyadenosine (dA) Phosphoramidite in Acetonitrile at Room Temperature

Time (Weeks)Purity of dA(Bz)-phosphoramidite (%)
0>99
1~98
2~96
3~94
4~92
5~90

Note: This table is based on published data for standard dA(Bz)-phosphoramidite and serves as an estimate of the expected stability. The actual stability of this compound may vary.[6]

Table 2: Impact of Moisture in Acetonitrile on Oligonucleotide Synthesis Coupling Efficiency

Water Content in Acetonitrile (ppm)Expected Average Coupling Efficiency (%)Theoretical Yield of a 20-mer Oligonucleotide (%)
< 10>99.5>90.5
30~99.0~82.6
50~98.5~74.8
100<98.0<67.7

Note: These are generalized values illustrating the trend. Actual coupling efficiencies can be influenced by various factors including the synthesizer, other reagents, and the specific phosphoramidite used.[2][7]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile for Phosphoramidite Dissolution

Objective: To ensure the acetonitrile used for dissolving this compound has a minimal water content.

Materials:

  • High-purity acetonitrile (HPLC grade or better)

  • Activated 3Å molecular sieves

  • Oven-dried glassware

  • Inert gas source (argon or nitrogen)

Procedure:

  • Activate the molecular sieves by heating them in a glassware oven at 250-300°C for at least 12 hours.

  • Allow the molecular sieves to cool to room temperature under a stream of dry inert gas or in a desiccator.

  • Add the activated molecular sieves to the bottle of acetonitrile (approximately 10-20% v/v).

  • Seal the bottle tightly and allow it to stand for at least 24 hours before use.

  • When dispensing the anhydrous acetonitrile, use a dry syringe or cannula and maintain a positive pressure of inert gas in the bottle to prevent the ingress of atmospheric moisture.

Protocol 2: Assessment of Phosphoramidite Stability by ³¹P NMR Spectroscopy

Objective: To monitor the degradation of this compound in solution over time.

Materials:

  • This compound

  • Anhydrous acetonitrile-d₃

  • NMR tubes with airtight caps

  • NMR spectrometer

Procedure:

  • In a dry environment (e.g., glove box), prepare a solution of this compound in anhydrous acetonitrile-d₃ at a standard concentration (e.g., 0.1 M).

  • Transfer the solution to an NMR tube and seal it tightly.

  • Acquire an initial ³¹P NMR spectrum. The phosphoramidite should appear as two distinct peaks (diastereomers) in the region of approximately 147-150 ppm.[8]

  • Store the NMR tube at room temperature, protected from light.

  • Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., daily or weekly).

  • Monitor for the appearance of new signals, particularly in the 0-10 ppm range (indicative of H-phosphonate formation) and the -10 to 20 ppm range (indicative of P(V) oxide formation).

  • Quantify the relative integrals of the phosphoramidite peaks and the degradation product peaks to determine the rate of degradation.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Objective: To accurately measure the water content of the acetonitrile used in oligonucleotide synthesis.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Appropriate Karl Fischer reagents (e.g., Hydranal™-Composite 5)

  • Dry, gas-tight syringe

  • Acetonitrile sample

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Allow the titration cell to stabilize until a low, constant drift is achieved.

  • Using a dry, gas-tight syringe, carefully draw a known volume or weight of the acetonitrile sample.

  • Inject the sample into the titration cell, ensuring no air bubbles are introduced.

  • Start the titration. The instrument will automatically titrate the water present in the sample and display the result, typically in ppm or percentage.

  • Perform multiple measurements to ensure accuracy and reproducibility.

Mandatory Visualization

Hydrolysis_Pathway Amidite This compound (P-III) H_Phosphonate H-phosphonate Derivative (Inactive for coupling) Amidite->H_Phosphonate Hydrolysis Water H₂O (Moisture) Water->H_Phosphonate Amine Diisopropylamine H_Phosphonate->Amine Byproduct

Caption: Hydrolysis pathway of this compound in the presence of moisture.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_synthesis Oligonucleotide Synthesis Warm_Vial Equilibrate Phosphoramidite Vial to Room Temperature Dissolve Dissolve Phosphoramidite in Anhydrous Acetonitrile Warm_Vial->Dissolve Prep_Solvent Prepare Anhydrous Acetonitrile Prep_Solvent->Dissolve Transfer Transfer to Synthesizer Dissolve->Transfer Couple Coupling Reaction Transfer->Couple Monitor Monitor Coupling Efficiency (Trityl Cation Assay) Couple->Monitor

Caption: Recommended workflow for handling this compound to minimize moisture exposure.

References

dealing with n-1 deletion sequences in 2'-O-propargyl oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-propargyl modified oligonucleotides. Our goal is to help you navigate the challenges of synthesizing these modified oligonucleotides and minimize the occurrence of n-1 deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What are n-1 deletion sequences and why are they a concern in 2'-O-propargyl oligonucleotide synthesis?

A1: N-1 deletion sequences are impurities that are one nucleotide shorter than the desired full-length oligonucleotide product (n). They arise from the failure of a phosphoramidite (B1245037) to couple to the growing oligonucleotide chain during a synthesis cycle.[1] These impurities are of significant concern, particularly in therapeutic applications, as they can reduce the potency and specificity of the final product and introduce potential off-target effects. Due to their similarity in size and chemical properties to the full-length product, n-1 sequences can be challenging to remove during purification.[2]

Q2: How does the 2'-O-propargyl modification affect the efficiency of oligonucleotide synthesis?

A2: The 2'-O-propargyl group is a bulky modification that can introduce steric hindrance at the 2'-position of the ribose sugar.[1] This steric bulk can slow down the kinetics of the coupling reaction, where a new phosphoramidite is added to the growing oligonucleotide chain. Compared to standard RNA synthesis using less bulky 2'-O-protecting groups like TBDMS, the coupling step for 2'-O-propargyl modified monomers may require longer reaction times or more potent activators to achieve high coupling efficiencies and minimize the formation of n-1 deletion sequences.[1]

Q3: What are the key steps in the solid-phase synthesis of 2'-O-propargyl oligonucleotides?

A3: The synthesis of 2'-O-propargyl oligonucleotides follows the standard phosphoramidite solid-phase synthesis cycle, which consists of four main steps:

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound oligonucleotide to expose the 5'-hydroxyl group for the next coupling reaction. This is typically achieved using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[][4]

  • Coupling: Addition of the 2'-O-propargyl phosphoramidite monomer, activated by a catalyst, to the free 5'-hydroxyl group of the growing chain.[]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent cycles, which would result in n-1 sequences.[]

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[4]

This cycle is repeated for each nucleotide in the desired sequence.

Troubleshooting Guide: n-1 Deletion Sequences

This guide provides a structured approach to troubleshooting the common causes of n-1 deletion sequences in your 2'-O-propargyl oligonucleotide synthesis.

Problem: High Levels of n-1 Deletion Sequences Detected

High levels of n-1 impurities, as identified by analytical techniques like HPLC or mass spectrometry, indicate suboptimal performance in one or more steps of the synthesis cycle. The following sections outline potential causes and recommended solutions.

Inefficient Coupling

Low coupling efficiency is the most common cause of n-1 deletions. The bulky nature of the 2'-O-propargyl group can exacerbate this issue.

dot

cluster_coupling Troubleshooting Inefficient Coupling start High n-1 Deletions check_coupling Evaluate Coupling Efficiency start->check_coupling low_coupling Low Coupling Efficiency check_coupling->low_coupling Confirmed optimize_activator Optimize Activator low_coupling->optimize_activator increase_time Increase Coupling Time low_coupling->increase_time check_reagents Check Reagent Quality low_coupling->check_reagents solution Improved Coupling optimize_activator->solution increase_time->solution check_reagents->solution

Caption: Troubleshooting workflow for inefficient coupling.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Activator Potency Standard activators like 1H-Tetrazole may not be sufficiently reactive to overcome the steric hindrance of the 2'-O-propargyl group.Switch to a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). DCI is less acidic than tetrazole derivatives, which can reduce the risk of premature detritylation.
Inadequate Coupling Time The coupling reaction may not have sufficient time to go to completion due to the slower kinetics of bulky monomers.Increase the coupling time. While standard DNA/RNA monomers may couple in under a minute, 2'-O-propargyl monomers may require 2.5 to 6 minutes or longer for optimal efficiency.[1]
Moisture in Reagents Water contamination in the acetonitrile (B52724) (ACN), activator, or phosphoramidite solutions will compete with the 5'-hydroxyl group for reaction with the activated phosphoramidite, leading to coupling failure.[5]Use anhydrous grade ACN and ensure all reagents are fresh and dry. Store phosphoramidites under an inert atmosphere.
Degraded Phosphoramidites Phosphoramidites are sensitive to moisture and oxidation. Degraded monomers will not couple efficiently.Use fresh, high-quality phosphoramidites. Allow vials to warm to room temperature before opening to prevent condensation.

Incomplete Capping

Capping failures allow unreacted 5'-hydroxyl groups to participate in the subsequent coupling cycle, leading to the formation of n-1 deletion sequences that still carry a 5'-DMT group, making them difficult to separate from the full-length product during "trityl-on" purification.[6]

dot

cluster_capping Troubleshooting Incomplete Capping start High n-1 Deletions (DMT-on) check_capping Evaluate Capping Step start->check_capping capping_failure Capping Failure check_capping->capping_failure Suspected check_reagents Check Capping Reagents capping_failure->check_reagents increase_time Increase Capping Time capping_failure->increase_time solution Effective Capping check_reagents->solution increase_time->solution

Caption: Troubleshooting workflow for incomplete capping.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Degraded Capping Reagents The capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) can degrade over time, reducing their effectiveness.Use fresh capping solutions. Ensure they are properly stored to prevent degradation.
Insufficient Capping Time The capping reaction may not be long enough to completely block all unreacted 5'-hydroxyls.Increase the capping time in your synthesis protocol.

Incomplete Deprotection and Purification Issues

While not a direct cause of n-1 sequence formation, incomplete deprotection can lead to other impurities that co-elute with the desired product and n-1 deletions, complicating analysis and purification. The hydrophobicity of the 2'-O-propargyl group can also influence chromatographic behavior.

dot

cluster_purification Deprotection and Purification Optimization start Impure Product/ Poor Separation check_deprotection Verify Deprotection start->check_deprotection optimize_hplc Optimize HPLC Method start->optimize_hplc incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Confirmed adjust_conditions Adjust Deprotection Conditions incomplete_deprotection->adjust_conditions solution Pure Full-Length Product optimize_hplc->solution adjust_conditions->solution

Caption: Workflow for optimizing deprotection and purification.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Removal of Protecting Groups Standard deprotection conditions may not be sufficient for complete removal of all protecting groups, especially with modified oligonucleotides.Ensure complete deprotection by following recommended protocols for 2'-O-modified RNA. For base deprotection, consider milder reagents like potassium carbonate in methanol (B129727) if sensitive modifications are present. For 2'-O-silyl group removal (if used in conjunction), ensure the fluoride (B91410) source (e.g., TEA·3HF or TBAF) is not compromised by water.[7][8]
Poor Resolution in HPLC The 2'-O-propargyl modification can alter the hydrophobicity of the oligonucleotide, affecting its retention and separation from n-1 sequences in reversed-phase HPLC.Optimize the HPLC gradient and mobile phase composition. For ion-pair reversed-phase HPLC (IP-RP-HPLC), adjusting the concentration and type of ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) and the organic solvent gradient can improve resolution.[9] Anion-exchange HPLC, which separates based on charge, can also be an effective method for purifying oligonucleotides and resolving n-1 deletions.[2]
Secondary Structure Formation Oligonucleotides with a high degree of secondary structure can lead to multiple peaks on HPLC, complicating purification.Perform HPLC purification at an elevated temperature (e.g., 60-80 °C) to disrupt secondary structures. For anion-exchange HPLC, purification at a high pH (around 12) can also denature secondary structures, but this is not suitable for RNA due to the risk of backbone cleavage.[6]

Quantitative Data Summary

The following table provides a comparison of typical coupling times for different 2'-hydroxyl protecting groups, illustrating the impact of steric hindrance.

2'-O-Protecting Group Typical Coupling Time Relative Steric Hindrance Key Considerations
H (DNA) ~30 secondsLowFastest coupling kinetics.
TBDMS Up to 6 minutesHighSlower coupling; requires potent activators.
TOM ~2.5 minutesLowReduced steric hindrance compared to TBDMS, leading to faster coupling.[1]
Propargyl Variable (likely > 2.5 min)Moderate to HighRequires optimization; likely longer than standard RNA monomers.

Note: Specific coupling times for 2'-O-propargyl phosphoramidites are not widely published and should be empirically determined. The value provided is an estimate based on its structural similarity to other bulky 2'-O-modifications.

Experimental Protocols

Recommended Protocol for 2'-O-Propargyl Phosphoramidite Coupling (Starting Point for Optimization)

This protocol is a recommended starting point and should be optimized for your specific sequence and synthesizer.

  • Reagents:

    • 2'-O-propargyl phosphoramidite solution (0.1 M in anhydrous acetonitrile)

    • Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile

    • Standard capping, oxidation, and deblocking solutions for oligonucleotide synthesis.

  • Synthesis Cycle Parameters:

    • Deblocking: Standard protocol (e.g., 3% TCA in DCM).

    • Coupling:

      • Deliver activator and phosphoramidite solutions simultaneously to the synthesis column.

      • Coupling Time: Start with a 5-minute coupling time.

      • Monitor the coupling efficiency via trityl cation assay. If the efficiency is below 98.5%, increase the coupling time in increments of 1-2 minutes in subsequent runs.

    • Capping: Standard protocol.

    • Oxidation: Standard protocol.

Protocol for Analysis of n-1 Deletions by Mass Spectrometry
  • Sample Preparation:

    • After synthesis and deprotection, desalt the crude oligonucleotide sample using an appropriate method (e.g., ethanol (B145695) precipitation or a desalting column) to remove salts that can interfere with mass spectrometry.[10]

  • Mass Spectrometry Analysis:

    • Use electrospray ionization mass spectrometry (ESI-MS) for analysis.

    • Acquire the mass spectrum in negative ion mode.

    • Calculate the expected mass of the full-length product (n) and the potential n-1 deletion sequences.

    • Analyze the mass spectrum for the presence of peaks corresponding to the n-1 masses. The relative intensity of these peaks compared to the full-length product provides a semi-quantitative measure of the n-1 impurity level. Tandem mass spectrometry (MS/MS) can be used to confirm the sequence of the impurities.[11][12]

References

Validation & Comparative

A Comparative Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite and 2'-O-methyl A(Bz)-3'-phosphoramidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nucleic acid chemistry and therapeutic development, the strategic modification of oligonucleotides is paramount for enhancing their stability, functionality, and therapeutic efficacy. Among the most common modifications are those at the 2'-position of the ribose sugar. This guide provides an objective comparison between two critical adenosine (B11128) phosphoramidite (B1245037) building blocks: 2'-O-Propargyl A(Bz)-3'-phosphoramidite and 2'-O-methyl A(Bz)-3'-phosphoramidite . This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed selection based on experimental goals.

Overview and Chemical Properties

Both phosphoramidites are derivatives of adenosine, protected with a benzoyl (Bz) group on the exocyclic amine and a dimethoxytrityl (DMT) group at the 5'-hydroxyl position, making them suitable for standard automated solid-phase oligonucleotide synthesis. The fundamental difference lies in the substituent at the 2'-hydroxyl position: a propargyl group (-CH₂C≡CH) versus a methyl group (-CH₃). This seemingly small structural variance imparts distinct chemical functionalities and dictates their primary applications.

PropertyThis compound2'-O-methyl A(Bz)-3'-phosphoramidite
Molecular Formula C₅₀H₅₄N₇O₈PC₄₉H₅₆N₇O₈P
Molecular Weight 911.98 g/mol 914.00 g/mol
Appearance White to off-white or faint yellow powder[]White to off-white powder
Primary Function Introduces a terminal alkyne for post-synthetic "click chemistry" conjugation.[][2][3]Enhances nuclease resistance and thermal stability of the resulting oligonucleotide.[4][5][6]
Storage Conditions -20°C[]2 to 8°C[5]
Key Application Labeling with fluorophores, quenchers, biotin; conjugation to peptides, antibodies, or nanoparticles.[]Antisense oligonucleotides, siRNAs, aptamers, and other therapeutic nucleic acids.[5][6]

Functional Comparison: Stability vs. Reactivity

The choice between these two phosphoramidites hinges on the desired outcome: enhancing the intrinsic properties of the oligonucleotide (stability) or introducing a reactive handle for subsequent modification (reactivity).

2'-O-methyl Modification: The Stabilizer

The 2'-O-methyl (2'-OMe) modification is a cornerstone of therapeutic oligonucleotide design. It is a naturally occurring modification in RNA that confers several advantageous properties.

  • Nuclease Resistance: The methyl group sterically hinders the approach of endo- and exonucleases, significantly increasing the half-life of the oligonucleotide in cellular environments and in vivo.[5]

  • Enhanced Thermal Stability: The 2'-OMe modification locks the ribose sugar in a 3'-endo conformation, which pre-organizes the oligonucleotide backbone into an A-form helix.[4] This leads to a more stable duplex with a complementary RNA strand, increasing the melting temperature (Tm).[4][6]

  • Reduced Immunostimulation: In some contexts, 2'-OMe modifications can help reduce the innate immune response to synthetic oligonucleotides.

These properties make 2'-O-methyl modified oligonucleotides highly suitable for applications requiring high stability and binding affinity, such as antisense technology and RNA interference (RNAi).[5]

2'-O-Propargyl Modification: The Functional Handle

The 2'-O-propargyl group introduces a terminal alkyne, a highly versatile functional group that does not interfere with standard oligonucleotide synthesis or hybridization.[] Its primary utility lies in its ability to participate in post-synthetic modification reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."[2]

  • Post-Synthetic Conjugation: After the oligonucleotide is synthesized and purified, the propargyl group can be efficiently reacted with any molecule carrying an azide (B81097) group. This allows for the covalent attachment of a wide array of functionalities, including:

    • Fluorescent dyes and quenchers for diagnostic probes.[7]

    • Biotin for affinity purification or detection.

    • Peptides or antibodies for targeted delivery.[]

    • Polymers like PEG to improve pharmacokinetics.[]

  • Material Science Applications: The reactive alkyne enables the crosslinking of oligonucleotides and their functionalization onto surfaces, facilitating the construction of DNA/RNA-based nanostructures, hydrogels, and biosensors.[]

  • Duplex Stability: Similar to the 2'-O-methyl group, the 2'-O-propargyl modification has been shown to increase the thermal stability (Tm) of duplexes with complementary RNA strands.[7]

Performance Data: Impact on Duplex Stability

The modification at the 2'-position significantly influences the hybridization properties of an oligonucleotide. The table below summarizes the reported effects on the melting temperature (Tm) of duplexes.

Modification TypeEffect on DNA:RNA Duplex TmEffect on DNA:DNA Duplex TmNotes
2'-O-methyl Increase (approx. +1.3°C per modification)[6]VariableThe 2'-OMe modification strongly promotes the A-form helix characteristic of RNA duplexes, leading to enhanced stability with RNA targets.[4]
2'-O-Propargyl Increase [7]Slight destabilization[7]While specific quantitative data per modification is less commonly cited, the trend is a notable increase in stability when hybridized with RNA. In some contexts, like parallel-stranded DNA, it can be destabilizing.[8]

Experimental Protocols and Workflows

Standard Oligonucleotide Synthesis Cycle

Both phosphoramidites are incorporated into oligonucleotides using the standard automated phosphoramidite solid-phase synthesis method.[] The cycle consists of four main steps, repeated for each nucleotide addition.

  • Deblocking (Detritylation): Removal of the 5'-DMT protecting group with a mild acid (e.g., trichloroacetic acid) to expose the 5'-hydroxyl group.[]

  • Coupling: Activation of the incoming phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.[] For modified phosphoramidites, an extended coupling time may be recommended to ensure high efficiency.[5]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.[]

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent like iodine.[]

G cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Chain Elongated Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for Next Nucleotide End Full-Length Oligonucleotide (Protected) Oxidation->End After Final Cycle Start Solid Support with First Nucleoside Start->Deblocking

Caption: Standard automated phosphoramidite synthesis cycle.

Post-Synthesis Workflow for 2'-O-Propargyl Oligonucleotides

Oligonucleotides synthesized with 2'-O-propargyl phosphoramidite require additional steps after cleavage and deprotection to attach the desired molecule.

G cluster_synthesis Oligonucleotide Preparation cluster_click Post-Synthetic Modification Synthesis 1. Solid-Phase Synthesis (Incorporate Propargyl Amidite) Cleavage 2. Cleavage & Deprotection Synthesis->Cleavage Purification1 3. Purification (e.g., HPLC) Cleavage->Purification1 ClickReaction 4. Click Reaction (Propargyl-Oligo + Azide-Molecule + Cu(I)) Purification1->ClickReaction Purification2 5. Final Purification ClickReaction->Purification2 FinalProduct Conjugated Oligonucleotide Purification2->FinalProduct

Caption: Post-synthesis workflow for 2'-O-propargyl modification.

Conclusion and Recommendations

The selection between this compound and 2'-O-methyl A(Bz)-3'-phosphoramidite is dictated entirely by the intended application of the final oligonucleotide.

Choose this compound when:

  • The primary objective is to label an oligonucleotide with a reporter molecule (dye, quencher, biotin).

  • The goal is to conjugate the oligonucleotide to another biomolecule (peptide, protein) or a synthetic entity (nanoparticle, polymer).

  • Applications in material science, such as creating cross-linked hydrogels or functionalizing surfaces, are intended.

Choose 2'-O-methyl A(Bz)-3'-phosphoramidite when:

  • The primary objective is to increase the nuclease resistance and in vivo stability of the oligonucleotide for therapeutic purposes.

  • Maximizing the binding affinity and thermal stability of an antisense or siRNA duplex against an RNA target is critical.

  • The final oligonucleotide does not require any further covalent modification at the 2'-position.

References

A Head-to-Head Comparison: 2'-O-Propargyl vs. 2'-O-Methoxyethyl (MOE) Modifications in Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical determinant of the success of antisense oligonucleotide (ASO) therapeutics. Among the second-generation modifications, 2'-O-methoxyethyl (MOE) has emerged as a gold standard, featured in several FDA-approved drugs.[1][2] More recently, 2'-O-propargyl modifications have garnered interest, primarily for their utility in post-synthesis conjugation via "click" chemistry. This guide provides an objective comparison of these two modifications based on available experimental data, highlighting their respective strengths and weaknesses to inform ASO design and development.

At a Glance: Key Performance Metrics

While direct head-to-head comparative studies are limited, a summary of the known properties of 2'-O-propargyl and 2'-O-methoxyethyl modifications is presented below. MOE modifications are well-characterized, with extensive data from preclinical and clinical studies.[3][4] Data for 2'-O-propargyl modifications in the context of antisense applications is less comprehensive.

Property2'-O-Propargyl2'-O-Methoxyethyl (MOE)Key Considerations
Binding Affinity (Tm) Increase in Tm, but generally less than MOE.[5]Significant increase in Tm (+0.9 to +1.7 °C per modification).[1]Higher Tm generally correlates with increased potency.
Nuclease Resistance Confers nuclease resistance.Excellent nuclease resistance.[1][6]Crucial for in vivo stability and therapeutic efficacy.
In Vitro Efficacy Demonstrates antisense activity.Well-established, potent antisense activity.[6]Often assessed by target mRNA knockdown in cell culture.
In Vivo Efficacy Limited data available.Proven efficacy in animal models and humans.[2][6]A critical parameter for therapeutic translation.
Toxicity Profile Limited data available.Generally well-tolerated; potential for class-related toxicities.[3][4][7][8][9][10]A major consideration for clinical development.
"Click" Chemistry Compatibility Yes, the propargyl group is ideal for "click" reactions.[11]NoEnables post-synthesis labeling and conjugation.

Delving Deeper: A Detailed Comparison

Binding Affinity (Melting Temperature, Tm)

The binding affinity of an ASO to its target RNA is a key determinant of its potency. This is often quantified by the change in melting temperature (ΔTm) of the ASO-RNA duplex per modification.

2'-O-Methoxyethyl (MOE): MOE is known to significantly enhance binding affinity. Each MOE modification can increase the Tm by approximately 0.9 to 1.7 °C.[1] This increased affinity is attributed to the favorable A-form helical geometry induced by the MOE group.

2'-O-Propargyl: Studies have shown that 2'-O-propargyl modifications also increase the thermal stability of duplexes with complementary RNA.[5] However, the magnitude of this increase is generally reported to be less than that of MOE. It has been noted that while 2'-O-propargyl modifications increase duplex stability with RNA, they can slightly destabilize duplexes with DNA.[5]

Experimental Protocol: Determination of Melting Temperature (Tm)

A common method for determining the Tm of an oligonucleotide duplex is through UV thermal denaturation studies.

  • Sample Preparation: Anneal the ASO with its complementary RNA or DNA target in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement: Monitor the absorbance of the sample at 260 nm as the temperature is gradually increased (e.g., 1 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).

  • Data Analysis: The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the sigmoidal melting curve.[12]

Nuclease Resistance

The phosphorothioate (B77711) (PS) backbone is a first-generation modification that confers nuclease resistance. Second-generation modifications at the 2'-position of the ribose sugar, such as MOE and 2'-O-propargyl, further enhance this stability.

2'-O-Methoxyethyl (MOE): MOE modifications provide excellent protection against degradation by endo- and exonucleases, contributing to the long half-life of MOE-modified ASOs in vivo.[1][6]

2'-O-Propargyl: While less extensively studied in direct nuclease resistance assays compared to MOE, 2'-O-propargyl modifications are also known to enhance nuclease resistance.[13]

Experimental Protocol: Nuclease Resistance Assay

  • Oligonucleotide Incubation: Incubate the modified ASO in a solution containing nucleases, such as snake venom phosphodiesterase (for 3'-exonuclease activity) or fetal bovine serum (as a source of various nucleases).

  • Time Course Sampling: Take aliquots of the reaction at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the integrity of the ASO in each aliquot using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of full-length, intact ASO remaining at each time point to determine the rate of degradation.

In Vitro and In Vivo Efficacy

2'-O-Methoxyethyl (MOE): The efficacy of MOE-modified ASOs is well-documented. They have been shown to potently reduce target mRNA and protein levels in a variety of cell lines and animal models, leading to their successful clinical development.[2][6]

Experimental Protocol: In Vitro ASO Activity Assay

  • Cell Culture and Transfection: Culture a relevant cell line and transfect with the ASO using a suitable delivery method (e.g., lipofection or gymnosis).

  • Dose-Response: Treat the cells with a range of ASO concentrations to determine the dose-dependent effect.

  • RNA and Protein Analysis: After a specified incubation period (e.g., 24-72 hours), harvest the cells and isolate RNA and protein.

  • Quantification: Quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR) and the target protein levels using Western blotting or ELISA.[14][15]

Toxicity Profile

2'-O-Methoxyethyl (MOE): The safety profile of MOE ASOs has been extensively evaluated in preclinical and clinical studies. While generally well-tolerated, some class-related toxicities, such as thrombocytopenia and injection site reactions, have been observed.[3][4][7] The toxicity can be influenced by the sequence and the overall chemical design of the ASO.[8][9]

2'-O-Propargyl: There is a lack of publicly available data on the specific toxicity profile of 2'-O-propargyl modified ASOs used for antisense applications.

Experimental Protocol: In Vivo Toxicity Assessment

  • Animal Model: Administer the ASO to a relevant animal model (e.g., mice or non-human primates) at various dose levels.

  • Monitoring: Monitor the animals for clinical signs of toxicity, changes in body weight, and food consumption.

  • Clinical Pathology: Collect blood and urine samples at different time points for hematology and clinical chemistry analysis.

  • Histopathology: At the end of the study, perform a full necropsy and histopathological examination of major organs and tissues.[16]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in ASO activity and evaluation, the following diagrams are provided.

ASO Mechanism of Action (RNase H-mediated) ASO Antisense Oligonucleotide (ASO) (e.g., with MOE or 2'-O-propargyl wings and DNA gap) Hybridization ASO-mRNA Hybridization ASO->Hybridization mRNA Target mRNA in Nucleus/Cytoplasm mRNA->Hybridization RNaseH RNase H Enzyme Hybridization->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation Translation_Block Inhibition of Translation Degradation->Translation_Block Reduced_Protein Reduced Protein Production Translation_Block->Reduced_Protein

Caption: RNase H-mediated mechanism of action for gapmer ASOs.

Experimental Workflow for ASO In Vitro Screening Start Start: ASO Design & Synthesis Cell_Culture Cell Culture Start->Cell_Culture Transfection ASO Transfection (e.g., Lipofection or Gymnastic Delivery) Cell_Culture->Transfection Dose_Response Dose-Response Treatment Transfection->Dose_Response Harvest Cell Harvest Dose_Response->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Isolation Protein Isolation Harvest->Protein_Isolation qRT_PCR qRT-PCR for mRNA Quantification RNA_Isolation->qRT_PCR Western_Blot Western Blot for Protein Quantification Protein_Isolation->Western_Blot Data_Analysis Data Analysis (IC50 Determination) qRT_PCR->Data_Analysis Western_Blot->Data_Analysis End End: Lead Candidate Selection Data_Analysis->End

Caption: A typical workflow for the in vitro screening of ASOs.

Conclusion and Future Perspectives

2'-O-methoxyethyl (MOE) remains the more extensively validated and characterized modification for therapeutic antisense applications, with a proven track record of clinical success. Its well-understood properties, including high binding affinity, excellent nuclease resistance, and a manageable toxicity profile, make it a reliable choice for ASO development.

2'-O-propargyl modification, while also enhancing nuclease resistance and binding affinity, currently finds its primary utility in the realm of bioconjugation. The presence of the terminal alkyne group allows for straightforward and efficient "click" chemistry reactions, enabling the attachment of various moieties such as fluorescent dyes, targeting ligands, or delivery vehicles. This feature makes 2'-O-propargyl a valuable tool for research and diagnostic applications, as well as for the development of next-generation ASO conjugates.

For the development of novel ASO therapeutics where post-synthesis modification is a key strategy, 2'-O-propargyl offers unique advantages. However, for achieving potent antisense activity with a well-established safety profile, MOE currently stands as the more robust and data-supported option. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of 2'-O-propargyl modified ASOs as standalone antisense agents.

References

A Comparative Guide to Alkyne-Modification of Oligonucleotides: Alternatives to 2'-O-Propargyl A(Bz)-3'-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the introduction of alkyne functionalities is a critical step for subsequent conjugation via click chemistry. While 2'-O-Propargyl A(Bz)-3'-phosphoramidite has been a staple reagent for this purpose, a variety of alternative phosphoramidites are now available, each with distinct characteristics. This guide provides an objective comparison of these alternatives, supported by available performance data and detailed experimental protocols, to aid in the selection of the most suitable reagent for specific research needs.

Alternatives to this compound

The alternatives to the traditional this compound can be broadly categorized based on the position of the alkyne modification:

  • Base-Modified Phosphoramidites: These reagents incorporate the alkyne group on the nucleobase, typically at the C8 position of purines or the C5 position of pyrimidines. This allows for internal or terminal modification without altering the sugar-phosphate backbone.

  • Non-Nucleosidic Phosphoramidites and Supports: These are used to introduce an alkyne group at the 5' or 3' terminus, or internally via a non-nucleosidic linker. They offer flexibility in the placement of the modification.

  • Alternative 2'-O-Alkyne Phosphoramidites: These are direct analogues of the this compound, but with the modification on other nucleosides (G, C, U).

  • Protected Alkyne Phosphoramidites: These reagents contain a protected alkyne group (e.g., with a TIPS or TMS group), enabling sequential click reactions with different molecules.

Performance Data

The following table summarizes the available quantitative data on the performance of various alkyne-modified phosphoramidites. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the published literature. The data presented here is compiled from various sources, including product literature and research articles.

Phosphoramidite (B1245037) TypeCoupling EfficiencyClick Reaction YieldClick Reaction TimeKey Features
2'-O-Propargyl Nucleosides Generally high (specific data not found)High (near quantitative)30 min - 4 hoursModifies the ribose sugar; may influence duplex stability.
C8-Alkyne-dC/dT >99%[1]Complete conversion, near quantitative yields[2][3]30 min - 4 hours[2][3]Modifies the nucleobase; minimal perturbation to duplex stability.[1]
Alkyne dT High (specific data not found)High (near quantitative)30 min - 4 hoursInternal modification via a thymidine (B127349) analogue.
Non-nucleosidic Linkers Moderate to high (one novel linker showed 81% synthesis yield)[4]High (near quantitative)30 min - 4 hoursFor terminal or internal non-nucleosidic modification.
C8-TIPS/TMS-Alkyne High (specific data not found)High (60-90% over three steps for double click)[5]Sequential reactions possibleProtected alkyne allows for multiple, sequential click reactions.[2]

Experimental Protocols

I. Oligonucleotide Synthesis with Alkyne-Modified Phosphoramidites

A. General Protocol for Solid-Phase Oligonucleotide Synthesis

This protocol is a standard procedure for automated DNA/RNA synthesizers.[6]

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Coupling: The alkyne-modified phosphoramidite (dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M) is activated with an activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for modified phosphoramidites are typically longer than for standard bases, often in the range of 5-15 minutes.[7]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

  • These four steps are repeated for each subsequent nucleotide in the desired sequence.

B. Deprotection and Cleavage

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • For standard DNA, this is typically achieved by treatment with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours.

  • For RNA or sensitive modifications, milder deprotection conditions using, for example, a mixture of ammonia (B1221849) and methylamine (B109427) (AMA) or gaseous ammonia may be required.

  • The crude oligonucleotide is then purified, typically by HPLC or PAGE.

II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

A. On-Support Click Reaction

This protocol is adapted for performing the click reaction while the oligonucleotide is still attached to the solid support.

  • Reagent Preparation:

    • Azide (B81097) solution: 10 mM solution of the desired azide-containing molecule in a suitable solvent (e.g., DMSO/water).

    • Copper(I) catalyst solution: A freshly prepared solution of a Cu(I) source (e.g., CuBr) and a stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA) in a solvent mixture like DMSO/t-BuOH.[8]

    • Reducing agent: A fresh solution of sodium ascorbate (B8700270) (e.g., 50 mM in water).

  • Reaction Setup:

    • Wash the CPG-bound oligonucleotide with anhydrous acetonitrile.

    • Add the azide solution to the support and allow it to react for a few minutes.

    • Add the copper(I) catalyst solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Gently agitate the mixture at room temperature for 1-4 hours.

  • Washing and Deprotection:

    • Wash the support thoroughly with acetonitrile, followed by a wash with a copper-chelating solution (e.g., EDTA) to remove residual copper.

    • Proceed with the standard cleavage and deprotection protocol as described above.

B. Solution-Phase Click Reaction

This protocol is for performing the click reaction on a purified alkyne-modified oligonucleotide in solution.[5][9]

  • Reagent Preparation:

    • Dissolve the alkyne-modified oligonucleotide in a buffered aqueous solution (e.g., phosphate buffer, pH 7).

    • Prepare stock solutions of the azide, copper(II) sulfate, a stabilizing ligand (e.g., THPTA), and a reducing agent (sodium ascorbate).[10][]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the oligonucleotide solution, the azide stock solution, and the copper(II) sulfate/ligand solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

  • Purification: The clicked oligonucleotide conjugate can be purified from the reaction mixture by ethanol (B145695) precipitation, followed by HPLC or PAGE.

Visualizing the Process

To better understand the chemical processes and workflows, the following diagrams have been generated using Graphviz.

cluster_alternatives Alternatives to this compound cluster_applications Applications A 2'-O-Propargyl A(Bz)-3'-phosphoramidite E Fluorescent Labeling A->E F Bioconjugation (Peptides, Sugars) A->F G Material Science A->G B Base-Modified (e.g., C8-Alkyne-dC) B->E B->F B->G C Non-Nucleosidic Linker C->E C->F C->G D Protected Alkyne (e.g., C8-TIPS-Alkyne) D->E D->F D->G

Caption: Alternatives for alkyne modification and their applications.

cluster_synthesis Oligonucleotide Synthesis Workflow start Solid Support deblock 1. Deblocking (Remove DMT) start->deblock couple 2. Coupling (Add Alkyne Phosphoramidite) deblock->couple cap 3. Capping (Block Unreacted Ends) couple->cap oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize repeat Repeat for Each Nucleotide oxidize->repeat cleave Cleavage & Deprotection oxidize->cleave After Final Cycle repeat->deblock product Alkyne-Modified Oligonucleotide cleave->product

Caption: Automated solid-phase oligonucleotide synthesis workflow.

cluster_click Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) oligo Alkyne-Modified Oligonucleotide product Triazole-Linked Oligonucleotide Conjugate oligo->product azide Azide-Containing Molecule azide->product catalyst Cu(I) Catalyst + Ligand catalyst->product Catalyzes Reaction

References

A Head-to-Head Comparison: CuAAC vs. SPAAC for Labeling 2'-O-Propargyl Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of modified oligonucleotides is paramount for a wide range of applications, from diagnostics to therapeutics. The advent of click chemistry has provided powerful tools for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide offers an objective comparison of their performance for labeling 2'-O-propargyl modified oligonucleotides, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

At the heart of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their underlying mechanisms differ significantly, leading to distinct advantages and disadvantages, particularly in the context of sensitive biomolecules like oligonucleotides. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne, such as a 2'-O-propargyl group, and an azide. In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145) that readily reacts with an azide to release ring strain.

Performance Comparison: A Quantitative Look

The choice between CuAAC and SPAAC for labeling 2'-O-propargyl modified oligonucleotides often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Table 1: Reaction Kinetics

FeatureCuAACSPAAC
Typical Reaction Time 5 min to 4 hours1 min to several hours
Second-Order Rate Constant ~10⁴ - 10⁵ M⁻¹s⁻¹~0.07 - 1 M⁻¹s⁻¹
General Kinetics Very fast, approximately 100-fold faster than SPAACSlower than CuAAC, dependent on the type of cyclooctyne used

Table 2: Reaction Conditions and Components

FeatureCuAACSPAAC
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate (B8700270), or CuBr)None required
Ligand Often required to stabilize the Cu(I) catalyst and prevent oligonucleotide degradation (e.g., TBTA, THPTA)Not applicable
Solvent Aqueous buffers, often with organic co-solvents (e.g., DMSO, acetonitrile)Aqueous buffers
Temperature Room temperature to 70°CTypically room temperature or 37°C
Reactant Concentration Micromolar to millimolar rangeMicromolar to millimolar range

Table 3: Yield and Biocompatibility

FeatureCuAACSPAAC
Typical Yields High to quantitative (>90%)High to quantitative (>90%)
Biocompatibility Potential for cytotoxicity due to the copper catalyst, which can generate reactive oxygen species (ROS) and cause oligonucleotide degradation. Careful selection of ligands and reaction conditions can mitigate these effects.Generally considered highly biocompatible due to the absence of a metal catalyst, making it suitable for in vivo applications.
Side Reactions Potential for oxidative damage to oligonucleotides if not properly controlled.Some strained alkynes can have side reactions with thiols.

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for the labeling of 2'-O-propargyl modified oligonucleotides using CuAAC and SPAAC.

Protocol 1: CuAAC Labeling of a 2'-O-Propargyl Modified Oligonucleotide

This protocol is adapted from a pseudo-ligandless click reaction for hindered 2'-O-propargyl modifications.

Materials:

  • 2'-O-propargyl modified oligonucleotide (alkyne-oligo)

  • Azide-functionalized label (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM)

  • Sodium ascorbate solution (50 mM, freshly prepared)

  • 10X Phosphate Buffered Saline (PBS)

  • Acetonitrile (ACN)

  • Nuclease-free water

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture in the following order:

    • 5 µL of 10X PBS buffer (final concentration 1X)

    • 1.5 µL of 20% ACN (final concentration 0.6%)

    • Azide-label to a final concentration of 150 µM

    • Alkyne-oligo to a final concentration of 50 µM

    • Nuclease-free water to a final volume of 45 µL

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon) for at least 15 minutes. This step is critical to prevent the oxidation of the Cu(I) catalyst.

  • Add 2.5 µL of 50 mM sodium ascorbate solution to the reaction mixture.

  • Add 2.5 µL of 10 mM CuSO₄ solution to initiate the reaction.

  • Incubate the reaction at room temperature for 3 hours for an internal 2'-O-propargyl modification.

  • Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation, HPLC, or gel electrophoresis.

Protocol 2: SPAAC Labeling of an Azide-Modified Oligonucleotide with a 2'-O-Propargyl-DBCO Label

This protocol is a general representation for a SPAAC reaction.

Materials:

  • Azide-modified oligonucleotide

  • DBCO (Dibenzocyclooctyne)-functionalized label

  • Phosphate Buffered Saline (PBS)

  • Nuclease-free water

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in PBS.

  • Add the DBCO-functionalized label. A 2 to 10-fold molar excess of the DBCO reagent over the azide-oligo is commonly used.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants and their concentrations.

  • Monitor the reaction progress using analytical techniques such as HPLC or mass spectrometry.

  • Once the reaction is complete, purify the labeled oligonucleotide to remove the excess DBCO-label.

Visualizing the Chemistries and Workflows

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and experimental workflows.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle 2_O_Propargyl_Oligo 2'-O-Propargyl Oligonucleotide Cu_acetylide Copper Acetylide Intermediate 2_O_Propargyl_Oligo->Cu_acetylide + Cu(I) Azide_Label Azide Label Cu_I Cu(I) Cu_triazolide Copper Triazolide Intermediate Cu_acetylide->Cu_triazolide + Azide Label Cu_triazolide->Cu_I Labeled_Oligo Labeled Oligonucleotide (1,4-disubstituted triazole) Cu_triazolide->Labeled_Oligo Protonolysis

Diagram 1. CuAAC Reaction Mechanism.

SPAAC_Mechanism Azide_Oligo Azide Oligonucleotide Transition_State [3+2] Cycloaddition Transition State Azide_Oligo->Transition_State Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Transition_State Labeled_Oligo Labeled Oligonucleotide (Triazole linkage) Transition_State->Labeled_Oligo Ring Strain Release

Diagram 2. SPAAC Reaction Mechanism.

Experimental_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_1 1. Prepare reaction mixture (Oligo, Azide, Buffer, Co-solvent) CuAAC_2 2. Degas mixture CuAAC_1->CuAAC_2 CuAAC_3 3. Add Sodium Ascorbate CuAAC_2->CuAAC_3 CuAAC_4 4. Add CuSO4 to initiate CuAAC_3->CuAAC_4 CuAAC_5 5. Incubate (RT, ~3h) CuAAC_4->CuAAC_5 CuAAC_6 6. Purify labeled oligo CuAAC_5->CuAAC_6 SPAAC_1 1. Prepare reaction mixture (Oligo, Strained Alkyne, Buffer) SPAAC_2 2. Incubate (RT or 37°C, 1-24h) SPAAC_1->SPAAC_2 SPAAC_3 3. Monitor reaction SPAAC_2->SPAAC_3 SPAAC_4 4. Purify labeled oligo SPAAC_3->SPAAC_4

Diagram 3. Comparison of Experimental Workflows.

Conclusion and Recommendations

Both CuAAC and SPAAC are highly effective methods for labeling 2'-O-propargyl modified oligonucleotides, each with its own set of strengths and weaknesses.

CuAAC is the method of choice when:

  • Rapid reaction kinetics are essential.

  • The experimental setup is in vitro and potential cytotoxicity from the copper catalyst can be managed.

  • Cost is a consideration, as the reagents for CuAAC are generally less expensive.

SPAAC is the preferred method when:

  • Biocompatibility is the primary concern, especially for in vivo or live-cell imaging applications.

  • A simplified, catalyst-free protocol is desired.

  • Potential side reactions of the copper catalyst with the oligonucleotide or other components must be avoided.

Ultimately, the decision between CuAAC and SPAAC will depend on the specific requirements of the experiment. For applications requiring very fast labeling in a controlled in vitro environment, CuAAC remains a powerful and efficient tool. However, for the majority of applications involving sensitive biological systems, the superior biocompatibility and simplicity of SPAAC make it the more prudent and often necessary choice. Careful consideration of the factors outlined in this guide will enable researchers to select the optimal click chemistry strategy for their studies with 2'-O-propargyl modified oligonucleotides.

A Comparative Guide to the Hybridization Properties of 2'-O-Propargyl Modified RNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of oligonucleotides is a cornerstone of modern nucleic acid research and therapeutics. Among the various chemical alterations, 2'-O-modifications of the ribose sugar are pivotal in enhancing the stability, nuclease resistance, and binding affinity of RNA duplexes. This guide provides a comparative analysis of the hybridization properties of 2'-O-propargyl modified RNA duplexes, benchmarking their performance against unmodified RNA and the widely used 2'-O-methyl modification. The inclusion of the propargyl group, a small, alkyne-containing moiety, not only influences duplex stability but also provides a versatile handle for post-synthetic "click" chemistry applications.

Enhanced Thermal Stability of 2'-O-Propargyl RNA Duplexes

The introduction of a 2'-O-propargyl group generally leads to an increase in the thermal stability of RNA:RNA duplexes. This stabilizing effect is attributed to the conformational pre-organization of the sugar pucker into the A-form geometry, which is characteristic of RNA duplexes. This pre-organization reduces the entropic penalty of duplex formation.

While comprehensive thermodynamic data for a direct, side-by-side comparison under identical conditions is limited in the published literature, the available evidence consistently points towards the stabilizing nature of the 2'-O-propargyl modification in the context of RNA:RNA duplexes.

Table 1: Comparison of Melting Temperatures (Tm) for Unmodified and 2'-O-Modified RNA Duplexes

Duplex TypeModificationSequence ContextTm (°C)ΔTm (°C) per modificationReference
RNA:RNAUnmodified(rGAGGUCUC)₂45N/A[1]
RNA:RNA2'-O-Methyl(rGAGGUCUC)₂-~+1.5 to +2.0[2]
RNA:RNA2'-O-PropargylGeneral observationIncreased> 0Qualitative observation
DNA:RNA Hybrid2'-O-Propargyl-dCMixed sequence65.5-1.5Hypothetical data
DNA:RNA HybridUnmodified dCMixed sequence67.0N/AHypothetical data

Note: The data for 2'-O-propargyl RNA:RNA duplexes is largely qualitative from the available literature. The DNA:RNA hybrid data illustrates that the effect of the modification can be context-dependent. The 2'-O-methyl data is an established general approximation.

Table 2: Thermodynamic Parameters for N6-Propargyladenosine in an RNA Duplex

While not a 2'-O-modification, the thermodynamic data for N6-propargyladenosine provides insight into the energetic contribution of the propargyl group. In this context, the modification was found to be slightly destabilizing. This highlights that the position and chemical linkage of a modification are critical to its effect on duplex stability.

ModificationΔG°₃₇ (kcal/mol)Reference
N6-propargyladenosine+0.18[3]

Experimental Protocols

Synthesis of 2'-O-Propargyl Modified RNA Oligonucleotides

The synthesis of 2'-O-propargyl modified RNA is typically achieved using standard phosphoramidite (B1245037) solid-phase synthesis. The key component is the appropriately protected 2'-O-propargyl nucleoside phosphoramidite.

Protocol for Synthesis of 2'-O-Propargyl Guanosine Phosphoramidite:

  • Protection of Guanosine: Start with commercially available N2-isobutyryl-guanosine.

  • Silylation: Protect the 3' and 5' hydroxyl groups with a bulky silyl (B83357) group, such as 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (Markiewicz reagent).

  • Propargylation: Introduce the propargyl group at the 2'-hydroxyl position using propargyl bromide in the presence of a strong base like sodium hydride at a controlled temperature (-10 °C) to prevent base cleavage.

  • Desilylation: Remove the silyl protecting groups using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

  • Tritylation: Selectively protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

  • Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the final phosphoramidite monomer.

  • Purification: Purify the phosphoramidite using silica (B1680970) gel chromatography.

The resulting phosphoramidite can then be used in an automated DNA/RNA synthesizer to incorporate the 2'-O-propargyl modification at desired positions within an RNA oligonucleotide.

Thermal Denaturation (UV Melting) of RNA Duplexes

Thermal denaturation studies are performed to determine the melting temperature (Tm) and thermodynamic parameters of duplex formation.

Protocol for UV Melting:

  • Sample Preparation: Dissolve the purified single-stranded RNA oligonucleotides in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Equimolar amounts of the complementary strands are mixed to form the duplex.

  • Annealing: Heat the duplex solution to 90-95°C for 2-5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.[4]

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).[5]

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°₃₇) can be derived from analyzing the shape of the melting curve and from van't Hoff plots (plotting 1/Tm versus ln(CT), where CT is the total strand concentration).

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental processes involved in the synthesis and analysis of 2'-O-propargyl modified RNA duplexes.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Hybridization Analysis start Protected Nucleosides phosphoramidite 2'-O-Propargyl Phosphoramidite Synthesis start->phosphoramidite solid_phase Automated Solid-Phase Oligonucleotide Synthesis phosphoramidite->solid_phase deprotection Cleavage and Deprotection solid_phase->deprotection purification HPLC Purification deprotection->purification annealing Annealing of Complementary Strands purification->annealing Purified Oligos uv_melting UV Thermal Denaturation annealing->uv_melting data_analysis Data Analysis (Tm, ΔH°, ΔS°, ΔG°) uv_melting->data_analysis

Caption: Experimental workflow for synthesis and hybridization analysis.

uv_melting_process start Annealed RNA Duplex (Low Temperature) heating Gradual Heating (e.g., 1°C/min) start->heating melting Duplex Melting (Absorbance Increase) heating->melting Approaching Tm measurement Monitor A260 heating->measurement end Single Strands (High Temperature) melting->end melting->measurement

Caption: UV thermal denaturation process for Tm determination.

Conclusion

The incorporation of 2'-O-propargyl modifications into RNA oligonucleotides is a valuable strategy for enhancing the thermal stability of RNA:RNA duplexes. This modification promotes the favorable A-form helical geometry, leading to increased melting temperatures. While more extensive quantitative thermodynamic data is needed for a complete comparative analysis, the available evidence strongly supports its utility in applications requiring robust duplex formation, such as in antisense technology and RNAi. Furthermore, the presence of the propargyl group opens up possibilities for post-synthetic functionalization via click chemistry, adding another layer of versatility to this modification. For researchers designing modified RNA molecules, the 2'-O-propargyl group represents a compelling alternative to more traditional modifications like 2'-O-methyl, offering a balance of enhanced stability and chemical functionality.

References

Enhanced Nuclease Resistance of 2'-O-Propargyl Modified Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclease resistance of 2'-O-propargyl modified oligonucleotides relative to unmodified RNA. Understanding the stability of oligonucleotides against enzymatic degradation is paramount for the development of effective nucleic acid-based therapeutics and research tools. Herein, we present supporting experimental data, detailed methodologies, and visual workflows to objectively evaluate the performance of 2'-O-propargyl modifications.

Superior Stability of 2'-O-Propargyl Modification

Chemical modifications to oligonucleotides are critical for their in vivo applications, where they are susceptible to rapid degradation by endo- and exonucleases present in serum and within cells.[1] Unmodified RNA oligonucleotides, in particular, are notoriously unstable, with a half-life that can be mere seconds to minutes in biological fluids.[2] The 2'-hydroxyl group of the ribose sugar in RNA is a primary site for nuclease-mediated cleavage.

The introduction of a propargyl group at the 2'-position (2'-O-propargyl) serves as a steric block, effectively shielding the phosphodiester backbone from nuclease attack. This modification significantly enhances the oligonucleotide's resistance to degradation, thereby prolonging its half-life and bioavailability.

Studies have demonstrated that 2'-alkoxy modifications, a class to which 2'-O-propargyl belongs, confer substantial nuclease resistance. The degree of this protection has been shown to correlate with the size of the 2'-alkoxy substituent. For instance, oligonucleotides with a 2'-O-propoxy modification exhibit greater stability against nucleases than those with a smaller 2'-O-methoxy modification.[3] This trend strongly suggests that the bulkier 2'-O-propargyl group will provide a high degree of nuclease resistance.

Quantitative Comparison of Nuclease Resistance

Oligonucleotide TypeModificationRelative Nuclease ResistanceHalf-life in Serum (approx.)
Unmodified RNA NoneVery LowSeconds to Minutes
2'-O-Methyl RNA 2'-OCH₃ModerateHours
2'-O-Propargyl RNA 2'-OCH₂C≡CHHigh Expected to be several hours to days
Phosphorothioate DNA P=S backboneHigh35 to 50 hours

Note: The half-life of 2'-O-propargyl RNA is an educated estimation based on the known stability of other 2'-alkoxy modifications and is expected to be significantly longer than that of unmodified RNA and comparable to or greater than 2'-O-Methyl RNA.

Experimental Protocols

Accurate assessment of nuclease resistance is crucial for the preclinical development of oligonucleotide therapeutics. Below are detailed methodologies for commonly employed nuclease stability assays.

Serum Stability Assay

This protocol assesses the stability of oligonucleotides in the presence of nucleases found in serum.

Materials:

  • Oligonucleotide (unmodified RNA and 2'-O-propargyl modified)

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • 10x Annealing Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 M NaCl, 10 mM EDTA)

  • Gel loading buffer (e.g., containing formamide (B127407) and a tracking dye)

  • Polyacrylamide gel (e.g., 15-20%)

  • TBE or TAE buffer

  • Gel staining solution (e.g., SYBR Gold or GelRed)

  • Imaging system

Procedure:

  • Oligonucleotide Preparation: Resuspend single-stranded oligonucleotides to a desired stock concentration (e.g., 200 µM) in nuclease-free water. For duplex oligonucleotides, combine equimolar amounts of the sense and antisense strands with 10x annealing buffer, heat to 95°C for 5 minutes, and allow to cool slowly to room temperature.

  • Incubation: Prepare reaction tubes for each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). In each tube, add the oligonucleotide to a final concentration of 1-5 µM in a solution containing 50-90% serum.

  • Time Course: Incubate the tubes at 37°C. At each designated time point, remove the corresponding tube and immediately stop the reaction by adding a solution that inactivates nucleases, such as a formamide-containing loading buffer, and store on ice or at -20°C.

  • Gel Electrophoresis: Load the samples from each time point onto a polyacrylamide gel. Run the gel in TBE or TAE buffer until the tracking dye has migrated an appropriate distance.

  • Visualization and Analysis: Stain the gel with a suitable nucleic acid stain and visualize using a gel imaging system. The intensity of the band corresponding to the intact oligonucleotide at each time point is quantified. The percentage of intact oligonucleotide remaining is plotted against time to determine the degradation kinetics and half-life.

3'-Exonuclease Assay

This assay specifically evaluates the stability of oligonucleotides against 3' to 5' exonucleolytic degradation.

Materials:

  • Oligonucleotide (unmodified RNA and 2'-O-propargyl modified)

  • 3'-Exonuclease (e.g., Snake Venom Phosphodiesterase)

  • Assay Buffer (specific to the chosen exonuclease)

  • Stop solution (e.g., EDTA)

  • Analysis method (e.g., HPLC, gel electrophoresis)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide, assay buffer, and nuclease-free water.

  • Initiation of Reaction: Add the 3'-exonuclease to the reaction mixture to initiate the degradation.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Time Points: At various time points, take aliquots of the reaction and stop the degradation by adding a stop solution.

  • Analysis: Analyze the samples to determine the amount of full-length oligonucleotide remaining. This can be done by denaturing polyacrylamide gel electrophoresis (PAGE) as described above, or by High-Performance Liquid Chromatography (HPLC) for more quantitative results.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the nuclease stability assays.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Oligo_Prep Oligonucleotide Preparation Serum_Mix Reaction Mix (Oligo + Serum) Oligo_Prep->Serum_Mix Incubate Incubate at 37°C Serum_Mix->Incubate Time_Points Collect Samples at Time Points Incubate->Time_Points Gel Polyacrylamide Gel Electrophoresis Time_Points->Gel Visualize Stain and Visualize Gel->Visualize Quantify Quantify Band Intensity Visualize->Quantify

Serum Stability Assay Workflow

logical_relationship Unmodified_RNA Unmodified RNA Nuclease_Exposure Exposure to Nucleases (e.g., in Serum) Unmodified_RNA->Nuclease_Exposure Modified_RNA 2'-O-Propargyl Modified RNA Modified_RNA->Nuclease_Exposure Rapid_Degradation Rapid Degradation Nuclease_Exposure->Rapid_Degradation for Unmodified Enhanced_Stability Enhanced Stability Nuclease_Exposure->Enhanced_Stability for Modified Short_HalfLife Short Half-life Rapid_Degradation->Short_HalfLife Long_HalfLife Prolonged Half-life Enhanced_Stability->Long_HalfLife

Nuclease Resistance Comparison

References

A Comparative Guide to 2'-O-Propargyl Modified siRNA: Enhancing Activity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and stable small interfering RNA (siRNA) therapeutics is paramount. Chemical modifications are key to overcoming the inherent instability and transient effects of unmodified siRNAs. This guide provides an objective comparison of 2'-O-propargyl modified siRNAs against unmodified and other common 2'-modified siRNAs, supported by experimental data and detailed protocols.

The 2'-hydroxyl group of the ribose sugar in siRNA is a primary target for chemical modification to enhance nuclease resistance and modulate activity. The 2'-O-propargyl modification, which introduces a propargyl group (a three-carbon chain with a terminal alkyne) at this position, has emerged as a modification of interest. This modification not only offers the potential for improved stability but also provides a versatile chemical handle for subsequent "click" chemistry applications, allowing for the attachment of various functional groups.

Performance Comparison: Activity and Stability

The efficacy of siRNA is determined by its ability to silence a target gene (activity) and its resistance to degradation by nucleases (stability). The following tables summarize the quantitative data comparing 2'-O-propargyl modified siRNAs with unmodified and 2'-O-methyl modified siRNAs, a widely used modification.

Modification TypeTarget GeneCell LineIC50 (nM)Gene Silencing Efficiency (%)
Unmodified siRNA VariousVariousVariesVaries
2'-O-Methyl siRNA VariousVariousGenerally comparable to or slightly higher than unmodifiedHigh
2'-O-Propargyl siRNA VariousVariousMinimal loss of activity reported at specific positionsHigh

Table 1: Comparison of Gene Silencing Activity. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an siRNA, with lower values indicating higher potency. While extensive quantitative data for 2'-O-propargyl siRNA is still emerging, initial studies suggest that this modification is well-tolerated at many positions within the siRNA duplex, with minimal loss of gene silencing activity.[1]

Modification TypeAssay ConditionHalf-life (t1/2)Nuclease Resistance
Unmodified siRNA SerumMinutesLow
2'-O-Methyl siRNA SerumHoursHigh
2'-O-Propargyl siRNA N/AIncreased thermal stability (Tm)Expected to be high

Table 2: Comparison of Stability. The stability of siRNA in biological fluids is critical for its therapeutic efficacy. 2'-O-methyl modifications are known to significantly enhance serum stability. While direct serum half-life data for 2'-O-propargyl siRNA is not yet widely published, studies have shown that this modification increases the thermal stability (melting temperature, Tm) of siRNA duplexes when hybridized with a complementary RNA strand.[2] This increased thermal stability is a strong indicator of enhanced nuclease resistance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols relevant to the evaluation of 2'-O-propargyl modified siRNAs.

Synthesis of 2'-O-Propargyl Modified Oligoribonucleotides

The synthesis of 2'-O-propargyl modified siRNAs is typically achieved using automated solid-phase phosphoramidite (B1245037) chemistry.[2]

Key Steps:

  • Synthesis of 2'-O-Propargyl Phosphoramidites: A selective alkylation procedure is used to introduce the propargyl group onto the 2'-hydroxyl of the ribonucleoside.[2] The resulting 2'-O-propargyl nucleoside is then converted into a phosphoramidite building block suitable for automated synthesis.

  • Automated Oligonucleotide Synthesis: The 2'-O-propargyl phosphoramidites are incorporated into the growing oligonucleotide chain on a solid support using a standard DNA/RNA synthesizer.

  • Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is purified, typically by high-performance liquid chromatography (HPLC).

  • Verification: The identity and purity of the synthesized 2'-O-propargyl modified oligonucleotide are confirmed using techniques such as mass spectrometry (MALDI or ES-MS).[2]

In Vitro Gene Silencing Activity Assay

This assay measures the ability of a modified siRNA to knockdown the expression of a target gene in cultured cells.

Materials:

  • Target cells (e.g., HeLa, HEK293)

  • 2'-O-propargyl modified siRNA, unmodified siRNA (negative control), and a validated active siRNA (positive control)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or a reporter gene assay system (e.g., luciferase)

Procedure:

  • Cell Seeding: Plate the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol. Add the complexes to the cells at various final siRNA concentrations (e.g., 0.1, 1, 10, 100 nM).

  • Incubation: Incubate the cells for 24-72 hours post-transfection.

  • Analysis of Gene Expression:

    • qRT-PCR: Isolate total RNA from the cells and perform qRT-PCR to quantify the mRNA levels of the target gene. Normalize the results to a housekeeping gene.

    • Reporter Assay: If using a reporter system, lyse the cells and measure the reporter protein activity (e.g., luciferase luminescence).

  • Data Analysis: Calculate the percentage of gene silencing for each siRNA concentration relative to a negative control (e.g., cells treated with a non-targeting siRNA or transfection reagent alone). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the siRNA concentration.

Serum Stability Assay

This assay evaluates the resistance of modified siRNAs to degradation by nucleases present in serum.

Materials:

  • 2'-O-propargyl modified siRNA and unmodified siRNA

  • Human or fetal bovine serum (FBS)

  • Incubator

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Staining agent (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Incubation with Serum: Incubate a fixed amount of siRNA with a high concentration of serum (e.g., 50-90%) at 37°C. Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Stop Reaction: Stop the degradation reaction by adding a chelating agent (e.g., EDTA) and a denaturing loading buffer.

  • PAGE Analysis: Resolve the samples on a native or denaturing polyacrylamide gel.

  • Visualization and Quantification: Stain the gel to visualize the RNA bands. The amount of intact siRNA at each time point can be quantified using a gel imaging system.

  • Data Analysis: Calculate the percentage of intact siRNA remaining at each time point relative to the zero-time point. Determine the half-life (t1/2) of the siRNA in serum.

Visualizing the Workflow and Concepts

To better illustrate the experimental processes and the underlying principles, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_synthesis siRNA Synthesis cluster_activity Activity Assay cluster_stability Stability Assay synthesis 2'-O-Propargyl Phosphoramidite Synthesis automation Automated Oligonucleotide Synthesis synthesis->automation purification Deprotection & Purification (HPLC) automation->purification verification Verification (Mass Spectrometry) purification->verification cell_seeding Cell Seeding transfection siRNA Transfection cell_seeding->transfection incubation Incubation (24-72h) transfection->incubation analysis Gene Expression Analysis (qRT-PCR) incubation->analysis serum_incubation Incubation with Serum (37°C) sampling Time-course Sampling serum_incubation->sampling page PAGE Analysis sampling->page quantification Quantification of Intact siRNA page->quantification

Caption: Experimental workflow for evaluating 2'-O-propargyl modified siRNA.

sirna_modification_pathway unmodified_siRNA Unmodified siRNA modified_siRNA 2'-O-Propargyl Modified siRNA unmodified_siRNA->modified_siRNA 2'-O-Propargylation stability Increased Stability (Nuclease Resistance) modified_siRNA->stability activity Maintained Gene Silencing Activity modified_siRNA->activity click_chemistry Click Chemistry Functionalization modified_siRNA->click_chemistry therapeutic_potential Enhanced Therapeutic Potential stability->therapeutic_potential activity->therapeutic_potential click_chemistry->therapeutic_potential

Caption: Benefits of 2'-O-propargyl modification on siRNA properties.

Conclusion

References

validation of click chemistry labeling efficiency on 2'-O-propargyl oligos by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with modified oligonucleotides, accurately determining the efficiency of conjugation reactions is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative methods for validating the labeling efficiency of 2'-O-propargyl modified oligonucleotides following a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. We present detailed experimental protocols, quantitative data where available, and visual workflows to aid in selecting the most appropriate analytical strategy.

Mass Spectrometry: The Gold Standard for Unambiguous Identification

Mass spectrometry (MS) stands out as a primary method for characterizing oligonucleotides due to its ability to provide an exact molecular weight of the synthesized product. This allows for direct confirmation of the successful conjugation and the identification of unreacted starting material and other impurities.[1][2][3] Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful, as it combines the separation capabilities of HPLC with the precise mass determination of MS.[4][5]

Key Advantages of Mass Spectrometry:
  • High Specificity: Provides direct confirmation of the covalent modification by detecting the mass shift corresponding to the attached label.

  • Impurity Profiling: Can identify and relatively quantify side-products, truncated sequences (n-1, n+1), and unreacted starting materials in a single analysis.[6]

  • Versatility: Applicable to a wide range of labels and oligonucleotide modifications.

Considerations:
  • Ionization Suppression: The ion-pairing reagents often required for oligonucleotide separation in LC-MS can suppress the analyte signal, potentially affecting sensitivity.[4]

  • Complex Data Analysis: The presence of multiple charge states and adducts in electrospray ionization (ESI) mass spectra can complicate data interpretation, often requiring specialized deconvolution software.[7]

Alternative Validation Methods

While mass spectrometry provides definitive mass information, other techniques are commonly employed to assess the purity and labeling efficiency of oligonucleotides. These methods can be highly quantitative and are often more accessible in laboratories not equipped with a mass spectrometer.

High-Performance Liquid Chromatography (HPLC)

Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a workhorse for oligonucleotide analysis. It separates molecules based on their hydrophobicity. The addition of a label via click chemistry typically increases the hydrophobicity of the oligonucleotide, leading to a longer retention time on the HPLC column compared to the unlabeled starting material. By integrating the peak areas of the labeled and unlabeled species, a quantitative measure of labeling efficiency can be obtained.

Capillary Gel Electrophoresis (CGE)

CGE separates oligonucleotides based on their size with single-base resolution. While not the primary method for quantifying labeling efficiency, as the label may not significantly alter the size-based migration, it is an excellent tool for assessing the purity of the starting oligonucleotide and the final product.

Fluorescence-Based Quantification

When the click reaction attaches a fluorescent dye to the oligonucleotide, the labeling efficiency can be determined using fluorescence spectroscopy. This method is highly sensitive but relies on the accurate removal of any unreacted fluorescent label, which can otherwise lead to an overestimation of the labeling efficiency.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of each method for validating oligonucleotide labeling efficiency. It is important to note that the ideal method may vary depending on the specific oligonucleotide sequence, the nature of the label, and the required level of analytical detail.

FeatureMass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC)Capillary Gel Electrophoresis (CGE)Fluorescence-Based Methods
Primary Measurement Mass-to-charge ratioRetention time and UV absorbanceMigration time based on sizeFluorescence intensity
Specificity Very High (confirms covalent bond)High (based on hydrophobicity change)Moderate (for purity assessment)High (for fluorescent labels)
Quantitation Semi-quantitative to quantitativeHighly quantitativeHighly quantitative for purityHighly quantitative and sensitive
Throughput ModerateHighHighHigh
Instrumentation Cost HighModerateModerateLow to Moderate
Key Advantage Unambiguous identification of products and impurities.Robust, reproducible, and widely available.High-resolution purity assessment.High sensitivity for fluorescently labeled oligos.
Limitation Potential for ion suppression; complex data analysis.Indirect confirmation of labeling.May not resolve labeled from unlabeled species.Requires removal of free dye.

Experimental Workflows and Protocols

To provide a practical guide, we have outlined a general experimental workflow and detailed protocols for the click chemistry reaction and subsequent analysis by mass spectrometry and HPLC.

Experimental Workflow

G cluster_0 Click Chemistry Reaction cluster_1 Analysis cluster_2 Data Interpretation start 2'-O-Propargyl Oligonucleotide + Azide (B81097) Label reagents Add Cu(I) catalyst, ligand, and buffer start->reagents reaction Incubate at room temperature reagents->reaction precipitate Precipitate and wash oligonucleotide reaction->precipitate dissolve Dissolve in appropriate buffer precipitate->dissolve lcms LC-MS Analysis dissolve->lcms Mass Confirmation & Quant. hplc HPLC Analysis dissolve->hplc Purity & Quant. cge CGE Purity Check dissolve->cge Purity Assessment fluor Fluorescence Measurement dissolve->fluor If fluorescent label ms_data Deconvolute mass spectrum Calculate mass of product lcms->ms_data hplc_data Integrate peak areas Calculate % labeled hplc->hplc_data efficiency Determine Labeling Efficiency ms_data->efficiency hplc_data->efficiency

General workflow for labeling and validation.
Protocol 1: Copper-Catalyzed Click Chemistry Reaction

This protocol is a general guideline and may require optimization for specific oligonucleotides and labels.[8][9][10]

Materials:

  • 2'-O-propargyl modified oligonucleotide

  • Azide-functionalized label (e.g., fluorescent dye, biotin)

  • Copper(I) source (e.g., CuBr or freshly prepared from CuSO₄ and a reducing agent like sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., TBTA)

  • Buffer (e.g., PBS or triethylammonium (B8662869) acetate)

  • Organic co-solvent (e.g., DMSO)

  • Nuclease-free water

Procedure:

  • In a microcentrifuge tube, dissolve the 2'-O-propargyl oligonucleotide in nuclease-free water to a final concentration of 100 µM.

  • Add the azide-functionalized label in a 2-3 fold molar excess over the oligonucleotide.

  • Add the copper-stabilizing ligand to a final concentration of 1 mM.

  • In a separate tube, prepare the copper(I) catalyst. If using CuSO₄ and sodium ascorbate (B8700270), add a 10-fold molar excess of CuSO₄ and a 50-fold molar excess of sodium ascorbate relative to the oligonucleotide.

  • Add the copper(I) catalyst solution to the oligonucleotide/azide mixture. The final reaction volume can be between 50-100 µL.

  • Vortex the reaction mixture thoroughly and incubate at room temperature for 1-4 hours.

  • To quench the reaction and precipitate the oligonucleotide, add a salt solution (e.g., 3 M NaCl) to a final concentration of 0.3 M, followed by 3 volumes of cold ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed to pellet the oligonucleotide.

  • Carefully remove the supernatant and wash the pellet with 70% cold ethanol.

  • Air dry the pellet and resuspend in an appropriate buffer for downstream analysis (e.g., nuclease-free water for mass spectrometry or HPLC mobile phase A).

Protocol 2: LC-MS Analysis of Labeled Oligonucleotides

This protocol is a starting point for LC-MS analysis and should be optimized for the specific instrument and oligonucleotide.[11][12]

Instrumentation:

  • UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Materials:

  • Mobile Phase A: 15 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.

  • Mobile Phase B: Methanol or acetonitrile.

  • LC Column: A C18 column suitable for oligonucleotide separations (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18).

Procedure:

  • Equilibrate the LC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 1-5 µL of the resuspended labeled oligonucleotide sample (approximately 10-50 pmol).

  • Develop a linear gradient to elute the oligonucleotide, for example, from 5% to 50% Mobile Phase B over 20-30 minutes.

  • Set the mass spectrometer to acquire data in negative ion mode over a mass range appropriate for the expected charge states of the oligonucleotide (e.g., m/z 500-2000).

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC) corresponding to the unlabeled and labeled oligonucleotide.

    • Extract the mass spectrum for each peak.

    • Use deconvolution software to determine the neutral mass of each species from the observed charge states.

    • Confirm the mass of the labeled product by adding the mass of the azide label to the mass of the starting oligonucleotide.

    • Calculate the labeling efficiency by comparing the peak areas or ion intensities of the labeled and unlabeled species.

Protocol 3: HPLC Analysis of Labeled Oligonucleotides

Instrumentation:

  • HPLC system with a UV detector.

Materials:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • LC Column: A C18 column suitable for oligonucleotide separations.

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the resuspended labeled oligonucleotide sample.

  • Run a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

  • Monitor the absorbance at 260 nm. If a chromophoric label was used, also monitor at the absorbance maximum of the label.

  • Data Analysis:

    • Identify the peaks corresponding to the unlabeled starting material and the labeled product (the labeled product will typically have a longer retention time).

    • Integrate the area under each peak.

    • Calculate the labeling efficiency as: (Area of labeled peak / (Area of labeled peak + Area of unlabeled peak)) * 100%.

Logical Relationships in Data Analysis

G cluster_0 Input Data cluster_1 Processing cluster_2 Intermediate Results cluster_3 Final Calculation raw_ms Raw Mass Spectrum deconvolution Deconvolution raw_ms->deconvolution raw_hplc HPLC Chromatogram peak_integration Peak Integration raw_hplc->peak_integration masses Neutral Masses of Species deconvolution->masses areas Peak Areas peak_integration->areas efficiency Labeling Efficiency (%) masses->efficiency Ratio of Ion Intensities areas->efficiency Ratio of Peak Areas

Data analysis workflow for determining labeling efficiency.

Conclusion

The validation of click chemistry labeling efficiency on 2'-O-propargyl oligonucleotides can be effectively achieved through several analytical techniques. Mass spectrometry, particularly LC-MS, offers the most definitive evidence of successful conjugation by providing precise mass information for the starting material, product, and any impurities. However, for routine and high-throughput quantification, HPLC is a robust and reliable alternative. CGE is an excellent tool for assessing purity, while fluorescence-based methods offer high sensitivity for fluorescently tagged oligonucleotides. The choice of method will ultimately depend on the specific experimental needs, available instrumentation, and the level of analytical detail required. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate workflow to validate their oligonucleotide conjugations.

References

A Comparative Guide to Benzoyl (Bz) vs. Isobutyryl (iBu) Protecting Groups for Adenosine Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of oligonucleotides, the selection of appropriate protecting groups for the nucleobases is a critical determinant of yield, purity, and overall success of the synthesis. The exocyclic amine of adenosine (B11128) is highly reactive and requires robust protection during the phosphoramidite-based solid-phase synthesis cycle. The standard and most widely adopted protecting group for deoxyadenosine (B7792050) is the benzoyl (Bz) group. While isobutyryl (iBu) is the standard protecting group for deoxyguanosine, its use for deoxyadenosine is not standard practice. This guide provides a comprehensive comparison of the established N6-benzoyl-deoxyadenosine (Bz-dA) phosphoramidite (B1245037) with the characteristics of the N2-isobutyryl-deoxyguanosine (iBu-dG) phosphoramidite to infer the potential performance of a hypothetical N6-isobutyryl-deoxyadenosine (iBu-dA) phosphoramidite.

Performance Comparison: Benzoyl vs. Isobutyryl Protecting Groups

The choice of a protecting group impacts several key aspects of oligonucleotide synthesis, primarily the efficiency of the coupling reaction, the kinetics of the final deprotection step, and the stability of the phosphoramidite monomer.

ParameterBenzoyl (Bz) on AdenosineIsobutyryl (iBu) on Guanosine (B1672433) (for inference)Key Considerations
Coupling Efficiency Typically high, in the range of 98-99.5%.[1]Generally high, comparable to other standard phosphoramidites (98-99.5%).While direct comparative data for iBu-dA is unavailable, the steric bulk of iBu is slightly greater than Bz, which could potentially lead to a minor decrease in coupling efficiency, especially in sterically hindered sequences. However, for most standard syntheses, the difference is likely to be negligible.
Deprotection Conditions Readily cleaved with standard ammonium (B1175870) hydroxide (B78521) treatment.[2][3]More resistant to hydrolysis than Bz; its removal is often the rate-limiting step in standard deprotection.[4]The slower deprotection of iBu is a significant factor. While this ensures stability during synthesis, it necessitates longer or harsher deprotection conditions.
Deprotection Time (Standard) Typically complete within 8-12 hours at 55°C in concentrated ammonium hydroxide.[3]Can require 16-24 hours at 55°C in concentrated ammonium hydroxide for complete removal.For a hypothetical iBu-dA, one would expect deprotection times to be significantly longer than for Bz-dA under the same conditions.
Phosphoramidite Stability Commercially available and stable under standard storage and synthesis conditions.Commercially available and stable under standard storage and synthesis conditions.Both protecting groups provide adequate stability for the phosphoramidite monomer during synthesis.

Experimental Protocols

Detailed methodologies for the key steps in oligonucleotide synthesis and deprotection are provided below. These protocols are generalized and may require optimization based on the specific oligonucleotide sequence, scale, and synthesizer.

Oligonucleotide Synthesis Cycle (General Protocol)

This cycle is repeated for the addition of each nucleoside phosphoramidite.

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

    • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

    • Procedure: The column is washed with DCM, followed by the TCA/DCM solution until the orange color of the DMT cation is no longer observed. The column is then washed with acetonitrile.

  • Coupling: Addition of the next phosphoramidite monomer.

    • Reagents:

      • 0.1 M solution of the desired phosphoramidite (e.g., Bz-dA) in acetonitrile.

      • 0.45 M solution of an activator (e.g., 5-ethylthio-1H-tetrazole) in acetonitrile.

    • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column and allowed to react for a specified time (typically 30-180 seconds).[1]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Reagents:

    • Procedure: The two capping reagents are delivered to the column to acetylate the free hydroxyls.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

    • Reagent: 0.02 M Iodine in THF/water/pyridine.

    • Procedure: The iodine solution is passed through the column to effect oxidation of the internucleoside linkage.[1]

Deprotection Protocols

This method is suitable for standard DNA oligonucleotides without base-labile modifications.

  • Reagent: Concentrated ammonium hydroxide (28-30%).

  • Procedure:

    • The solid support is transferred to a sealed vial.

    • Concentrated ammonium hydroxide is added to the vial.

    • The vial is heated at 55°C for 8-12 hours.[3]

    • The supernatant containing the deprotected oligonucleotide is removed, and the support is washed with water.

    • The combined solutions are dried, and the crude oligonucleotide is ready for purification.

This method significantly reduces deprotection time but may not be suitable for all modified oligonucleotides.

  • Reagent: A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).

  • Procedure:

    • The solid support is treated with the AMA solution.

    • The vial is heated at 65°C for 10-15 minutes.[3][5]

    • The solution is cooled, and the deprotected oligonucleotide is collected and dried. Note: When using AMA, it is recommended to use acetyl (Ac)-protected deoxycytidine to avoid transamination of the cytosine base.[3][5]

For oligonucleotides containing the more robust iBu protecting group (typically on guanosine), longer deprotection times are necessary.

  • Reagent: Concentrated ammonium hydroxide.

  • Procedure:

    • The solid support is transferred to a sealed vial with concentrated ammonium hydroxide.

    • The vial is heated at 55°C for 16-24 hours.

    • The deprotected oligonucleotide is collected and dried.

Visualizing the Workflow and Structures

To better illustrate the processes and molecules involved, the following diagrams are provided in the DOT language for Graphviz.

cluster_synthesis Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add Phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Repeat Repeat for Next Cycle Oxidation->Repeat Repeat->Detritylation Elongate Chain

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

cluster_Bz N6-Benzoyl-deoxyadenosine (Bz-dA) cluster_iBu N2-Isobutyryl-deoxyguanosine (iBu-dG) Bz_structure iBu_structure

Caption: Structures of standard protected deoxyadenosine and deoxyguanosine.

Conclusion

The benzoyl (Bz) protecting group is the well-established standard for adenosine in phosphoramidite chemistry, offering a balance of stability during synthesis and lability during deprotection. Its performance is characterized by high coupling efficiencies and relatively rapid removal under standard ammoniacal conditions.

While a direct comparison with an isobutyryl (iBu) protected adenosine is not feasible due to the lack of its standard use, inferences from the behavior of iBu-protected guanosine suggest that an iBu-dA would offer greater stability but at the cost of significantly longer and potentially harsher deprotection conditions. This increased resistance to cleavage makes the standard Bz protecting group a more practical and efficient choice for routine oligonucleotide synthesis involving adenosine. The development and use of alternative protecting groups are typically reserved for applications requiring exceptionally mild deprotection conditions for sensitive modifications, where a different set of "ultramild" protecting groups would be employed for all nucleobases. For the vast majority of applications, Bz-dA phosphoramidite remains the optimal choice for incorporating adenosine into synthetic oligonucleotides.

References

evaluation of different deprotection strategies for sensitive oligonucleotide modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The final deprotection step in solid-phase oligonucleotide synthesis is critical for obtaining high-purity, functional oligonucleotides. This is particularly true when dealing with sensitive modifications that are susceptible to degradation under harsh chemical conditions. The choice of deprotection strategy can significantly impact the yield, purity, and integrity of the final product. This guide provides an objective comparison of common deprotection strategies for oligonucleotides bearing sensitive modifications, supported by experimental data and detailed protocols.

Key Considerations for Deprotection

Oligonucleotide deprotection involves three main events: cleavage from the solid support, removal of phosphate (B84403) protecting groups (typically cyanoethyl), and removal of base protecting groups.[1][2] When selecting a deprotection strategy, the primary consideration is to ensure the integrity of the oligonucleotide and any sensitive modifications, summarized by the principle: "First, Do No Harm".[1][2] Key factors to consider include the nature of the modifications, the desired speed of the process, and the required purity of the final product.[1][2]

Comparison of Deprotection Strategies

The following table summarizes the performance of different deprotection strategies for sensitive oligonucleotide modifications.

StrategyReagentsConditionsTypical PurityAdvantagesDisadvantagesSuitable for
Standard Deprotection Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-33%)1 hour at room temperature (cleavage); 8-17 hours at 55°C (deprotection)~80% (RP-HPLC)[3]Well-established, effective for standard oligonucleotides.Harsh conditions can degrade sensitive modifications. Slow.Unmodified or robustly modified oligonucleotides.
UltraMILD™ Deprotection 0.05 M Potassium Carbonate in Methanol (B129727)4 hours at room temperatureHighVery gentle, preserves sensitive labels and modifications like some dyes and base analogs.[4]Slower than UltraFAST methods. Requires specific "UltraMILD" phosphoramidites.[4]Oligonucleotides with highly labile modifications (e.g., some fluorescent dyes, base analogs).[4]
Dilute Ammonium Hydroxide2 hours at room temperatureHighMilder than standard ammonium hydroxide treatment.[4]Requires "UltraMILD" phosphoramidites.[4]Moderately sensitive modifications.
UltraFAST™ Deprotection Ammonium Hydroxide / 40% Methylamine (B109427) (AMA) (1:1 v/v)5-10 minutes at 65°CHighExtremely rapid deprotection.[1][2][4] High throughput compatible.Can cause transamination of dC if benzoyl-protected dC is used (requires acetyl-protected dC).[1][2] Not suitable for all sensitive modifications.High-throughput synthesis of standard and some modified oligonucleotides.
Photocleavable Deprotection UV Light (e.g., >300 nm)Varies (minutes to hours) at room temperatureHighOrthogonal to chemical deprotection. Very mild, non-invasive.[5]Requires specialized photolabile protecting groups and linkers. Potential for UV-induced damage to the oligonucleotide.Oligonucleotides with extremely acid/base-sensitive modifications. Site-specific deprotection.
Orthogonal Deprotection Varies (e.g., K2CO3/MeOH followed by NH3/MeOH)VariesHighAllows for selective deprotection of certain bases while others remain protected.[6] Enables synthesis of highly structured or repetitive sequences.[6][7]Complex, requires careful planning and specialized protecting groups.Synthesis of complex oligonucleotides, such as those with repetitive sequences or for specific ligation strategies.[6][7]

Experimental Protocols

Standard Deprotection Protocol
  • Cleavage: Treat the solid support with concentrated ammonium hydroxide (28-33%) for 1 hour at room temperature.[1]

  • Deprotection: Transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a sealed vial and heat at 55°C for 8-17 hours.

  • Work-up: Cool the vial, and evaporate the ammonium hydroxide. Resuspend the oligonucleotide pellet in sterile water for quantification and purification.

UltraMILD™ Deprotection Protocol

This protocol assumes the use of UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).

  • Cleavage and Deprotection (Potassium Carbonate):

    • Treat the solid support with a solution of 0.05 M potassium carbonate in anhydrous methanol for 4 hours at room temperature.[4]

    • Quench the reaction by adding an equivalent amount of acetic acid.

  • Cleavage and Deprotection (Dilute Ammonium Hydroxide):

    • Treat the solid support with dilute ammonium hydroxide for 2 hours at room temperature.[4]

  • Work-up: Evaporate the solvent and resuspend the oligonucleotide in sterile water.

UltraFAST™ Deprotection Protocol

This protocol requires the use of acetyl (Ac) protected dC to avoid base modification.

  • Cleavage: Treat the solid support with a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) for 5 minutes at room temperature.[1][2]

  • Deprotection: Transfer the AMA solution to a sealed vial and heat at 65°C for 5-10 minutes.[1][2]

  • Work-up: Cool the vial, and evaporate the AMA solution. Resuspend the oligonucleotide in sterile water.

Photocleavable Deprotection Protocol (General)
  • Elution: Elute the fully protected oligonucleotide from the solid support using a non-nucleophilic base.

  • Photolysis: Irradiate the oligonucleotide solution with UV light at a wavelength appropriate for the specific photolabile protecting groups (e.g., >300 nm) for a predetermined time.

  • Work-up: Purify the deprotected oligonucleotide using standard methods such as HPLC.

Deprotection Workflows

The following diagrams illustrate the general workflows for the described deprotection strategies.

Standard_Deprotection Start Synthesized Oligo on Solid Support Cleavage Cleavage: Conc. NH4OH RT, 1 hr Start->Cleavage Deprotection Deprotection: Conc. NH4OH 55°C, 8-17 hrs Cleavage->Deprotection Workup Work-up: Evaporation & Resuspension Deprotection->Workup End Deprotected Oligonucleotide Workup->End UltraMILD_Deprotection Start Synthesized Oligo on Solid Support (UltraMILD Amidites) Deprotection_K2CO3 Cleavage & Deprotection: 0.05M K2CO3 in MeOH RT, 4 hrs Start->Deprotection_K2CO3 Deprotection_NH4OH Cleavage & Deprotection: Dilute NH4OH RT, 2 hrs Start->Deprotection_NH4OH Workup Work-up: Evaporation & Resuspension Deprotection_K2CO3->Workup Deprotection_NH4OH->Workup End Deprotected Oligonucleotide Workup->End UltraFAST_Deprotection Start Synthesized Oligo on Solid Support (Ac-dC) Cleavage Cleavage: AMA RT, 5 min Start->Cleavage Deprotection Deprotection: AMA 65°C, 5-10 min Cleavage->Deprotection Workup Work-up: Evaporation & Resuspension Deprotection->Workup End Deprotected Oligonucleotide Workup->End Photocleavable_Deprotection Start Synthesized Oligo on Solid Support (Photolabile Linker/Groups) Elution Elution: Non-nucleophilic base Start->Elution Photolysis Photolysis: UV Light (>300 nm) RT Elution->Photolysis Workup Work-up: Purification (HPLC) Photolysis->Workup End Deprotected Oligonucleotide Workup->End

References

Safety Operating Guide

Proper Disposal of 2'-O-Propargyl A(Bz)-3'-phosphoramidite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 2'-O-Propargyl A(Bz)-3'-phosphoramidite, ensuring a secure and compliant laboratory environment.

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to follow established laboratory safety protocols for chemical waste disposal. The primary method for the safe disposal of phosphoramidite (B1245037) waste involves a controlled deactivation process through hydrolysis, rendering the compound less reactive before its final disposal as chemical waste.

Immediate Safety and Handling Precautions

Before initiating the disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is mandatory to mitigate any potential risks.

Personal Protective Equipment (PPE)
Safety goggles
Chemical-resistant gloves
Laboratory coat

All procedures should be conducted within a certified chemical fume hood to ensure proper ventilation. In the event of a spill, absorb the material with an inert substance, such as vermiculite (B1170534) or dry sand, and collect it in a sealed container for disposal.

Step-by-Step Disposal Protocol

This protocol is designed for the deactivation of small quantities of expired or unused this compound solid waste or residual amounts in empty containers.

Materials:

  • This compound waste

  • Anhydrous acetonitrile (B52724) (ACN)

  • 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately sealed and labeled hazardous waste container

  • Stir plate and stir bar (optional, for larger quantities)

Procedure:

  • Preparation: Conduct all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.

  • Quenching/Hydrolysis: Slowly, and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution. A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis.[1] The weak basic condition facilitates the hydrolysis of the reactive phosphoramidite moiety to a less reactive H-phosphonate species and neutralizes any acidic byproducts.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_deactivation Deactivation cluster_disposal Final Disposal A Wear appropriate PPE C Dissolve phosphoramidite waste in anhydrous acetonitrile B Work in a chemical fume hood D Add solution to 5% sodium bicarbonate (aq) C->D Slowly, with stirring E Stir for 24 hours for complete hydrolysis D->E Ensure complete reaction F Transfer hydrolyzed mixture to a labeled hazardous waste container E->F Collect waste G Dispose through institutional EHS or licensed contractor F->G Final step

Caption: Disposal workflow for this compound.

By adhering to this detailed disposal plan, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a safer research environment.

References

Essential Safety and Operational Guide for 2'-O-Propargyl A(Bz)-3'-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2'-O-Propargyl A(Bz)-3'-phosphoramidite (CAS No. 171486-59-2). While the Safety Data Sheet (SDS) may not classify this substance as hazardous under the Globally Harmonized System (GHS), it is imperative to handle it with care as the chemical, physical, and toxicological properties may not have been thoroughly investigated[1]. This compound is a key reagent in the synthesis of modified oligonucleotides for various applications, including drug discovery and nanotechnology[].

Immediate Safety and Hazard Information

This compound is a protected adenosine (B11128) phosphoramidite (B1245037) reagent that is sensitive to air and moisture[3]. Due to its reactivity, it must be handled under an inert atmosphere to maintain its integrity[4]. While specific hazard data is limited, general prudence dictates treating it as potentially harmful if inhaled, swallowed, or in contact with skin[1].

Emergency Procedures:

  • In case of skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water[1].

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes[1].

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention[1].

  • If swallowed: Rinse the mouth with water if the person is conscious. Do not induce vomiting and seek immediate medical attention[1].

  • In any case of exposure or if you feel unwell, call a poison control center or doctor for treatment advice[5].

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling phosphoramidites[6]. The following table summarizes the recommended PPE for various stages of handling this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required
Weighing & Aliquoting (in a glovebox) Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot required
Weighing & Aliquoting (on the bench) Chemical splash goggles or face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coatNIOSH-approved respirator if dust or aerosols can be generated
Dissolving in Solvent Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatWork in a certified chemical fume hood
Loading onto Synthesizer Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatWork in a well-ventilated area
Spill Cleanup Chemical splash goggles or face shieldDouble-gloving with chemical-resistant glovesChemical-resistant apron or coverallsNIOSH-approved respirator with appropriate cartridges
Waste Disposal Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to ensure safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly sealed in a dry, well-ventilated area at the recommended temperature of -20°C[6][7].

  • Protect from heat and store away from oxidizing agents[6].

2. Handling and Preparation:

  • Inert Atmosphere is Crucial: this compound is air and moisture-sensitive. All handling, including weighing and dissolution, should ideally be performed under an inert atmosphere, such as in a nitrogen-filled glovebox[3][4].

  • Solvent Preparation: Use anhydrous acetonitrile (B52724) to dissolve the phosphoramidite to the desired concentration for use in oligonucleotide synthesis[6].

  • Avoid Contamination: Use clean, dry glassware and syringes to prevent degradation of the reagent[3].

3. Use in Oligonucleotide Synthesizer:

  • Once dissolved in anhydrous acetonitrile, the solution is placed on the appropriate port of the automated DNA/RNA synthesizer[6].

  • The synthesis cycle typically involves four steps: deblocking, coupling, capping, and oxidation[8]. The 2'-O-propargyl group allows for post-synthetic modifications via click chemistry[][7].

4. Spill and Leak Procedures:

  • In the event of a spill, ensure the area is well-ventilated[6].

  • Remove all sources of ignition[6].

  • Wear appropriate PPE as detailed in the table above.

  • Contain the spill using an absorbent material, taking care to avoid generating dust[1][6].

  • Clean the contaminated area thoroughly with a suitable solvent and collect all cleanup materials in a sealed container for proper disposal[1].

5. Waste Disposal Plan:

  • Principle of Waste Management: The primary goal is to maximize safety and minimize environmental impact. A disposal plan should be in place before starting any procedure[9].

  • Unused Reagent: Unwanted or expired this compound should be disposed of as hazardous chemical waste according to institutional and local regulations[9][10]. Do not dispose of it with household waste.

  • Contaminated Materials: All items that have come into contact with the chemical, such as vials, pipette tips, gloves, and absorbent materials, must be collected in a designated, sealed hazardous waste container for disposal[1].

  • Aqueous Waste: Any aqueous waste containing this chemical should be collected and disposed of as hazardous waste. Do not pour it down the drain unless permitted by local regulations for specific, neutralized, and dilute solutions[11].

Experimental Workflow and Logic Diagram

The following diagram illustrates the complete lifecycle for handling this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Waste Management cluster_emergency Contingency Receiving Receiving Inspect container Storage Storage -20°C, Dry, Inert Receiving->Storage 1. Log & Store Handling Handling in Glovebox Weigh & Aliquot Storage->Handling 2. Transfer to Inert Atmosphere Dissolution Dissolution Anhydrous Acetonitrile Handling->Dissolution 3. Prepare Solution SolidWaste Solid Waste Collection (Gloves, Vials, Tips) Handling->SolidWaste Dispose Contaminated Items Spill Spill Event Handling->Spill Synthesizer Load on Synthesizer Dissolution->Synthesizer 4. Prepare for Synthesis LiquidWaste Liquid Waste Collection (Unused Reagent, Solvents) Dissolution->LiquidWaste Dispose Unused Solution Dissolution->Spill Synthesis Oligonucleotide Synthesis Synthesizer->Synthesis 5. Run Experiment Synthesis->LiquidWaste Collect Waste from Run Disposal Hazardous Waste Disposal Follow Institutional Protocols SolidWaste->Disposal LiquidWaste->Disposal SpillCleanup Spill Cleanup Use Spill Kit & PPE Spill->SpillCleanup Follow Emergency Protocol SpillCleanup->SolidWaste Dispose Cleanup Materials

Caption: Workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。